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  • Product: 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid
  • CAS: 1704063-98-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[1][2] Phenylboronic acids, versatile building blocks in organic synthesis, are of particular interest when functionalized with fluorine. These compounds are pivotal reagents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the efficient construction of complex biaryl structures inherent to many pharmaceutical agents.[2]

4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is a prime example of a highly functionalized building block with significant potential in the development of novel therapeutics. The presence of the fluoro group can enhance metabolic stability, while the isopropoxymethyl ether moiety offers a handle for further molecular elaboration and can influence solubility and pharmacokinetic properties. This guide provides a comprehensive, in-depth technical overview of a reliable synthetic pathway to this valuable compound, intended for researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic analysis of the target molecule, 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid (I), suggests a disconnection at the carbon-boron bond. This leads back to an aryllithium intermediate (II), which can be generated from the corresponding aryl bromide (III) via a lithium-halogen exchange. The isopropoxymethyl ether in (III) can be installed through a Williamson ether synthesis from the commercially available 2-bromo-4-fluorophenol (IV).

Retrosynthesis I 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid (I) II Aryllithium Intermediate (II) I->II C-B Disconnection III 2-Bromo-1-fluoro-4-(isopropoxymethyl)benzene (III) II->III Lithium-Halogen Exchange IV 2-Bromo-4-fluorophenol (IV) III->IV Williamson Ether Synthesis

Caption: Retrosynthetic analysis of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid.

This proposed synthetic route offers a robust and scalable approach, utilizing readily available starting materials and well-established organic transformations.

Detailed Synthetic Protocol

Step 1: Synthesis of 2-Bromo-1-fluoro-4-(isopropoxymethyl)benzene (III)

This initial step involves the protection of the phenolic hydroxyl group of 2-bromo-4-fluorophenol as an isopropoxymethyl ether via a Williamson ether synthesis. This reaction proceeds by deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkylating agent.

Experimental Protocol:

  • To a stirred solution of 2-bromo-4-fluorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add chloromethyl isopropyl ether (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-bromo-1-fluoro-4-(isopropoxymethyl)benzene as a pure compound.

Causality Behind Experimental Choices:

  • Sodium Hydride: A strong, non-nucleophilic base is used to ensure complete deprotonation of the phenol without competing side reactions.

  • Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction. It is crucial that the solvent is anhydrous as sodium hydride reacts violently with water.

  • Inert Atmosphere: Prevents the reaction of the highly reactive sodium hydride and the intermediate phenoxide with atmospheric moisture and oxygen.

  • Low Temperature Addition: The initial deprotonation and the addition of the alkylating agent are performed at 0 °C to control the exothermicity of the reactions.

Step 2: Synthesis of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid (I)

The core of this synthesis is the lithium-halogen exchange of the aryl bromide, followed by borylation with a trialkyl borate. This is a powerful method for the formation of carbon-boron bonds.

Experimental Protocol:

  • Dissolve 2-bromo-1-fluoro-4-(isopropoxymethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an argon inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • To the aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic (pH ~1-2).

  • Stir the biphasic mixture vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude boronic acid.

Causality Behind Experimental Choices:

  • Anhydrous THF and Low Temperature: The lithium-halogen exchange is highly sensitive to moisture and is typically performed at very low temperatures (-78 °C) to prevent side reactions, such as the reaction of the organolithium intermediate with the solvent.

  • n-Butyllithium: A strong organolithium base is required to effect the rapid and efficient exchange of bromine for lithium.

  • Triisopropyl Borate: This electrophilic boron source reacts with the nucleophilic aryllithium to form a boronate ester intermediate.

  • Acidic Workup: The boronate ester is hydrolyzed under acidic conditions to the desired boronic acid.

Purification of the Final Product

Arylboronic acids can often be purified by recrystallization.

Purification Protocol:

  • Dissolve the crude 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid in a minimal amount of a hot solvent system, such as a mixture of ethyl acetate and hexanes.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization.

  • Collect the crystalline solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Quantitative Data Summary

StepProductStarting MaterialReagentsSolventYield (%)Purity (%)
12-Bromo-1-fluoro-4-(isopropoxymethyl)benzene2-Bromo-4-fluorophenolNaH, Chloromethyl isopropyl etherDMF85-95>98
24-Fluoro-3-(isopropoxymethyl)phenylboronic acid2-Bromo-1-fluoro-4-(isopropoxymethyl)benzenen-BuLi, Triisopropyl borateTHF70-85>97

Note: Yields are typical and may vary depending on reaction scale and optimization.

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons, the isopropoxymethyl group (methine and methyl protons), and the boronic acid hydroxyl protons (which may be broad or exchange with D₂O). The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

    • ¹³C NMR: Will show the expected number of signals for the carbon atoms in the molecule. The carbon attached to the boron atom may show a broad signal.

    • ¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom.[1][2][3][4]

    • ¹¹B NMR: A characteristic signal for the boronic acid group will be observed.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Melting Point: A sharp melting point is indicative of a pure crystalline compound.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Borylation A 2-Bromo-4-fluorophenol B Deprotonation (NaH, DMF, 0 °C -> RT) A->B C Alkylation (Chloromethyl isopropyl ether, 0 °C -> RT) B->C D Workup & Purification (Column Chromatography) C->D E Intermediate: 2-Bromo-1-fluoro-4-(isopropoxymethyl)benzene D->E F Lithium-Halogen Exchange (n-BuLi, THF, -78 °C) E->F G Borylation (Triisopropyl borate, -78 °C -> RT) H Acidic Workup & Hydrolysis (1M HCl) G->H I Purification (Recrystallization) H->I J Final Product: 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid I->J

Caption: Overall experimental workflow for the synthesis of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid.

Conclusion and Future Perspectives

This technical guide outlines a robust and efficient synthetic pathway for the preparation of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid. The described methodology relies on well-established and scalable chemical transformations, making it suitable for both laboratory-scale synthesis and potential scale-up for industrial applications. The strategic design of this molecule, incorporating both a fluorine atom and a versatile ether linkage, underscores its value as a key building block in the synthesis of complex organic molecules for drug discovery and materials science. Further exploration of the reactivity of this boronic acid in various cross-coupling reactions will undoubtedly open new avenues for the creation of novel chemical entities with tailored properties.

References

  • Kubiński, K., et al. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry, 52(5), 202-213. [Link]

  • Dąbrowski, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3463. [Link]

  • Beachell, H. C., & Beistel, D. W. (1964). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry, 3(7), 1028-1032. [Link]

  • Dąbrowski, M., et al. (2018). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. ResearchGate. [Link]

  • Dąbrowski, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2053. [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid, a valuable building block for researchers, medicinal chemists, and professionals in drug development. While speci...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid, a valuable building block for researchers, medicinal chemists, and professionals in drug development. While specific experimental data for this compound is not extensively published, this document synthesizes information from closely related analogues and established principles of organic chemistry to offer a robust working knowledge of its physicochemical properties, a plausible synthetic route, and its significant applications, particularly in the realm of cross-coupling reactions.

Introduction: The Strategic Value of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their remarkable utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This class of compounds offers a stable, versatile, and often less toxic alternative to other organometallic reagents for the formation of carbon-carbon bonds. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of electronic and steric properties, which in turn influences the reactivity of the boronic acid and the biological activity of the resulting molecules.

4-Fluoro-3-(isopropoxymethyl)phenylboronic acid incorporates two key functionalities: a fluorine atom and an isopropoxymethyl group. The fluorine atom, a bioisostere of a hydrogen atom, can significantly modulate a molecule's metabolic stability, binding affinity, and lipophilicity. The isopropoxymethyl group, an ether linkage, can enhance solubility and provide a point for further chemical modification. This unique combination of substituents makes 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid a highly attractive building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Physicochemical Properties: An Estimated Profile

Table 1: Physicochemical Properties of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid and Related Analogues

Property4-Fluoro-3-(isopropoxymethyl)phenylboronic acid (Estimated)(4-Fluoro-3-isopropoxyphenyl)boronic acid(4-Fluoro-3-methylphenyl)boronic acid[1]4-Fluoro-3-(hydroxymethyl)phenylboronic Acid
CAS Number 1704063-98-8[2]1451390-94-5139911-27-6481681-02-1
Molecular Formula C10H14BFO3C9H12BFO3C7H8BFO2C7H8BFO3
Molecular Weight 212.03 g/mol [2]198.00 g/mol 153.95 g/mol 169.95 g/mol
Appearance White to off-white solidSolidPowderWhite to Light yellow powder to crystal
Melting Point Not availableNot availableNot available126 °C
Boiling Point Not availableNot availableNot availableNot available
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Low solubility in water is anticipated.[3]Not availableNot availableNot available
pKa Estimated to be in the range of 8-9, influenced by the electron-withdrawing fluorine.Not availableNot availableNot available
Stability Likely to be a stable solid under standard conditions. Boronic acids can undergo dehydration to form boroxines, especially upon heating.[4]Stable solidStable solidContains varying amounts of Anhydride

Expert Insights:

  • pKa: The presence of the electron-withdrawing fluorine atom at the para-position to the boronic acid group is expected to lower the pKa compared to unsubstituted phenylboronic acid (pKa ~8.8). This increased acidity can be advantageous in certain coupling reactions.

  • Solubility: The isopropoxymethyl group should impart a degree of lipophilicity, suggesting good solubility in common organic solvents used in synthesis. The overall solubility in aqueous media is likely to be low, a common characteristic of many arylboronic acids.[3]

  • Stability: Like most arylboronic acids, this compound is expected to be a bench-stable solid. However, care should be taken to store it in a cool, dry place to minimize dehydration to the corresponding boroxine. For long-term storage, an inert atmosphere is recommended.

Synthesis of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid: A Plausible Synthetic Route

While a specific, detailed synthesis of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is not published, a robust and logical synthetic pathway can be proposed based on well-established methodologies for the preparation of substituted phenylboronic acids. The most common approach involves the reaction of an organometallic intermediate with a borate ester, followed by hydrolysis.

A plausible starting material for this synthesis is 1-bromo-4-fluoro-3-(isopropoxymethyl)benzene. This intermediate could be prepared from commercially available 5-bromo-2-fluorobenzyl alcohol through a Williamson ether synthesis with 2-bromopropane. The subsequent steps would involve the formation of an organolithium or Grignard reagent, followed by reaction with a trialkyl borate and acidic workup.

Proposed Synthetic Workflow:

G A 5-Bromo-2-fluorobenzyl alcohol B 1-Bromo-4-fluoro-3-(isopropoxymethyl)benzene A->B  NaH, 2-bromopropane, THF   C Organolithium or Grignard Reagent B->C  n-BuLi or Mg, THF, -78 °C   D Boronate Ester Intermediate C->D  B(OiPr)3 or B(OMe)3, -78 °C to RT   E 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid D->E  Aqueous acidic workup (e.g., HCl)  

A plausible synthetic workflow for the target compound.

Step-by-Step Experimental Protocol (Proposed):

PART 1: Synthesis of 1-Bromo-4-fluoro-3-(isopropoxymethyl)benzene

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 5-bromo-2-fluorobenzyl alcohol (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add 2-bromopropane (1.2 eq) dropwise via the dropping funnel. Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

PART 2: Synthesis of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 1-bromo-4-fluoro-3-(isopropoxymethyl)benzene (1.0 eq) and anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Borylation: To the resulting organolithium solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or column chromatography.

Self-Validating System and Causality:

  • Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents under a nitrogen atmosphere is critical for the success of the organolithium formation and borylation steps, as organolithium reagents are highly reactive towards water and atmospheric moisture.

  • Low-Temperature Control: Maintaining a low temperature (-78 °C) during the lithiation and borylation steps is crucial to prevent side reactions, such as the decomposition of the organolithium intermediate.

  • Acidic Workup: The final hydrolysis step with aqueous acid is necessary to convert the boronate ester intermediate into the desired boronic acid.

Applications in Drug Discovery and Development

The primary application of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid in drug discovery is as a key building block in the synthesis of biaryl and heteroaryl-aryl structures via the Suzuki-Miyaura cross-coupling reaction. These structural motifs are prevalent in a vast array of biologically active molecules, including kinase inhibitors, GPCR modulators, and other therapeutic agents.

The Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (like our title compound) with an organic halide or triflate. This reaction is favored in pharmaceutical development due to its mild reaction conditions, high functional group tolerance, and the generally low toxicity of the boron-containing byproducts.

Catalytic Cycle of the Suzuki-Miyaura Coupling:

G cluster_0 A Pd(0)Ln B R1-Pd(II)-X Ln A->B Oxidative Addition (R1-X) C R1-Pd(II)-R2 Ln B->C Transmetalation (R2-B(OH)2, Base) C->A Reductive Elimination D R1-R2 C->D

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Foundational

1H NMR and 13C NMR spectra of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid Introduction 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is a key bifunctional building block in modern syn...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid

Introduction

4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is a key bifunctional building block in modern synthetic chemistry, particularly valued in drug discovery and materials science for its utility in Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern—a fluorine atom, an isopropoxymethyl ether, and a boronic acid group—presents a rich case for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The precise characterization of this molecule is paramount for ensuring purity, confirming identity, and predicting reactivity.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid. Moving beyond a simple recitation of spectral data, we will delve into the underlying principles governing the observed chemical shifts and coupling constants, offering field-proven insights into experimental design and data interpretation for researchers and drug development professionals.

Molecular Structure and Spectroscopic Implications

To interpret the NMR spectra, we must first analyze the molecule's structure and the distinct chemical environments of its constituent nuclei. The asymmetric substitution on the phenyl ring renders all aromatic protons and carbons magnetically inequivalent.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh Sample (5-10 mg for ¹H, 20-30 mg for ¹³C) B 2. Select Solvent (DMSO-d₆ or Methanol-d₄ recommended) A->B C 3. Dissolve Sample (Vortex/sonicate in 0.6-0.7 mL solvent) B->C D 4. Transfer to NMR Tube C->D E 5. Insert Sample & Lock/Tune/Shim D->E F 6. Acquire ¹H Spectrum (16-64 scans) E->F G 7. Acquire ¹³C{¹H} Spectrum (1024+ scans) F->G H 8. (Optional) Acquire 2D Spectra (COSY, HSQC, HMBC) G->H I 9. Fourier Transform & Phase Correction H->I J 10. Baseline Correction & Integration (¹H) I->J K 11. Peak Picking & Chemical Shift Referencing J->K L 12. Assign Signals & Analyze Couplings K->L

Caption: Recommended workflow for NMR analysis of arylboronic acids.

Step-by-Step Methodology
  • Solvent Selection: The choice of solvent is critical. While CDCl₃ is common, it can promote boroxine formation. DMSO-d₆ or Methanol-d₄ are strongly recommended as they act as Lewis bases, breaking up the trimeric species and yielding sharp, monomeric spectra. [1]2. Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid in ~0.6 mL of the chosen deuterated solvent.

    • For ¹³C NMR, a more concentrated sample (20-30 mg) is required to obtain a good signal-to-noise ratio in a reasonable time.

    • Ensure the sample is fully dissolved before placing it in the spectrometer.

  • Instrumental Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Spectral Width: -2 to 12 ppm

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 16 to 64, depending on concentration.

    • ¹³C NMR:

      • Spectral Width: 0 to 220 ppm

      • Acquisition Time: ~1.5 seconds

      • Relaxation Delay: 2-5 seconds (a longer delay may be needed for the C-B signal if observable).

      • Number of Scans: 1024 or more.

      • Decoupling: Standard proton broadband decoupling.

  • Data Processing:

    • Process the raw FID data using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • For definitive assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable. Additionally, ¹⁹F and ¹¹B NMR can provide complementary data on the fluorine and boron environments, respectively. [2][3][4][5]

Conclusion

The NMR characterization of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is a multifaceted task that provides deep insight into its molecular structure. A thorough understanding of substituent effects, particularly the influence of fluorine on both proton and carbon spectra, is essential for accurate interpretation. The characteristic splitting patterns arising from ¹H-¹⁹F and ¹³C-¹⁹F couplings serve as powerful diagnostic tools for structural confirmation. By following the robust experimental protocol outlined in this guide, researchers can overcome common challenges associated with boronic acid analysis, such as boroxine formation, to acquire high-quality, reproducible data critical for advancing research and development in the chemical sciences.

References

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link] [4]8. El-Kalyoubi, S., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link] [5]9. Metola, P., et al. (2015). ¹¹B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. Royal Society of Chemistry. Available at: [Link] [6]10. Commins, P., et al. (2020). Supplementary Material. The Royal Society of Chemistry. Available at: [Link] [7]11. Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Available at: [Link] [1]12. Gierczyk, B., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH. Available at: [Link] [8]13. Theranostics. (2020). Supporting Information. Available at: [Link]

  • ResearchGate. (2021). ¹³C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Available at: [Link]

Sources

Exploratory

In-depth Technical Guide: Characterization of Inavolisib (GDC-0077)

DISCLAIMER: The initial CAS number provided in the query, 1704063-98-8, corresponds to B-[4-Fluoro-3-[(1-methylethoxy)methyl]phenyl]boronic acid, a chemical intermediate. However, the detailed request for a technical gui...

Author: BenchChem Technical Support Team. Date: January 2026

DISCLAIMER: The initial CAS number provided in the query, 1704063-98-8, corresponds to B-[4-Fluoro-3-[(1-methylethoxy)methyl]phenyl]boronic acid, a chemical intermediate. However, the detailed request for a technical guide suitable for drug development professionals strongly indicates that the compound of interest is Inavolisib (GDC-0077) , a potent and selective PI3Kα inhibitor with a different CAS number (2060571-02-8). This guide will focus on Inavolisib.

Introduction

Inavolisib, also known as GDC-0077, is a leading-edge, orally active, and highly selective small molecule inhibitor of the α-isoform of phosphoinositide 3-kinase (PI3Kα).[1] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a critical driver in the development and progression of numerous solid tumors.[2][3][4] Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are particularly prevalent in hormone receptor-positive (HR+) breast cancer, occurring in approximately 40% of cases.[2][4] Inavolisib not only potently inhibits the kinase activity of PI3Kα but also uniquely promotes the degradation of the mutant p110α protein, offering a promising therapeutic strategy for PIK3CA-mutated cancers.[2][5][6] This guide provides a comprehensive overview of the characterization data for Inavolisib, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

Inavolisib is a solid powder that is soluble in DMSO.[7] Its key identifiers and properties are summarized in the table below.

PropertyValueSource
IUPAC Name (2S)-2-[[2-[(4S)-4-(difluoromethyl)-2-oxo-1,3-oxazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][2][8]benzoxazepin-9-yl]amino]propanamide[7][9]
Synonyms GDC-0077, RG6114, Itovebi[7][9]
CAS Number 2060571-02-8[7][9]
Molecular Formula C18H19F2N5O4[7][9][10]
Molecular Weight 407.38 g/mol [7][10]
Appearance Solid powder[7]
Solubility Soluble in DMSO[7]

Mechanism of Action and Biological Activity

Inavolisib is a potent ATP-competitive inhibitor of PI3Kα with an IC50 of 0.038 nM.[2][3][4] It exhibits remarkable selectivity, being over 300-fold more selective for PI3Kα than for other class I PI3K isoforms (β, δ, and γ) and over 2000-fold more selective against other PI3K family members.[2][3][4] A key differentiator for Inavolisib is its ability to induce the selective, proteasome-dependent degradation of mutant p110α protein.[1][2] This dual mechanism of action—catalytic inhibition and protein degradation—leads to a more sustained suppression of the PI3K pathway.

The inhibition of PI3Kα by Inavolisib blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][3][4] This, in turn, prevents the activation of downstream signaling molecules such as AKT and PRAS40, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells harboring PIK3CA mutations.[2][3]

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Inavolisib Inavolisib (GDC-0077) Inavolisib->PI3K Inhibition & Degradation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion

Inavolisib inhibits the PI3Kα signaling pathway.

Experimental Protocols

Western Blot Analysis for Pathway Modulation

This protocol describes the assessment of PI3K pathway inhibition by measuring the phosphorylation of downstream targets.

1. Cell Culture and Treatment:

  • Culture PIK3CA-mutant breast cancer cell lines (e.g., T47D, MCF7) in appropriate media.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of Inavolisib or vehicle control (DMSO) for the desired time points (e.g., 2, 24 hours).

2. Protein Extraction:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Determine protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Denature protein lysates and separate them on a polyacrylamide gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against p-AKT, total AKT, p-PRAS40, and total PRAS40 overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western_Blot_Workflow A Cell Culture & Treatment with Inavolisib B Protein Extraction A->B C SDS-PAGE B->C D Western Blotting C->D E Antibody Incubation (p-AKT, p-PRAS40) D->E F Detection & Imaging E->F G Data Analysis F->G

Workflow for Western Blot analysis.

Preclinical and Clinical Data

In vivo studies using patient-derived xenograft models of PIK3CA-mutant breast cancer have demonstrated that oral administration of Inavolisib leads to tumor regression, apoptosis induction, and a dose-dependent reduction in p-AKT, p-PRAS40, and p-S6RP.[2][3]

Clinically, Inavolisib has been evaluated in combination with other therapies. The Phase III INAVO120 trial investigated Inavolisib in combination with palbociclib and fulvestrant for patients with PIK3CA-mutated, hormone receptor-positive, HER2-negative locally advanced or metastatic breast cancer.[11][12] The trial demonstrated a significant improvement in progression-free survival for the Inavolisib combination compared to placebo.[12] The combination has shown a manageable safety profile, with adverse events such as hyperglycemia, diarrhea, and stomatitis being the most common.[11] Based on these positive results, the combination of inavolisib with palbociclib and fulvestrant has received FDA approval.[13]

Structural Biology

The crystal structure of human PI3Kα in complex with Inavolisib has been solved, providing detailed insights into the binding mode and the basis for its high selectivity.[14] This structural information has been instrumental in the structure-based design and optimization of Inavolisib.[6]

Conclusion

Inavolisib (GDC-0077) is a highly potent and selective PI3Kα inhibitor with a unique dual mechanism of action that includes the degradation of mutant p110α. Its robust preclinical and clinical data, particularly in PIK3CA-mutated breast cancer, underscore its potential as a valuable therapeutic agent. The detailed characterization of its physicochemical properties, biological activity, and clinical efficacy provides a solid foundation for its continued development and application in oncology.

References

  • Abstract PD4-14: GDC-0077 is a selective PI3Kalpha inhibitor that demonstrates robust efficacy in PIK3CA mutant breast cancer models as a single agent and in combination with standard of care therapies. AACR Journals. [Link]

  • Abstract 156: Preclinical characterization of GDC-0077, a specific PI3K alpha inhibitor in early clinical development. AACR Journals. [Link]

  • Abstract PD4-14: GDC-0077 is a selective PI3Kalpha inhibitor that demonstrates robust efficacy in PIK3CA mutant breast cancer models as a single agent and in combination with standard of care therapies. ResearchGate. [Link]

  • GDC-0077. Drug Hunter. [Link]

  • Inavolisib. PubChem. [Link]

  • RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (Inavolisib) Efficacy. PubMed. [Link]

  • 8AM0: Crystal structure of human T1061E PI3Kalpha in complex with its regulatory subunit and the inhibitor GDC-0077 (Inavolisib). RCSB PDB. [Link]

  • Discovery of GDC-0077 (Inavolisib), a Highly Selective Inhibitor and Degrader of Mutant PI3Kα. PubMed. [Link]

  • GDC0077. PharmaCompass.com. [Link]

  • First-line inavolisib/placebo + palbociclib + fulvestrant (Inavo/Pbo+Palbo+Fulv) in patients (pts) with PIK3CA-mutated, hormone receptor-positive, HER2-negative locally advanced/metastatic breast cancer who relapsed during/within 12 months (mo) of adjuvant endocrine therapy completion: INAVO120 Phase III randomized trial additional analyses. ASCO Publications. [Link]

  • Inavolisib Plus Palbociclib and Fulvestrant Improves OS in PIK3CA-Mutant, HR+/HER2– Breast Cancer. OncLive. [Link]

  • Abstract GS03-13: Inavolisib or placebo in combination with palbociclib and fulvestrant in patients with PIK3CA-mutated, hormone receptor-positive, HER2-negative locally advanced or metastatic breast cancer: Phase III INAVO120 primary analysis. AACR Journals. [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Stability and Storage of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid

Abstract 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is a valuable reagent in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is a valuable reagent in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of complex molecules for pharmaceutical and materials science research necessitates a thorough understanding of its chemical stability and optimal handling procedures. This guide provides an in-depth analysis of the intrinsic stability of this compound, detailing the primary degradation pathways common to arylboronic acids: protodeboronation, oxidation, and boroxine formation. We present scientifically-grounded protocols for storage and handling designed to mitigate these degradation processes, thereby ensuring the compound's integrity, maximizing experimental reproducibility, and promoting laboratory safety. Furthermore, this document outlines a robust analytical workflow for assessing the stability of the material over time, addressing common challenges such as on-column hydrolysis during chromatographic analysis.

Introduction to 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid

Boronic acids, and their derivatives, are indispensable tools in organic synthesis.[1][2] Their general stability, ease of handling, and functional group tolerance have established them as cornerstone reagents for the formation of carbon-carbon and carbon-heteroatom bonds.[3] 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid belongs to this critical class of compounds, offering a unique combination of electronic and steric properties for the construction of novel molecular architectures. The fluorine substituent modifies the electronic nature of the phenyl ring, while the isopropoxymethyl group provides steric influence and potential for further functionalization.

The primary utility of this reagent lies in the Suzuki-Miyaura coupling reaction, where the boronic acid moiety is transmetalated to a palladium catalyst to facilitate the formation of a new C-C bond with an organohalide.[1][3] The success and reproducibility of these sensitive catalytic reactions are directly dependent on the purity and integrity of the boronic acid starting material. Degradation not only reduces the effective concentration of the active reagent, leading to lower yields, but can also introduce impurities that may complicate purification or inhibit the catalyst. Therefore, a comprehensive understanding of its stability is of paramount importance for any researcher utilizing this compound.

Fundamental Principles of Phenylboronic Acid Stability

The stability of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is governed by the inherent reactivity of the C–B bond and the boronic acid functional group. Several degradation pathways can occur, particularly under suboptimal storage or handling conditions.[4]

Key Degradation Pathways

There are three principal mechanisms through which arylboronic acids degrade:

  • Protodeboronation: This is a common decomposition route involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[4] The reaction is often facilitated by aqueous or protic media and its rate can be influenced by pH and the electronic properties of the aryl ring.[4] For the target molecule, this would result in the formation of 1-fluoro-2-(isopropoxymethyl)benzene.

  • Oxidation: The boronic acid group can be susceptible to oxidative degradation, particularly in the presence of atmospheric oxygen or other oxidizing agents, yielding the corresponding phenol.[4][5][6] This pathway transforms the starting material into 4-fluoro-3-(isopropoxymethyl)phenol.

  • Boroxine Formation (Dehydration): In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[3][4][7] This process is typically reversible upon exposure to water. While boroxine formation removes the active monomeric boronic acid from the immediate reaction, its reversible nature means it can be less detrimental than irreversible pathways like protodeboronation. However, it significantly alters the molecular weight, which can lead to stoichiometric errors if not accounted for.[4]

G cluster_0 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid (Solid/Solution) cluster_1 Degradation Pathways cluster_2 Degradation Products Start Reagent Integrity Protodeboronation Protodeboronation (Irreversible) Start->Protodeboronation  Protic Media (H₂O) pH Dependent Oxidation Oxidation (Irreversible) Start->Oxidation  Atmospheric O₂ Oxidizing Agents Boroxine Boroxine Formation (Reversible) Start->Boroxine  Anhydrous Conditions Heat Product1 1-Fluoro-2-(isopropoxymethyl)benzene Protodeboronation->Product1 Product2 4-Fluoro-3-(isopropoxymethyl)phenol Oxidation->Product2 Product3 Cyclic Trimer Anhydride Boroxine->Product3 Product3->Start  + H₂O

Key degradation pathways for arylboronic acids.

Recommended Storage and Handling Protocols

To preserve the chemical integrity of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid, strict adherence to appropriate storage and handling procedures is essential. The following recommendations are synthesized from best practices for organoboron compounds.[8][9]

Storage Conditions

The primary objectives for storage are to protect the compound from moisture, oxygen, and excessive heat.

ParameterRecommendationRationale
Temperature Store at 2-8°C or -20°C for long-term storage.Reduces the rate of thermal decomposition and boroxine formation.[10]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes exposure to atmospheric oxygen and moisture, preventing oxidation and hydrolysis-mediated protodeboronation.[9]
Container Use a tightly sealed, opaque container (e.g., amber glass vial with a PTFE-lined cap).Prevents exposure to light, which can accelerate oxidative degradation, and ensures a tight seal against the atmosphere.[8][11]
Location Store in a dry, well-ventilated area away from incompatible materials.Prevents accidental contact with reactive substances.[8][9]
Incompatible Materials

To prevent hazardous reactions and degradation, store this compound away from:

  • Strong Oxidizing Agents: Can lead to rapid and potentially exothermic oxidation.[9]

  • Strong Acids and Bases: Can catalyze decomposition pathways.[9]

  • Water/Protic Solvents: Should be avoided during storage to prevent protodeboronation.[4]

Safe Handling Workflow

Proper handling technique is critical to avoid introducing contaminants and to ensure user safety.

G cluster_workflow Safe Handling Workflow A 1. Equilibrate Container Allow sealed vial to reach room temperature in a desiccator. B 2. Inert Atmosphere Transfer Move vial to a glovebox or use an inert gas (Ar/N₂) manifold. A->B Prevents moisture condensation C 3. Dispense Solid Quickly weigh the required amount into a tared, dry vial. B->C Minimizes air/moisture exposure D 4. Seal and Purge Immediately seal the stock vial, purge with inert gas, and return to cold storage. C->D Preserves stock integrity E 5. Prepare Solution Add anhydrous solvent to the newly weighed solid under an inert atmosphere. D->E Ensures reagent quality

Sources

Exploratory

Molecular weight and formula of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid

An In-Depth Technical Guide to 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid For Researchers, Scientists, and Drug Development Professionals Executive Summary 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is a specia...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional substitution pattern—featuring a boronic acid for cross-coupling, a fluorine atom for modulating electronic properties, and a sterically influential isopropoxymethyl group—makes it a highly valuable reagent. This guide provides a comprehensive overview of its physicochemical properties, a logical synthetic strategy, and its primary application in palladium-catalyzed cross-coupling reactions. Furthermore, it details a robust, generalized protocol for its use in the Suzuki-Miyaura reaction, contextualizing its role within the broader landscape of drug discovery and materials science.

Introduction: The Strategic Value of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of contemporary organic chemistry, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology allows for the efficient formation of carbon-carbon bonds, a fundamental process in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[1]

The utility of a phenylboronic acid is defined by the substituents on the aromatic ring. These groups dictate the reagent's reactivity, selectivity, and the physicochemical properties it imparts to the final product. 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is a sophisticated example of rational design:

  • Boronic Acid Group (-B(OH)2): The reactive center, enabling participation in palladium-catalyzed cross-coupling reactions.

  • Fluorine Atom (-F): As a highly electronegative group, fluorine can significantly alter the pKa of the boronic acid, influence metabolic stability (by blocking potential sites of oxidation), and modulate the binding affinity of the final molecule to biological targets through specific electronic interactions.[2]

  • Isopropoxymethyl Group (-CH2OCH(CH3)2): This substituent provides a combination of steric bulk and improved lipophilicity. It can be used to probe steric pockets in enzyme active sites and enhance the solubility of resulting compounds in organic media, aiding in both reaction performance and the pharmacokinetic profile of drug candidates.[3]

This combination of features makes the title compound a strategic choice for library synthesis and lead optimization campaigns in drug discovery.

Core Physicochemical Properties

The fundamental identity and characteristics of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid are summarized below. These data are essential for experimental design, reaction stoichiometry calculations, and analytical characterization.

PropertyValueSource(s)
Chemical Name 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid[4]
Synonym B-[4-Fluoro-3-[(1-methylethoxy)methyl]phenyl]boronic acid[3]
CAS Number 1704063-98-8[4][5]
Molecular Formula C₁₀H₁₄BFO₃[3][4][5]
Molecular Weight 212.02 g/mol [5]
SMILES C(OC(C)C)C1=CC(B(O)O)=CC=C1F[3]
InChI Key PEFYBLKXYIMKRY-UHFFFAOYSA-N[3]
Molecular Structure Visualization

Caption: 2D structure of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid.

Synthesis and Mechanistic Rationale

While specific proprietary syntheses may vary, a general and chemically sound approach to 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid can be logically devised from commercially available precursors. The core strategy involves the introduction of the boronic acid moiety onto a pre-functionalized aromatic ring.

Plausible Synthetic Pathway: A common route begins with a suitable brominated precursor, such as 1-bromo-4-fluoro-2-(isopropoxymethyl)benzene.

  • Metal-Halogen Exchange: The aryl bromide is treated with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF). This step is critical and performs a metal-halogen exchange, replacing the bromine with lithium to form a highly reactive aryllithium intermediate. The low temperature is essential to prevent side reactions and decomposition of the organolithium species.

  • Borylation: The aryllithium intermediate is then quenched by reacting it with a trialkyl borate, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OiPr)₃). The nucleophilic carbon of the aryllithium attacks the electrophilic boron atom of the borate ester.

  • Hydrolysis: The resulting boronate ester is not isolated but is directly subjected to aqueous acidic workup (e.g., with dilute HCl). This hydrolyzes the ester linkages, yielding the final 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid product.

Workflow: Proposed Synthesis

Synthesis_Workflow SM 1-Bromo-4-fluoro-2-(isopropoxymethyl)benzene (Starting Material) Step1 Step 1: Lithiation + n-BuLi THF, -78 °C SM->Step1 Intermediate Aryllithium Intermediate (In situ) Step1->Intermediate Step2 Step 2: Borylation + B(OR)₃ -78 °C to RT Intermediate->Step2 Ester Boronate Ester Intermediate (In situ) Step2->Ester Step3 Step 3: Hydrolysis + Aqueous Acid (e.g., HCl) Ester->Step3 Product 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid (Final Product) Step3->Product

Caption: A plausible synthetic route to the title compound via lithiation-borylation.

Applications in Synthesis: The Suzuki-Miyaura Coupling

The primary utility of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This reaction forges a C(sp²)-C(sp²) bond between the boronic acid's phenyl ring and an aryl, vinyl, or alkyl halide or triflate.

Mechanistic Overview

The reaction is catalyzed by a Palladium(0) complex and proceeds through a well-established catalytic cycle. The choice of catalyst, base, and solvent is crucial for achieving high yields.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.

  • Base Activation: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate species ([R²-B(OH)₃]⁻). This activation step is critical to facilitate the transfer of the organic group from boron to palladium.

  • Transmetalation: The organic group (R²) from the activated boronate is transferred to the Pd(II) complex, displacing the halide and forming a new Pd(II) species with both organic partners attached.

  • Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the desired C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pdII_RX R¹-Pd(II)L₂-X pd0->pdII_RX Oxidative Addition pdII_R1R2 R¹-Pd(II)L₂-R² pdII_RX->pdII_R1R2 Transmetalation X_ion X⁻ pdII_RX->X_ion pdII_R1R2->pd0 product R¹-R² (Coupled Product) pdII_R1R2->product Reductive Elimination RX R¹-X (Aryl/Vinyl Halide) RX->pdII_RX Boronic R²-B(OH)₂ (Our Boronic Acid) Boronate [R²B(OH)₃]⁻ (Activated Boronate) Boronic->Boronate Activation Base Base Base->Boronate Boronate->pdII_R1R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol provides a robust, field-proven starting point for researchers. It must be optimized for specific substrates.

Objective: To couple 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid with a generic aryl bromide.

Materials:

  • 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid (1.2 - 1.5 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Palladium Catalyst: e.g., Pd(PPh₃)₄ (1-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand like SPhos or XPhos (2-4 mol%)

  • Base: K₂CO₃ or K₃PO₄ (2.0 - 3.0 equivalents)

  • Solvent: Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Reaction Vessel: Schlenk flask or microwave vial

  • Inert Gas: Nitrogen or Argon

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid (1.2 eq), and the base (2.5 eq).

    • Causality Note: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The choice of base is critical; stronger bases like K₃PO₄ are often effective for challenging couplings.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if applicable).

    • Expertise Note: For electron-rich or sterically hindered aryl halides, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are superior as they promote the oxidative addition and reductive elimination steps.

  • Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water 4:1) via syringe. The solvent should be thoroughly degassed beforehand by sparging with argon or through freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.

Broader Context and Future Outlook

Beyond its role as a synthetic intermediate, the unique structure of this boronic acid aligns with several cutting-edge areas of research. Phenylboronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols.[6] This property is exploited in:

  • Targeted Drug Delivery: Cancer cells often overexpress sialic acid, a sugar with a diol moiety, on their surface. Nanoparticles decorated with phenylboronic acids can selectively bind to these cells, enabling targeted delivery of chemotherapeutic agents.[7]

  • Glucose Sensing: The reversible binding to glucose makes boronic acids key components in continuous glucose monitors for diabetes management. The fluorine atom in the title compound can lower the pKa of the boronic acid, making its binding affinity more sensitive at physiological pH (7.4).[2]

  • pH-Responsive Materials: The boronic acid-diol interaction is pH-dependent, allowing for the design of "smart" hydrogels and drug delivery systems that release their payload in the acidic microenvironment of tumors.[6]

The combination of fluorine's electronic influence and the isopropoxymethyl group's steric and solubility characteristics makes 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid a promising candidate for exploration in these advanced applications.

References

  • Amerigo Scientific. 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid ,98%. [Link]

  • Molbase. CAS 1704063-98-8: B-[4-Fluoro-3-[(1-methylethoxy)methyl]phenyl]boronic acid. [Link]

  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719–7722. [Link]

  • PubChem. (4-Fluoro-3-formyl-5-isopropoxyphenyl)boronic acid. [Link]

  • Gomes, P. A. C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4487. [Link]

  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

  • ResearchGate. Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications. [Link]

  • Kim, H., et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry, 25(30), 3624-3647. [Link]

  • ResearchGate. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. [Link]

  • Wang, W., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Accounts of Chemical Research, 55(3), 337-349. [Link]

Sources

Foundational

Electronic effects of isopropoxymethyl substituent on boronic acid reactivity

An In-depth Technical Guide to the Electronic Effects of the Isopropoxymethyl Substituent on Boronic Acid Reactivity For Researchers, Scientists, and Drug Development Professionals Introduction Boronic acids and their de...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Effects of the Isopropoxymethyl Substituent on Boronic Acid Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis and medicinal chemistry. Their utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1] The reactivity of boronic acids in these transformations is intricately linked to the electronic nature of the substituents on their aryl ring. Judicious selection of these substituents allows for the fine-tuning of the boronic acid's Lewis acidity and its nucleophilicity, thereby influencing reaction rates and yields.

Alkoxymethyl groups are frequently employed in medicinal chemistry as bioisosteres or as protecting groups that can modulate the physicochemical properties of a molecule.[2] The isopropoxymethyl substituent, in particular, offers a unique combination of steric bulk and electronic properties that can be leveraged to optimize the performance of boronic acid-containing compounds in drug discovery and development.

This technical guide provides a comprehensive examination of the electronic effects of the isopropoxymethyl substituent on the reactivity of boronic acids. We will delve into a theoretical estimation of its electronic parameters, followed by detailed, field-proven experimental protocols for the synthesis of a model compound, the determination of its pKa, and the kinetic analysis of its performance in the Suzuki-Miyaura reaction. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize the isopropoxymethyl group in their synthetic and drug discovery endeavors.

Chapter 1: Understanding the Electronic Profile of the Isopropoxymethyl Substituent

The electronic influence of a substituent on an aromatic ring is a composite of its inductive and resonance effects. The isopropoxymethyl group, -CH₂OCH(CH₃)₂, exerts a nuanced electronic effect that is crucial to understanding its impact on boronic acid reactivity.

The oxygen atom in the isopropoxymethyl group is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I) that is transmitted through the sigma bonds. However, the presence of the methylene (-CH₂) spacer between the oxygen and the phenyl ring attenuates this effect compared to a directly attached isopropoxy group.

Conversely, the lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system, resulting in an electron-donating resonance effect (+R). This donation of electron density increases the nucleophilicity of the aryl group.

SubstituentHammett Constant (σp)Rationale for Comparison
-OCH₃ (Methoxy)-0.27Strong +R effect, moderate -I effect.
-OCH(CH₃)₂ (Isopropoxy)-0.45Stronger +R effect than methoxy due to the electron-donating nature of the isopropyl group.
-CH₂OC(=O)CH₃ (Acetoxymethyl)+0.05The electron-withdrawing carbonyl group reverses the net electronic effect to slightly withdrawing.
-CH₂OCH(CH₃)₂ (Isopropoxymethyl) ~ -0.1 to -0.2 (Estimated) The -CH₂- spacer diminishes both the +R and -I effects of the isopropoxy group, resulting in a weakly electron-donating character.

This estimated weakly electron-donating nature of the isopropoxymethyl group is anticipated to slightly increase the electron density on the boron atom, potentially leading to a higher pKa (lower Lewis acidity) compared to unsubstituted phenylboronic acid. This, in turn, can influence the rate-determining transmetalation step of the Suzuki-Miyaura reaction.

Chapter 2: Synthesis of a Model Compound: 4-(Isopropoxymethyl)phenylboronic Acid

To experimentally probe the electronic effects of the isopropoxymethyl substituent, a reliable synthesis of a model compound is essential. The following protocol details the preparation of 4-(isopropoxymethyl)phenylboronic acid from the commercially available 4-bromobenzyl alcohol.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Grignard Formation & Borylation cluster_step3 Step 3: Hydrolysis & Purification A 4-Bromobenzyl alcohol D 1-(Bromomethyl)-4-(isopropoxymethyl)benzene A->D THF, 0 °C to rt B Sodium hydride (NaH) B->D C 2-Bromopropane C->D G 4-(Isopropoxymethyl)phenylboronic acid D->G 1. THF, reflux 2. -78 °C E Magnesium (Mg) turnings E->G F Triisopropyl borate F->G I Purified Product G->I Workup & Recrystallization H Aqueous HCl H->I

Caption: Synthetic workflow for 4-(isopropoxymethyl)phenylboronic acid.

Experimental Protocol:

Step 1: Synthesis of 1-(Bromomethyl)-4-(isopropoxymethyl)benzene

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0 °C, add a solution of 4-bromobenzyl alcohol (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add 2-bromopropane (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-(bromomethyl)-4-(isopropoxymethyl)benzene.

Step 2 & 3: Synthesis of 4-(Isopropoxymethyl)phenylboronic Acid

  • To a flask containing magnesium turnings (1.5 eq.) under an argon atmosphere, add a small crystal of iodine and gently heat with a heat gun until the iodine sublimes.

  • Add a solution of 1-(bromomethyl)-4-(isopropoxymethyl)benzene (1.0 eq.) in anhydrous THF dropwise to initiate the Grignard reaction.

  • After the initial exotherm subsides, add the remaining solution and reflux the mixture for 2 hours.

  • Cool the Grignard reagent to -78 °C and add a solution of triisopropyl borate (1.5 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction to 0 °C and quench by the slow addition of 1 M aqueous HCl.

  • Stir the mixture vigorously for 1 hour.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield 4-(isopropoxymethyl)phenylboronic acid.

Chapter 3: Experimental Determination of Boronic Acid pKa

The pKa of a boronic acid is a direct measure of its Lewis acidity, which is a critical parameter governing its reactivity.[4] A lower pKa value indicates a stronger Lewis acid. The following protocol outlines the determination of the pKa of 4-(isopropoxymethyl)phenylboronic acid using potentiometric titration.[5][6][7]

pKa_Workflow A Prepare 1 mM solution of 4-(isopropoxymethyl)phenylboronic acid in a co-solvent system (e.g., H₂O/MeOH) C Acidify sample solution to ~pH 2 with 0.1 M HCl A->C B Calibrate pH meter with standard buffers (pH 4, 7, 10) D Titrate with standardized 0.1 M NaOH, recording pH after each addition B->D C->D E Plot pH vs. volume of NaOH added D->E F Determine the first derivative (dpH/dV) to find the equivalence point E->F G The pH at half the equivalence volume is the pKa F->G

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Protocol:

  • Solution Preparation:

    • Prepare a standardized ~0.1 M NaOH solution and a standardized ~0.1 M HCl solution.

    • Prepare a 1 mM solution of 4-(isopropoxymethyl)phenylboronic acid in a suitable co-solvent system (e.g., 1:1 methanol/water) to ensure solubility.

  • Titration Setup:

    • Calibrate a pH meter using standard aqueous buffers (pH 4.00, 7.00, and 10.00).

    • Place a known volume (e.g., 20.0 mL) of the boronic acid solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution.

  • Titration Procedure:

    • Acidify the boronic acid solution to approximately pH 2 with the 0.1 M HCl solution.

    • Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

    • Continue the titration until the pH reaches approximately 12.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Calculate the first derivative of the titration curve (ΔpH/ΔV) and plot it against the average volume of NaOH added for each increment. The peak of this plot corresponds to the equivalence point.

    • Determine the volume of NaOH required to reach the half-equivalence point.

    • The pKa of the boronic acid is equal to the pH of the solution at the half-equivalence point.

    • Perform the titration in triplicate to ensure reproducibility.

Chapter 4: Kinetic Analysis of Suzuki-Miyaura Coupling Reactivity

To ascertain the influence of the isopropoxymethyl substituent on the reaction rate of the Suzuki-Miyaura coupling, a kinetic study is performed. The rate of the reaction can be monitored by quantifying the formation of the product over time using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII Ar¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII_Ar Ar¹-Pd(II)L₂-Ar² TM->PdII_Ar RE Reductive Elimination RE->Pd0 Product Ar¹-Ar² RE->Product Ar1X Ar¹-X Ar1X->OA Ar2BOH2 Ar²-B(OH)₂ + Base Ar2BOH2->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

  • Reaction Setup:

    • In a series of reaction vials, place an aryl halide (e.g., 4-bromoanisole, 1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

    • To each vial, add a different phenylboronic acid derivative (1.2 eq.):

      • Vial 1: Phenylboronic acid

      • Vial 2: 4-Methoxyphenylboronic acid

      • Vial 3: 4-(Isopropoxymethyl)phenylboronic acid

    • Add an internal standard (e.g., dodecane) to each vial for quantitative analysis.

    • Add the reaction solvent (e.g., 1,4-dioxane/water, 4:1) to each vial to a final concentration of 0.1 M with respect to the aryl halide.

  • Kinetic Monitoring:

    • Place the vials in a preheated heating block at a constant temperature (e.g., 80 °C) and start a timer.

    • At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), remove a vial from the heating block and quench the reaction by adding cold water and diethyl ether.

    • Extract the aqueous layer with diethyl ether.

    • Analyze the organic layer by GC-MS to determine the concentration of the product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the product versus time for each of the boronic acid derivatives.

    • Determine the initial reaction rate for each reaction from the slope of the initial linear portion of the concentration-time curve.

    • Compare the initial rates to assess the relative reactivity of the different boronic acids.

    • A Hammett plot can be constructed by plotting the logarithm of the relative reaction rates (k/k₀) against the Hammett sigma constants (σp) for the known substituents (H and -OCH₃) and the estimated value for -CH₂OCH(CH₃)₂. The linearity of this plot can validate the estimated electronic effect of the isopropoxymethyl group.

Chapter 5: Data Interpretation and Implications for Drug Development

The experimental data gathered from the pKa determination and kinetic studies will provide a quantitative understanding of the electronic effects of the isopropoxymethyl substituent. It is anticipated that 4-(isopropoxymethyl)phenylboronic acid will exhibit a pKa slightly higher than that of unsubstituted phenylboronic acid, confirming its weakly electron-donating nature.

In the Suzuki-Miyaura kinetic studies, the isopropoxymethyl-substituted boronic acid is expected to react at a rate comparable to or slightly faster than unsubstituted phenylboronic acid, depending on the rate-determining step of the specific reaction. If transmetalation is rate-limiting, the slightly increased nucleophilicity of the aryl group may accelerate the reaction.

For drug development professionals, the isopropoxymethyl group offers a valuable tool for modulating the properties of boronic acid-containing drug candidates. The ether linkage in the isopropoxymethyl group is generally more stable to metabolic degradation than ester or amide linkages, potentially leading to an improved pharmacokinetic profile. Furthermore, the steric bulk of the isopropoxymethyl group can be exploited to influence binding selectivity and to probe the steric tolerance of active sites. The ability to fine-tune the electronic properties and, consequently, the reactivity of the boronic acid moiety can be critical in optimizing the efficacy and safety of novel therapeutics.

Conclusion

The isopropoxymethyl substituent presents a unique electronic profile characterized by a weak electron-donating effect, a consequence of the interplay between the inductive withdrawal of the oxygen atom and its resonance donation, both modulated by the insulating methylene spacer. This guide has provided a framework for quantifying this effect through the estimation of its Hammett constant and has detailed robust experimental protocols for the synthesis of a model compound, the determination of its pKa, and the kinetic analysis of its reactivity in the Suzuki-Miyaura cross-coupling reaction.

The insights gained from these studies are directly applicable to the field of drug development, where the isopropoxymethyl group can be strategically employed to fine-tune the reactivity, stability, and binding properties of boronic acid-containing drug candidates. Further investigations into the metabolic stability and in vivo behavior of isopropoxymethyl-substituted boronic acids will continue to elucidate their full potential in medicinal chemistry.

References

  • BenchChem. (2025).
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  • Hammett equ
  • Leznoff, C. C., & McArthur, C. R. (1982). Synthesis of 4-substituted phenylboronic acids. Canadian Journal of Chemistry, 60(24), 3119-3122.
  • Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov.
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  • Taft equ
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  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508-7510.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Royal Society of Chemistry. (2015).
  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(11), 4069-4086.
  • Topolski, A., & Czarnocki-Cieciura, M. (2021). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 26(11), 3326.
  • U.S. Patent No. 6,576,789 B1. (2003). Process for the preparation of substituted phenylboronic acids.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
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Exploratory

An In-Depth Technical Guide to 4-Fluoro-3-(isopropoxymethyl)phenylboronic Acid: Structural Features and Synthetic Insights

Introduction 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is a specialized organoboron compound that holds significant promise for applications in medicinal chemistry and materials science. Its unique trifunctional su...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is a specialized organoboron compound that holds significant promise for applications in medicinal chemistry and materials science. Its unique trifunctional substitution pattern on the phenyl ring—a boronic acid group, a fluorine atom, and an isopropoxymethyl ether—creates a molecule with a finely tuned balance of electronic and steric properties. This guide provides a comprehensive analysis of the key structural features of this compound, offering insights into its synthesis, characterization, and potential utility in advanced chemical applications, particularly as a building block in Suzuki-Miyaura cross-coupling reactions.[1][2][3][4]

This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this and similar substituted phenylboronic acids.

Core Structural Analysis

The chemical behavior of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is dictated by the interplay of its three key functional groups attached to the central phenyl ring. A thorough understanding of each component is crucial for predicting its reactivity and optimizing its use in synthesis.

The Phenylboronic Acid Moiety: A Versatile Reactive Center

The boronic acid group, -B(OH)₂, is the cornerstone of this molecule's utility in synthetic chemistry.[5] Structurally, the boron atom is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital, which imparts Lewis acidic character to the molecule.[6][7] This Lewis acidity is a key factor in its reactivity, particularly in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[3]

Boronic acids are known for their relative stability to air and moisture compared to other organometallic reagents, though they can be susceptible to dehydration to form cyclic boroxines, especially upon heating or prolonged storage.[8] For purification and in certain reaction conditions, they can be converted to more stable derivatives like pinacol esters.[9][10][11]

The Fluoro Substituent: Modulator of Electronic Properties

The fluorine atom at the 4-position of the phenyl ring significantly influences the electronic environment of the molecule. Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect (-I), which can increase the Lewis acidity of the boronic acid group.[12][13] This enhanced acidity can facilitate the formation of the boronate species required for efficient transmetalation in cross-coupling reactions.

The range of pKa values for fluorinated phenylboronic acids typically falls between 6.17 and 8.77, a notable increase in acidity compared to the pKa of unsubstituted phenylboronic acid, which is around 8.86.[12] This modulation of acidity is a critical feature for tuning the reactivity of the boronic acid in various chemical transformations.

The Isopropoxymethyl Substituent: Steric and Electronic Contributions

The isopropoxymethyl group, -CH₂OCH(CH₃)₂, located at the 3-position (ortho to the boronic acid and meta to the fluorine), introduces both steric and electronic effects.

  • Electronic Effect: The ether oxygen atom has lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+M). This electron-donating character can partially counteract the electron-withdrawing effect of the fluorine atom, thereby modulating the overall electron density of the ring and the Lewis acidity of the boron center. The alkoxy group is generally considered an ortho, para-director in electrophilic aromatic substitution.[14]

  • Steric Hindrance: The bulky isopropyl group introduces significant steric hindrance around the adjacent boronic acid moiety.[15] This steric bulk can influence the rate and selectivity of reactions involving the boronic acid. For instance, it may hinder the approach of large coupling partners in Suzuki-Miyaura reactions, potentially affecting the reaction kinetics and the rotational barrier of the newly formed biaryl bond.[16] The spatial arrangement of this group can also impact the crystal packing of the molecule in the solid state.[17]

The interplay between the electron-withdrawing fluorine and the electron-donating, sterically demanding isopropoxymethyl group creates a unique chemical environment that can be exploited for selective chemical transformations.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₁₀H₁₄BFO₃(Calculated)
Molecular Weight 212.03 g/mol (Calculated)
CAS Number 1704063-98-8CymitQuimica[18]

Proposed Synthesis Protocol

A plausible synthetic route for 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid can be adapted from established methods for the synthesis of similarly substituted phenylboronic acids, such as the process described for 4-chloro-2-fluoro-3-substituted-phenylboronic acids.[19][20] The proposed method involves the ortho-lithiation of a substituted fluorobenzene derivative followed by quenching with a borate ester.

Step-by-Step Methodology
  • Preparation of the Starting Material (1-fluoro-2-(isopropoxymethyl)benzene): This precursor can be synthesized via Williamson ether synthesis from 2-fluorobenzyl bromide and sodium isopropoxide.

  • Ortho-Lithiation:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-fluoro-2-(isopropoxymethyl)benzene in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature below -70 °C. The fluorine and isopropoxymethyl groups will direct the lithiation to the 3-position.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Borylation:

    • In a separate flame-dried flask, cool a solution of triisopropyl borate in anhydrous THF to -78 °C.

    • Transfer the lithiated intermediate from the first flask to the triisopropyl borate solution via cannula, while maintaining the temperature at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Workup:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2).

    • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification:

    • Remove the solvent under reduced pressure to obtain the crude product.

    • The crude 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Characterization and Quality Control

A comprehensive characterization of the synthesized 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is essential to confirm its identity and purity. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the isopropoxymethyl group, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The hydroxyl protons of the boronic acid may appear as a broad singlet, which can be exchanged with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbon atom attached to the boron may be difficult to observe due to quadrupolar relaxation.

  • ¹⁹F NMR: A singlet is expected for the fluorine atom, which may show long-range coupling to the aromatic protons.

  • ¹¹B NMR: The boron NMR spectrum should exhibit a single peak characteristic of a tri-coordinated boronic acid.[21]

Infrared (IR) Spectroscopy

The IR spectrum should show characteristic absorption bands for the O-H stretch of the boronic acid (a broad band around 3300 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.

X-Ray Crystallography

For an unambiguous determination of the solid-state structure, single-crystal X-ray diffraction can be performed.[22][23][24]

  • Crystal Growth: High-quality single crystals can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods, and the structural model is refined to obtain precise atomic coordinates, bond lengths, and bond angles. The crystal structure would provide valuable information on intermolecular interactions, such as hydrogen bonding involving the boronic acid groups, and the conformation of the isopropoxymethyl substituent.[22][25]

Applications in Suzuki-Miyaura Cross-Coupling

4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is an ideal candidate for use in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures.[1][3] The electronic and steric tuning provided by the fluoro and isopropoxymethyl substituents can be leveraged to achieve selective coupling and to introduce specific functionalities into the target molecules.

Experimental Workflow for a Typical Suzuki-Miyaura Coupling
  • Reaction Setup: In a reaction vessel, combine the aryl halide, 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Solvent and Degassing: Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF). Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by TLC or GC-MS.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Visualizations

Molecular Structure

Synthesis_Workflow start 1-Fluoro-2-(isopropoxymethyl)benzene step1 Ortho-Lithiation (n-BuLi, THF, -78 °C) start->step1 1. intermediate Lithiated Intermediate step1->intermediate step2 Borylation (B(OiPr)₃, THF, -78 °C to rt) intermediate->step2 2. boronate Boronate Ester step2->boronate step3 Hydrolysis (HCl (aq)) boronate->step3 3. product 4-Fluoro-3-(isopropoxymethyl)phenylboronic Acid step3->product

Caption: Proposed synthetic workflow for 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid.

Key Structural Features and Their Effects

Structural_Effects center Phenyl Ring boronic_acid Boronic Acid Group (-B(OH)₂) center->boronic_acid fluoro Fluoro Group (-F) center->fluoro isopropoxymethyl Isopropoxymethyl Group (-CH₂OCH(CH₃)₂) center->isopropoxymethyl effect1 Lewis Acidity Suzuki Coupling Reactivity boronic_acid->effect1 effect2 Inductive Effect (-I) Increased Lewis Acidity fluoro->effect2 effect3 Resonance Effect (+M) Steric Hindrance isopropoxymethyl->effect3

Caption: Interplay of functional groups and their effects on the molecule's properties.

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Foundational

A Senior Application Scientist's In-depth Technical Guide to 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid: Safety, Handling, and Emergency Protocols

Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive safety and handling framework for 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid. As a specialized reagent,...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive safety and handling framework for 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid. As a specialized reagent, a dedicated Safety Data Sheet (SDS) may not be readily available. Therefore, this guide has been synthesized by extrapolating critical safety data from structurally analogous arylboronic acids and authoritative chemical safety literature. The principles and protocols herein are designed to empower researchers to work safely and effectively with this compound class.

Compound Profile and Inferred Hazard Identification

4-Fluoro-3-(isopropoxymethyl)phenylboronic acid belongs to the arylboronic acid family, a class of compounds indispensable in modern synthetic chemistry, most notably as key coupling partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Their utility in constructing complex organic molecules makes them fundamental building blocks in drug discovery and materials science.[2]

However, the reactivity that makes them valuable also necessitates a thorough understanding of their potential hazards. Based on consistent classifications for analogous fluorinated and substituted phenylboronic acids, we can infer the following GHS (Globally Harmonized System) hazard profile.[3][4][5][6]

Inferred GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3][6]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[3][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[3][4]

Toxicological Rationale:

The boronic acid moiety (B(OH)₂) acts as a Lewis acid, capable of interacting with biological nucleophiles, which contributes to its irritant properties.[8] Inhalation of the fine, crystalline powder can irritate the mucous membranes and upper respiratory tract. While most boronic acids are not considered genotoxic, some arylboronic acids have demonstrated weak mutagenicity in microbial assays, warranting their handling as potentially genotoxic impurities in a pharmaceutical context.[9][10] High-dose exposure to boron-containing compounds, in general, has been linked to reproductive and developmental toxicity in animal studies.[10][11]

Physicochemical Properties and Stability Considerations

While specific quantitative data for 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid requires experimental determination, its properties can be reliably predicted based on its structure and the behavior of its chemical class.

PropertyInferred Value / CharacteristicRationale and Field Insight
Physical State White to off-white crystalline solid.Typical for arylboronic acids.[12]
Stability Stable under recommended storage conditions. Sensitive to air, moisture, and excessive heat.[4][13]Arylboronic acids are susceptible to decomposition via two primary pathways: protodeboronation (loss of the boronic acid group, accelerated by moisture) and oxidation .[14] They can also undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[14]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[6][13]These materials can catalyze or accelerate decomposition.
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO₂), Oxides of boron, Hydrogen fluoride.[6][12][13]Thermal decomposition or combustion will break down the molecule into its constituent elemental oxides. The fluorine substituent gives rise to the formation of highly toxic hydrogen fluoride.

Core Protocols for Safe Handling and Storage

A multi-layered approach, grounded in the hierarchy of controls, is essential for mitigating exposure and ensuring safe manipulation.

Hierarchy_of_Controls cluster_main Hierarchy of Safety Controls Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible for specific target) Engineering Engineering Controls (Primary Barrier) Substitution->Engineering Most Effective Administrative Administrative Controls (Procedural Safety) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Last Line of Defense) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing chemical risk.

Engineering Controls: The Primary Barrier
  • Chemical Fume Hood: All manipulations of solid 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid (weighing, transferring, adding to reactions) MUST be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.[4]

  • Ventilation: Ensure the laboratory has adequate general ventilation. Eyewash stations and safety showers must be readily accessible and tested regularly.[13]

Administrative and Procedural Controls
  • Risk Assessment: Before beginning work, perform a task-specific risk assessment.

  • Minimize Quantities: Only store and handle the minimum quantity of the material required for the experiment.

  • Designated Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[12]

Step-by-Step Handling Protocol
  • Preparation: Don all required PPE before entering the designated handling area. Place a plastic-backed absorbent liner on the fume hood surface to contain any minor spills.

  • Inert Atmosphere: If the compound is being used in a reaction sensitive to moisture or air, prepare the reaction vessel under an inert atmosphere (e.g., nitrogen or argon). The boronic acid itself should be stored under inert gas if long-term stability is critical.[13]

  • Weighing: Tare a suitable container (e.g., a glass vial) on an analytical balance. Transfer the container to the fume hood. Carefully dispense the solid boronic acid into the container. Avoid creating dust by using a spatula to gently transfer the material. Do not pour the powder from a height.

  • Transfer: Securely cap the container before moving it from the weigh-station to the reaction apparatus within the hood.

  • Cleanup: After use, decontaminate the spatula and any other equipment with a suitable solvent (e.g., ethanol or acetone) in a designated waste beaker. Wipe down the handling area with a damp cloth to collect any residual dust.[15]

  • Storage: Tightly close the main container, preferably flushing the headspace with an inert gas. Store in a cool, dry, and well-ventilated place, away from incompatible materials.[6][13] Refrigeration is often recommended to maintain long-term quality.[13]

Personal Protective Equipment (PPE)
  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at a minimum. For tasks with a higher risk of splashing or dust generation, tight-sealing safety goggles are required.[13]

  • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid skin contact.

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned.

  • Respiratory Protection: Not typically required if work is conducted within a functional fume hood. If a fume hood is not available or in case of ventilation failure, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures
Exposure RouteProtocolCausality & Expert Notes
Inhalation 1. Immediately move the affected person to fresh air.[6]2. If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should perform artificial respiration.[6]3. Seek immediate medical attention.The primary goal is to remove the individual from the contaminated atmosphere to prevent further respiratory irritation.
Skin Contact 1. Immediately remove all contaminated clothing.[16]2. Flush the affected skin with copious amounts of water for at least 15 minutes.[3]3. Wash the area thoroughly with soap and water.[3]4. Seek medical attention if irritation persists.Rapid and prolonged flushing is crucial to physically remove the chemical and dilute any remaining residue, minimizing skin irritation.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open to ensure complete rinsing of the eye and lid surfaces.[3][6]2. Remove contact lenses, if present and easy to do so. Continue rinsing.[3]3. Seek immediate medical attention.The eye's mucous membranes are extremely sensitive. Immediate and thorough irrigation is the most effective way to prevent serious eye damage.
Ingestion 1. Do NOT induce vomiting.[6]2. Rinse the mouth thoroughly with water.[3]3. If the person is conscious, have them drink one or two glasses of water to dilute the substance.4. Seek immediate medical attention. Call a poison control center.[3]Inducing vomiting can cause the substance to be aspirated into the lungs, leading to chemical pneumonitis. Dilution is the safest immediate action.
Spill Response Protocol

The response strategy depends on the scale of the spill. This protocol addresses a minor laboratory spill (typically <100g of solid).

Spill_Response_Workflow cluster_spill Minor Spill Response Workflow A Spill Occurs B Alert Personnel & Evacuate Immediate Area A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Contain the Spill (Prevent spreading) C->D E Gently Cover with Absorbent Material (Vermiculite, Sand, or spill pads) D->E F Carefully Sweep Up Material (Avoid creating dust) E->F G Place in a Labeled, Sealable Container for Hazardous Waste F->G H Decontaminate Spill Area (Wipe with damp cloth, then soap & water) G->H I Dispose of all contaminated materials as hazardous waste H->I J Wash Hands Thoroughly I->J

Caption: Step-by-step workflow for a minor chemical spill.

  • Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.[17]

  • Assess & Equip: If the spill is minor and you are trained to handle it, don the appropriate PPE as described in section 3.4.

  • Contain & Absorb: Prevent the powder from spreading. Gently cover the spill with an inert absorbent material like vermiculite, sand, or chemical absorbent pads.[17] Do not use combustible materials like paper towels for the initial absorption.

  • Collect: Carefully sweep the absorbed material into a plastic dustpan.[18] Avoid aggressive sweeping that could generate airborne dust. Place the collected material into a clearly labeled, sealable container for hazardous waste.[15]

  • Decontaminate: Use a damp paper towel to gently wipe the spill area to pick up any remaining fine powder. Follow with a final cleaning using soap and water.[16]

  • Dispose: Place all contaminated materials, including gloves, absorbent pads, and cleaning cloths, into the hazardous waste container. Seal the container and arrange for disposal according to your institution's hazardous waste procedures.[3][12]

Waste Disposal

All waste containing 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.[3][12] Do not dispose of it down the drain or in general trash. Follow all local, state, and federal regulations for chemical waste disposal.

References

  • Vertex AI Search. Phenylboronic acid - SAFETY DATA SHEET.
  • Hubbard, S. A., et al. (1987). General, reproductive, developmental, and endocrine toxicity of boronated compounds. PubMed.
  • Environmental Health and Safety Office. (2025-2026). Spill Control/Emergency Response - EHSO Manual.
  • BenchChem. (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Fluorophenylboronic acid.
  • Duydu, Y., et al. (2021). Boron and Boron-Containing Compounds Toxicity. ResearchGate.
  • Netzeva, T. I., & Worth, A. P. (2006). Activity of Organoboron Compounds against Biofilm-Forming Pathogens. MDPI.
  • American Chemical Society. (2016). Boron Chemistry: An Overview | ACS Symposium Series.
  • Fluorochem. (2024). Safety Data Sheet.
  • ChemicalBook. (2025). 4-FLUORO-3-METHOXYPHENYLBORONIC ACID - Safety Data Sheet.
  • AK Scientific, Inc. 4-Trifluoromethylphenylboronic acid - Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Fluoro-2-(trifluoromethyl)phenylboronic acid.
  • Florida State University Emergency Management. Chemical Spills.
  • Organic Chemistry Portal. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
  • K. L. H. Hansen, et al. (2021). Toxicity of boric acid, borax and other boron containing compounds: A review. PubMed.
  • The University of Queensland. Chemical Spill and Response Guideline.
  • GOV.UK. (2024). What to do in a chemical emergency.
  • Weill Cornell Medicine. Hazardous Material Spill | Emergency Information.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Phenylboronic acid.
  • Spectrum Chemical. (2025). 110140 - Phenylboronic acid - Safety Data Sheet.
  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis.
  • Wikipedia. Boronic acid.

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Protocols & Analytical Methods

Method

Advanced Suzuki-Miyaura Coupling Protocols: Utilizing 4-Fluoro-3-(isopropoxymethyl)phenylboronic Acid for Complex Biaryl Synthesis

An Application Guide for Researchers Abstract: The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, particularly within pharmaceutical and materials science for the construct...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, particularly within pharmaceutical and materials science for the construction of C(sp²)–C(sp²) bonds.[1][2] This guide provides an in-depth technical protocol for the utilization of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid, a structurally important building block. The electronic properties imparted by the fluoro-substituent and the steric influence of the ortho-isopropoxymethyl group present unique challenges and opportunities that necessitate carefully optimized reaction conditions. We will explore the mechanistic underpinnings of the reaction, provide a robust, step-by-step protocol, and discuss advanced troubleshooting and optimization strategies to empower researchers in their synthetic endeavors.

Scientific Foundation: Mechanism and Substrate Considerations

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction involving an organoboron species and an organohalide.[3][4] The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar¹-Pd(II)-X L₂ (Palladacycle) Pd0->PdII_Aryl Ar¹-X OxAdd Oxidative Addition PdII_Diaryl Ar¹-Pd(II)-Ar² L₂ PdII_Aryl->PdII_Diaryl [Ar²-B(OH)₃]⁻ Transmetalation Transmetalation PdII_Diaryl->Pd0 Product Ar¹-Ar² (Biaryl Product) PdII_Diaryl->Product RedElim Reductive Elimination Boronate [Ar²-B(OH)₃]⁻ Base Base (e.g., OH⁻, F⁻) ArylHalide Ar¹-X (Aryl Halide)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Component Selection for 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid:

  • The Boronic Acid: The target substrate possesses two key features. The electron-withdrawing fluorine atom decreases the nucleophilicity of the aryl group, which can slow the rate-limiting transmetalation step.[7] The ortho-isopropoxymethyl group introduces steric bulk near the reaction center, which can hinder the approach of the palladium complex. This necessitates the use of specialized, bulky ligands.[8][9]

  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃), modern, well-defined precatalysts that readily form the active monoligated Pd(0) species are often superior for challenging substrates.[3][10]

  • Ligand: The choice of phosphine ligand is critical. For sterically hindered partners, bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[11][12][13] They promote the formation of the active 14-electron Pd(0)L species required for efficient oxidative addition and facilitate the subsequent steps of the catalytic cycle.

  • Base: The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[14] A range of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (KF, CsF).[15] For substrates sensitive to protodeboronation, a common side reaction with electron-deficient boronic acids, a non-aqueous, moderately strong base like K₃PO₄ is often preferred.[16][17] Fluoride ions can also play a beneficial role by forming fluorinated palladium complexes that enhance transmetalation.[18][19][20]

  • Solvent: The solvent system must solubilize all components and is typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water to dissolve the inorganic base. Anhydrous conditions are also possible with bases like KF.[14]

Experimental Protocol: General Procedure

This protocol provides a reliable starting point for coupling 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid with a generic aryl bromide. Optimization may be required for specific coupling partners.

Reagent and Equipment Summary
Reagents & Chemicals Suggested Grade Equipment
4-Fluoro-3-(isopropoxymethyl)phenylboronic acid>97%Schlenk flask or reaction vial
Aryl Bromide (Ar-Br)>98%Magnetic stirrer with heating
Palladium Precatalyst (e.g., XPhos Pd G3)Catalyst GradeInert gas line (Argon or Nitrogen)
Ligand (e.g., XPhos)>98%Syringes and needles
Base (e.g., K₃PO₄)Anhydrous, >98%Standard laboratory glassware
Solvent (e.g., 1,4-Dioxane)Anhydrous, <50 ppm H₂OTLC plates (e.g., Silica gel 60 F₂₅₄)
Deionized WaterN/ARotary evaporator
Ethyl Acetate, HexanesHPLC GradeChromatography column
Magnesium Sulfate (MgSO₄)AnhydrouspH paper
Step-by-Step Reaction Workflow

Figure 2: Standard experimental workflow for the Suzuki-Miyaura coupling.

Detailed Procedure:

  • Solvent Preparation: Degas the 1,4-dioxane and water for 15-20 minutes by bubbling argon or nitrogen gas through them.

    • Scientist's Note: Oxygen can oxidatively degrade the Pd(0) catalyst and phosphine ligands. Efficient degassing is crucial for catalyst longevity and reaction reproducibility.

  • Reaction Assembly: To a dry Schlenk flask or vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq., e.g., 0.5 mmol), 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid (1.1–1.5 eq., e.g., 0.6 mmol), and potassium phosphate (K₃PO₄, 2.0–3.0 eq., e.g., 1.0 mmol).

    • Scientist's Note: Using a slight excess of the boronic acid can help drive the reaction to completion, compensating for any potential protodeboronation side reactions.[16]

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%) and any additional ligand if not using a precatalyst. Add this to the reaction flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane, followed by the degassed water (typical ratio 5:1 to 10:1 v/v, to achieve a concentration of ~0.1 M in the aryl halide).

  • Reaction: Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting aryl halide is consumed (typically 2–24 hours).

  • Workup: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Scientist's Note: An aqueous workup effectively removes the inorganic base and boron-containing byproducts.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure biaryl product.[21]

Optimization and Troubleshooting

Even with a robust protocol, challenges such as low yield, incomplete conversion, or side product formation can occur.

**3.1. Common Issues and Solutions
Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Poor choice of ligand/base for the specific substrate.3. Low reaction temperature.1. Ensure rigorous degassing of solvents and use of inert atmosphere.2. Screen alternative bulky ligands (e.g., SPhos, RuPhos) and bases (e.g., Cs₂CO₃, KF).3. Increase temperature in 10 °C increments (up to solvent boiling point).
Protodeboronation 1. Presence of excess water.2. Base is too strong or reaction time is too long.3. Boronic acid is inherently unstable under the conditions.1. Use anhydrous solvents and a base like KF.2. Switch to a milder base (K₃PO₄ or KF) and monitor carefully to stop the reaction upon completion.3. Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) or trifluoroborate salt.[16][22]
Homocoupling (Ar-Ar) Formation of Pd-black, indicating catalyst decomposition.1. Decrease catalyst loading.2. Use a more robust ligand or a precatalyst that controls the Pd(0):Ligand ratio.3. Ensure reaction is not overheated.
Dehalogenation of Ar-Br Presence of a hydride source (e.g., solvent impurities, certain bases).1. Use high-purity, anhydrous solvents.2. Avoid amine bases if possible, as they can act as hydride donors.[5]
Troubleshooting Logic Flow

Figure 3: A decision-making flowchart for troubleshooting common Suzuki coupling issues.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
  • Benchchem. (n.d.). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • The Journal of Organic Chemistry. (n.d.). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. ACS Publications.
  • PMC - NIH. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • (n.d.). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Organometallics - ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
  • ResearchGate. (2025). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.
  • Organic Letters - ACS Publications. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides.
  • Organometallics - ACS Publications. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
  • (n.d.). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction.
  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • ACS Publications. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements.
  • Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.
  • ACS Catalysis - ACS Publications. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
  • ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF.
  • ACS Catalysis - ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.

Sources

Application

Application Notes and Protocols for 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid in Medicinal Chemistry

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid. This document prov...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid. This document provides in-depth insights into its application, particularly in the realm of kinase inhibitor discovery, supported by detailed protocols and scientific rationale.

Introduction: The Strategic Value of a Substituted Phenylboronic Acid

4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is a specialized building block in medicinal chemistry. While boronic acids are most famously utilized as key reagents in palladium-catalyzed cross-coupling reactions, the true value of this specific molecule lies in the unique combination of its substituents.[1][2] The strategic placement of the fluoro, isopropoxymethyl, and boronic acid groups on the phenyl ring offers a sophisticated tool for medicinal chemists to fine-tune the properties of drug candidates.

The boronic acid group is a versatile functional handle, primarily for the Suzuki-Miyaura coupling reaction, which is one of the most powerful and widely used methods for constructing carbon-carbon bonds between aromatic rings.[1] This reaction's tolerance of a wide range of functional groups and its relatively mild conditions make it a cornerstone of modern drug discovery.[1]

This guide will delve into the practical applications of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid, with a focus on its use in the synthesis of kinase inhibitors. We will explore the rationale behind its design, provide a detailed protocol for its use in a Suzuki-Miyaura coupling, and discuss the anticipated impact of its structural features on the biological and pharmacokinetic profile of the resulting molecules.

Rationale for Use in Drug Discovery: A Triad of Functional Advantages

The utility of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid in medicinal chemistry can be attributed to the distinct contributions of its three key functional groups:

  • The Boronic Acid Moiety: This group is the reactive center for the Suzuki-Miyaura coupling, enabling the formation of a C-C bond with an sp2-hybridized carbon, typically an aryl or heteroaryl halide.[1] This allows for the convergent synthesis of complex biaryl or heteroaryl-aryl scaffolds that are common in many drug classes.[1]

  • The 4-Fluoro Substituent: The fluorine atom at the para-position to the boronic acid has several important effects. Its strong electron-withdrawing nature can influence the pKa of the boronic acid and can also modulate the electronic properties of the resulting biaryl compound.[3] In a drug molecule, a fluorine atom can block metabolic oxidation at that position, potentially improving the pharmacokinetic profile.[3] Furthermore, fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, which can enhance binding affinity.

  • The 3-Isopropoxymethyl Group: This group, positioned meta to the boronic acid, offers a combination of steric bulk and flexibility. The ether linkage provides a degree of conformational freedom, which can be advantageous for optimizing interactions within a protein's binding pocket. The isopropyl group is lipophilic, which can contribute to improved cell permeability and van der Waals interactions. Unlike a hydroxyl group, the ether is not a hydrogen bond donor, which can be beneficial for tuning solubility and membrane permeability. The isopropoxymethyl group is also less prone to metabolism compared to a simple methyl or methoxy group.

The following diagram illustrates the logical workflow for utilizing a specialized building block like 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid in a drug discovery program.

G cluster_0 Drug Discovery Workflow Target_Identification Target Identification (e.g., a specific kinase) Scaffold_Selection Scaffold Selection (e.g., a heteroaryl core) Target_Identification->Scaffold_Selection Building_Block_Selection Building Block Selection (e.g., 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid) Scaffold_Selection->Building_Block_Selection Synthesis Synthesis via Suzuki-Miyaura Coupling Building_Block_Selection->Synthesis Biological_Screening Biological Screening (e.g., IC50 determination) Synthesis->Biological_Screening Lead_Optimization Lead Optimization Biological_Screening->Lead_Optimization

Caption: A typical drug discovery workflow incorporating a specialized building block.

Core Application: Suzuki-Miyaura Coupling in Kinase Inhibitor Synthesis

A primary application of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is in the synthesis of kinase inhibitors. Many kinase inhibitors feature a heteroaromatic core that binds to the hinge region of the kinase's ATP-binding site, and this core is often decorated with a substituted phenyl ring that occupies the adjacent hydrophobic pocket. The Suzuki-Miyaura coupling is the ideal reaction to connect these two fragments.

The following diagram depicts the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G Pd0 Pd(0)L_n PdII_Aryl R1-Pd(II)L_n-X Pd0->PdII_Aryl R1-X OxAdd Oxidative Addition PdII_R1R2 R1-Pd(II)L_n-R2 PdII_Aryl->PdII_R1R2 R2-B(OH)2 (Base) Transmetal Transmetalation PdII_R1R2->Pd0 R1-R2 RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of a Heteroaryl-Aryl Kinase Inhibitor Scaffold

This protocol describes a general method for the Suzuki-Miyaura coupling of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid with a generic heteroaryl chloride, a common step in the synthesis of kinase inhibitors.

Materials:

  • 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid (1.2 equiv)

  • Heteroaryl chloride (e.g., 2-chloro-4-aminopyrimidine) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl2) (3 mol%)

  • Base (e.g., K2CO3) (2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 mixture)

  • Reaction vessel (e.g., microwave vial or round-bottom flask) with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a clean, dry reaction vessel, add the heteroaryl chloride (1.0 equiv), 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (3 mol%) to the vessel.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes. This is crucial to prevent the oxidation of the palladium(0) species.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring. For conventional heating, a temperature of 80-100 °C is typical. For microwave heating, a temperature of 120-150 °C for 15-30 minutes is a good starting point.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Causality Behind Experimental Choices:

  • Excess Boronic Acid: A slight excess of the boronic acid is used to ensure complete consumption of the more valuable heteroaryl halide and to compensate for any potential decomposition of the boronic acid under the reaction conditions.

  • Palladium Catalyst: Pd(dppf)Cl2 is a robust and versatile catalyst suitable for a wide range of Suzuki couplings, including those with less reactive aryl chlorides.

  • Base: The base is essential for the transmetalation step of the catalytic cycle, where it activates the boronic acid.[4] K2CO3 is a common and effective base for this purpose.

  • Degassed Solvent: Oxygen can oxidize the active Pd(0) catalyst, leading to catalyst deactivation and lower yields. Degassing the solvent removes dissolved oxygen.

Predicted Physicochemical and ADME Properties

The "4-Fluoro-3-(isopropoxymethyl)phenyl" moiety is expected to confer favorable drug-like properties. The following table summarizes the predicted properties and their implications in drug discovery.

PropertyPredicted Contribution of the MoietyRationale and Implication in Drug Discovery
Molecular Weight Moderate increaseThe moiety adds approximately 167 g/mol to a core structure.
Lipophilicity (cLogP) Moderate increaseThe isopropoxymethyl group increases lipophilicity, which can improve cell permeability and binding to hydrophobic pockets. The fluorine atom also contributes to lipophilicity.
Hydrogen Bond Donors 0The absence of hydrogen bond donors can improve oral bioavailability.
Hydrogen Bond Acceptors 1 (ether oxygen)The ether oxygen can act as a hydrogen bond acceptor, potentially interacting with the target protein.
Metabolic Stability Likely improvedThe fluorine atom can block a potential site of metabolism. The isopropyl group may also be more metabolically stable than a linear alkyl chain.
Aqueous Solubility Likely moderateThe ether oxygen provides some polarity, but the overall moiety is quite lipophilic. Formulation may be required for poorly soluble final compounds.

Proposed Synthesis of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid

While commercially available, understanding the synthesis of this reagent is valuable. A likely synthetic route would involve the etherification of a readily available precursor, 4-Fluoro-3-(hydroxymethyl)phenylboronic acid.

G Start 4-Fluoro-3-(hydroxymethyl)phenylboronic acid Step1 Williamson Ether Synthesis (e.g., NaH, 2-bromopropane in THF) Start->Step1 Product 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid Step1->Product

Sources

Method

Palladium-catalyzed cross-coupling reactions with 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid This technical guide is designed for researchers, scientists, and professionals in drug development e...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid

This technical guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of complex organic molecules. It provides a comprehensive overview, detailed protocols, and practical insights into the use of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid in palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling.

Introduction: The Strategic Importance of Substituted Biaryls

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is preeminent among these methods due to the operational simplicity and the stability and low toxicity of the boronic acid reagents.[1][3] This reaction is a powerful tool for constructing biaryl and substituted aryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][4]

4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is a valuable and versatile building block in this context.[5] Its structure incorporates two key features:

  • A fluoro substituent , which can enhance metabolic stability, modulate pKa, and improve binding affinity of the final molecule through specific electronic interactions.[6]

  • An isopropoxymethyl group , which imparts steric influence and can improve solubility in organic solvents, aiding in both reaction performance and the physical properties of the synthesized compounds.

This guide delves into the mechanistic underpinnings of the Suzuki-Miyaura reaction and provides robust, field-tested protocols for the effective use of this specific boronic acid.

Part 1: The Mechanism of the Suzuki-Miyaura Reaction

A fundamental understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[7][8]

The three fundamental steps of the cycle are:

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide (C-X) bond of the electrophilic coupling partner (e.g., an aryl bromide). This step oxidizes the palladium to a square-planar Pd(II) species.[4][8] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[8][9]

  • Transmetalation : This is the key bond-forming step where the organic moiety from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a tetracoordinate boronate), which readily transfers its aryl group to the Pd(II) center.[3][10]

  • Reductive Elimination : The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the new carbon-carbon bond of the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7][8]

The Critical Role of Reaction Components
  • Palladium Precatalyst : Commercially available catalysts are typically stable Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂(dppf)) that are reduced in situ to the active Pd(0) species.[7]

  • Ligands : Phosphine ligands (e.g., PPh₃, PCy₃, SPhos, XPhos) are essential. They stabilize the palladium catalyst, prevent its decomposition into inactive palladium black, and modulate its electronic and steric properties to tune reactivity and promote efficient oxidative addition and reductive elimination.[2][11][12]

  • Base : An inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is indispensable for activating the boronic acid for transmetalation.[3][13]

  • Solvent : The reaction is often performed in a biphasic solvent system (e.g., Toluene/Water, Dioxane/Water) to ensure that both the organic-soluble substrates and the water-soluble inorganic base can participate effectively.[13]

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add_complex Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->ox_add_complex Oxidative Addition trans_complex Ar¹-Pd(II)L₂-Ar² (Diorganopalladium) ox_add_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) trans_complex->product boronate Ar²-B(OR)₃⁻ (Activated Boronate) boronate->ox_add_complex boronic_acid Ar²-B(OH)₂ (Boronic Acid) boronic_acid->boronate Activation base Base (e.g., CO₃²⁻) base->boronate aryl_halide Ar¹-X (Aryl Halide) aryl_halide->ox_add_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Part 2: Standard Protocol for Suzuki-Miyaura Coupling

This protocol provides a general guideline for coupling an aryl bromide with 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid. It should be optimized for each specific substrate combination.

Materials and Reagents
  • Aryl bromide (1.0 mmol, 1.0 equiv.)

  • 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv.)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1 v/v/v, ~5 mL per mmol of aryl halide)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware (Schlenk flask or reaction vial)

  • Magnetic stirrer and heating plate/oil bath

Experimental Workflow

Experimental_Workflow start Start reagents 1. Combine solid reagents: Aryl Halide, Boronic Acid, Pd Catalyst, and Base in a Schlenk flask. start->reagents degas 2. Evacuate and backfill the flask with inert gas. (Repeat 3x) reagents->degas solvent 3. Add degassed solvent(s) via syringe under inert gas. degas->solvent heat 4. Heat the mixture to the desired temperature (e.g., 80-100 °C) with stirring. solvent->heat monitor 5. Monitor reaction progress by TLC or LC-MS. heat->monitor workup 6. Cool, dilute with organic solvent, and wash with water/brine. monitor->workup purify 7. Dry the organic layer, concentrate, and purify by column chromatography. workup->purify end End Product purify->end

Caption: Step-by-step experimental workflow for a typical Suzuki coupling.

Detailed Step-by-Step Procedure
  • Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere : Seal the flask, and then evacuate and backfill it with argon or nitrogen. Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition : Add the degassed solvent system (e.g., Toluene/Water, 4:1) via syringe. The mixture should be stirred vigorously.

  • Heating : Immerse the flask in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Part 3: Optimization and Data Presentation

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific combination of substrates, catalyst, ligand, base, and solvent. The following table provides a starting point for optimization.

Coupling Partner (Ar-X) Pd Catalyst (mol%) Ligand Base (equiv.) Solvent System Temp (°C) Typical Yield (%)
4-BromoanisolePd(PPh₃)₄ (3)PPh₃K₂CO₃ (2.0)Toluene/H₂O9085-95
3-BromopyridinePdCl₂(dppf) (3)dppfCs₂CO₃ (2.5)1,4-Dioxane/H₂O10075-90
4-ChlorotoluenePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3.0)Toluene/H₂O11070-85
Phenyl triflatePd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄ (3.0)THF7080-92

Part 4: Troubleshooting Common Issues

Even with robust protocols, challenges can arise. This section addresses common problems and provides systematic solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by oxygen).2. Insufficiently strong base.3. Low reaction temperature.4. Poor solubility of reagents.[13][14]1. Ensure thorough degassing of reagents and solvents.2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Increase the reaction temperature.4. Change the solvent system or add a co-solvent (e.g., THF, DMF) to improve solubility.[14]
Protodeborylation The boronic acid is cleaved by trace acid or water before it can couple, replacing the -B(OH)₂ group with -H.[14]1. Use a less aqueous or anhydrous solvent system if the substrate is sensitive.2. Use a boronic ester (e.g., pinacol ester), which is more stable.3. Ensure the base is of high quality and sufficient quantity.
Homocoupling of Boronic Acid Oxidative conditions can lead to the coupling of two boronic acid molecules. This is often mediated by Pd(II) species in the presence of oxygen.[7]1. Rigorously exclude oxygen from the reaction.2. Ensure the Pd(II) precatalyst is fully reduced to Pd(0). Adding a small amount of a reducing agent can sometimes help.
Formation of Palladium Black The palladium catalyst has precipitated out of solution, indicating decomposition and loss of catalytic activity.[15]1. Use a more robust ligand that better stabilizes the Pd(0) species (e.g., Buchwald-type biaryl phosphine ligands).2. Lower the reaction temperature if possible.
Hydrolysis of Functional Groups Ester or other base-sensitive groups on the substrates are cleaved under the reaction conditions.1. Use a milder base such as KF or K₂CO₃ instead of stronger bases like K₃PO₄ or hydroxides.[14]2. Reduce the reaction time and temperature.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Macharia, J. M., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • NRO Chemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Xie, X., et al. (2006). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. [Link]

  • Khatun, M., et al. (2024). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC - NIH. [Link]

  • ResearchGate. (2018). Couplings of aryl chlorides with aryl boronic acids. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • Goossen, L. J., et al. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Sci-Hub. [Link]

  • Imae, I., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

  • ResearchGate. (2014). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. [Link]

  • Paul Murray Catalysis Consulting Ltd. Case Study: Knowledge Based Problem Solving. [Link]

  • Imae, I., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]

  • Kaur, H., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PubMed. [Link]

  • Saha, D., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • Zhang, J., et al. (2006). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]

  • Al-Zoubi, R. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • ChemOrgChem. (2024). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. YouTube. [Link]

Sources

Application

Application Notes and Protocols for Carbon-Carbon Bond Formation Utilizing 4-Fluoro-3-(isopropoxymethyl)phenylboronic Acid

Introduction: Strategic Incorporation of a Unique Phenylboronic Acid in Modern Synthesis In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Incorporation of a Unique Phenylboronic Acid in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon (C-C) bonds. The judicious selection of the organoboron reagent is paramount, dictating not only the efficiency of the coupling but also introducing key structural motifs that can profoundly influence the biological activity and material properties of the target molecule. 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is a sophisticated building block that offers a unique combination of electronic and steric properties. The presence of a fluorine atom, a common bioisostere in medicinal chemistry, can enhance metabolic stability and binding affinity. Concurrently, the ortho-isopropoxymethyl group introduces steric bulk and a flexible lipophilic chain, providing a vector for probing protein-ligand interactions.

This comprehensive guide provides detailed application notes and robust protocols for the effective use of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid in palladium-catalyzed C-C bond formation. We will delve into the mechanistic rationale behind experimental design, offer starting point protocols for coupling with various aryl halides, and provide a framework for troubleshooting and optimization.

Physicochemical Properties and Handling

4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is a white to off-white solid. Like many boronic acids, it is susceptible to dehydration to form the corresponding boroxine (a trimeric anhydride). It is advisable to store the compound in a cool, dry place under an inert atmosphere to minimize degradation. While generally stable, prolonged exposure to moisture and heat should be avoided.

PropertyValue
Molecular FormulaC₁₀H₁₄BFO₃
Molecular Weight212.03 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in many polar organic solvents such as dioxane, THF, and DMF. Limited solubility in nonpolar hydrocarbon solvents.

Safety Precautions: Always handle 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate. The catalytic cycle, as depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Base (-X⁻, +OR'⁻) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent System inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify

Method

Application Note: The Strategic Role of 4-Fluoro-3-(isopropoxymethyl)phenylboronic Acid in the Synthesis of Novel Kinase Inhibitors

Introduction: The Pursuit of Precision in Oncology The landscape of cancer therapy has been reshaped by the advent of targeted therapies, particularly small molecule kinase inhibitors.[1] Kinases are fundamental enzymes...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Precision in Oncology

The landscape of cancer therapy has been reshaped by the advent of targeted therapies, particularly small molecule kinase inhibitors.[1] Kinases are fundamental enzymes that regulate cellular signaling pathways controlling growth, proliferation, and survival.[1] Dysregulation of these pathways, often driven by specific genetic mutations, is a hallmark of many cancers.[2] The RAS/RAF/MEK/ERK or Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade where mutations can lead to uncontrolled cell proliferation.[3] Specifically, mutations in the BRAF gene, such as the V600E substitution, are found in approximately 50% of melanomas and other cancers, making the BRAF kinase a prime therapeutic target.[3][4]

The synthesis of potent and selective kinase inhibitors is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for constructing the biaryl scaffolds common to many kinase inhibitors.[5] This reaction, which forges a carbon-carbon bond between an organoboron compound and an organohalide, is favored for its mild conditions and broad functional group tolerance.[5] This application note provides an in-depth guide on the strategic use of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid , a highly functionalized building block, in the synthesis of next-generation kinase inhibitors, with a focus on targeting the BRAF kinase.

Featured Reagent: 4-Fluoro-3-(isopropoxymethyl)phenylboronic Acid

The selection of a boronic acid is a critical decision in the design of a synthetic route, as its substituents profoundly influence the physicochemical properties, metabolic stability, and target engagement of the final inhibitor. 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is an exemplary reagent designed to impart favorable drug-like characteristics.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₀H₁₄BFO₃
Molecular Weight 212.03 g/mol
CAS Number 1704063-98-8
Appearance White to off-white solid
Function Arylating agent in Palladium-catalyzed cross-coupling reactions
The Causality Behind Its Structure: A Field-Proven Rationale

The specific arrangement of substituents on this boronic acid is not arbitrary; each group is chosen to address key challenges in drug development, from synthesis to pharmacokinetics.

  • The Boronic Acid Moiety (-B(OH)₂): This functional group is the reactive handle for the Suzuki-Miyaura coupling, enabling the formation of a C-C bond with a halogenated heterocyclic core, a common feature in kinase inhibitors.[5] Its relative stability and low toxicity make it superior to many other organometallic reagents.[6]

  • The Fluoro Substituent (-F): The inclusion of fluorine is a well-established strategy in medicinal chemistry.[7]

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolism can block this pathway, thereby increasing the drug's half-life and oral bioavailability.[8]

    • Binding Affinity: Fluorine's high electronegativity can lead to favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) within the target protein's binding pocket, potentially increasing potency and selectivity.[7]

    • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, altering a molecule's ionization state and, consequently, its solubility and membrane permeability.[8]

  • The Isopropoxymethyl Group (-CH₂OCH(CH₃)₂): This ether-containing side chain provides a sophisticated tool for optimizing the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

    • Modulating Lipophilicity: This group strikes a balance between hydrophobicity and hydrophilicity. It increases lipophilicity compared to a simple hydroxyl group, which can enhance cell membrane permeability, but the ether oxygen can also act as a hydrogen bond acceptor, improving aqueous solubility.[9] This "Goldilocks" level of lipophilicity is crucial for achieving good oral absorption and distribution.[8]

    • Vectorial Orientation: The size and flexibility of the isopropoxymethyl group can help orient the molecule within the kinase's ATP-binding site, allowing other parts of the inhibitor to make optimal contact with key residues.

Application: Synthesis of a Representative BRAF Inhibitor Scaffold

4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is an ideal coupling partner for a halogenated heterocyclic core to generate a potent kinase inhibitor. A prime example is its use in coupling with a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold, which is the core of the FDA-approved BRAF inhibitor Vemurafenib (PLX4032).[10] The following workflow outlines the synthesis of a novel, representative biaryl inhibitor using this strategy.

G cluster_0 Reactant Preparation cluster_1 Core Synthesis cluster_2 Final Product A 4-Fluoro-3-(isopropoxymethyl) phenylboronic acid C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B 5-Bromo-1H-pyrrolo[2,3-b]pyridine (Halogenated Heterocycle) B->C D Workup & Purification (Extraction, Chromatography) C->D Crude Product E Biaryl Kinase Inhibitor Scaffold D->E Purified Product

Caption: High-level workflow for synthesizing a biaryl kinase inhibitor.

Detailed Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a self-validating system for the efficient coupling of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid with a model aryl bromide, 5-Bromo-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid (1.2 equivalents)

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or microwave reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid (1.2 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.

  • Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously.

  • Self-Validation (Monitoring): Monitor the reaction progress every 1-2 hours. Withdraw a small aliquot, dilute it with ethyl acetate, and analyze by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting materials. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure biaryl product.

G cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pdii_aryl Ar¹-Pd(II)-X L₂ pd0->pdii_aryl Oxidative Addition pdi Pd(II) Complex pdii_trans Ar¹-Pd(II)-Ar² L₂ pdii_aryl->pdii_trans Transmetalation pdii_trans->pd0 Reductive Elimination product Ar¹-Ar² (Product) reagents Ar¹-X (Aryl Halide) Ar²-B(OH)₂ (Boronic Acid) Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Target Context: BRAF and the MAPK Signaling Pathway

The ultimate goal of synthesizing these inhibitors is to modulate a biological pathway implicated in disease. In BRAF-mutant melanoma, the MAPK pathway is constitutively active, leading to a cascade of phosphorylation events that drive cell proliferation.[3] An effective inhibitor, such as one derived from our featured boronic acid, would bind to the ATP pocket of the mutant BRAF kinase, preventing it from phosphorylating its downstream target, MEK.[4] This action halts the aberrant signaling and induces cell death in cancer cells.[10]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Kinase Inhibitor (e.g., Vemurafenib) Inhibitor->BRAF Inhibition

Caption: Simplified MAPK signaling pathway showing BRAF V600E and the point of inhibition.

Data Presentation: Benchmarking Biological Activity

The efficacy of a newly synthesized kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the drug required to inhibit a specific biological process by 50%. Lower IC₅₀ values indicate higher potency. The goal of synthesizing new analogues is often to achieve similar or improved potency against the target kinase compared to existing drugs like Vemurafenib.

Table 1: Biological Activity of Vemurafenib (PLX4032) Against BRAFV600E Melanoma Cell Lines

Cell LineIC₅₀ for Cell Proliferation (μM)Reference
HT290.025 - 0.35[11]
Colo2050.025 - 0.35[11]
A375~0.079 - 0.248[3][12]
Malme-3M0.020 - 1.0

Note: IC₅₀ values can vary based on assay conditions and duration.

Conclusion

4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is a sophisticated and highly valuable building block for the synthesis of novel kinase inhibitors. Its meticulously designed structure provides medicinal chemists with a tool to systematically enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final drug candidate. The protocols and rationale presented herein demonstrate its direct applicability in constructing complex biaryl scaffolds via the robust Suzuki-Miyaura coupling reaction, paving the way for the discovery of next-generation targeted therapies for cancers driven by aberrant kinase signaling.

References

  • Google Patents. (2016). WO2016073421A1 - Improved formulations of vemurafenib and methods of making the same.
  • Corcoran, R. B., et al. (2012). Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. Cancer Discovery, 2(3), 227-235. Retrieved from [Link]

  • Google Patents. (2021). US20210072244A1 - Methods and compositions for treating melanoma resistant.
  • Ferreira, R. J., et al. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. Retrieved from [Link]

  • Gowen, M., et al. (2021). Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen. PLoS ONE, 16(1), e0245258. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of boronic acids 26, 29a, 29b and 33. Reagents and conditions. Retrieved from [Link]

  • van der Wildt, B., et al. (2017). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. EJNMMI Radiopharmacy and Chemistry, 2(1), 16. Retrieved from [Link]

  • Google Patents. (2015). WO2015075749A1 - Novel processes for the preparation of vemurafenib.
  • Ferreira, R. J., et al. (2024). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Pharmaceuticals, 17(8), 1039. Retrieved from [Link]

  • Taylor & Francis Online. (2019). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Retrieved from [Link]

  • Google Patents. (2013). US Patent for Compositions and methods for treating cancers. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(20), 6143. Retrieved from [Link]

  • PubMed. (2014). Searching new structural scaffolds for BRAF inhibitors. An integrative study using theoretical and experimental techniques. Journal of Molecular Graphics and Modelling, 54, 10-20. Retrieved from [Link]

  • Google Patents. (2016). WO2016083956A1 - Substantially pure vemurafenib and its salts.
  • Royal Society of Chemistry. (2020). Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance. Organic & Biomolecular Chemistry, 18(3), 481-494. Retrieved from [Link]

  • Google Patents. (2016). WO2016083956A1 - Substantially pure vemurafenib and its salts.
  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Scientific Reports, 11, 14. Retrieved from [Link]

  • Digital Commons @ University of Rhode Island. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). Faculty Publications. Retrieved from [Link]

Sources

Application

Application and Protocol Guide: 4-Fluoro-3-(isopropoxymethyl)phenylboronic Acid in Materials Science

A Note to Researchers, Scientists, and Drug Development Professionals: Following a comprehensive search of scientific literature and patent databases, it has been determined that there is a notable absence of published r...

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of scientific literature and patent databases, it has been determined that there is a notable absence of published research specifically detailing the applications of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid within the field of materials science. While the broader class of phenylboronic acids is extensively utilized, this particular derivative does not appear in publicly accessible experimental protocols or application notes for the synthesis of organic electronics, polymers, or sensors.

This guide, therefore, serves a dual purpose. Firstly, it provides a foundational understanding of the potential applications of this molecule based on the known reactivity and utility of structurally similar boronic acids. Secondly, it offers detailed, generalized protocols for the Suzuki-Miyaura coupling reaction—the primary method through which this compound would be integrated into larger material systems. These protocols are based on established methodologies for analogous compounds and are intended to serve as a starting point for researchers to develop their own specific experimental procedures.

Part 1: Theoretical Applications and Scientific Rationale

4-Fluoro-3-(isopropoxymethyl)phenylboronic acid possesses a unique combination of functional groups that make it a promising, yet unexplored, building block in materials science.

  • The Boronic Acid Moiety (-B(OH)₂): This functional group is the cornerstone of its utility, primarily enabling participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, essential for the synthesis of conjugated polymers and complex organic molecules.

  • The Fluoro Substituent (-F): The presence of a fluorine atom on the phenyl ring can significantly influence the electronic properties of the molecule and any resulting materials. Fluorine is highly electronegative and can lower the HOMO and LUMO energy levels of a conjugated system. This can lead to enhanced stability, altered photophysical properties (such as blue-shifted emission in fluorescent materials), and improved performance in organic electronic devices.

  • The Isopropoxymethyl Group (-CH₂OCH(CH₃)₂): This bulky, flexible side chain is likely to enhance the solubility of the boronic acid and any polymers derived from it. Good solubility is a critical factor for the solution-based processing of organic materials, which is a key advantage for large-area and low-cost device fabrication. The non-polar nature of this group can also influence the morphology of thin films, which is crucial for the performance of organic solar cells and transistors.

Based on these structural features, 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid could be a valuable monomer for the synthesis of:

  • Conjugated Polymers for Organic Electronics: Its integration into polymer backbones via Suzuki-Miyaura coupling could yield materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The fluorine and isopropoxymethyl groups could be tuned to optimize the electronic properties and processability of these materials.

  • Fluorescent Sensors: Phenylboronic acids are known to interact with diols, making them useful for glucose sensing. While the isopropoxymethyl group is not a diol, the core phenylboronic acid structure could be incorporated into a larger fluorescent molecule where the boronic acid moiety acts as a recognition site for diol-containing analytes.

Part 2: Generalized Protocols for Suzuki-Miyaura Cross-Coupling

The following protocols are generalized procedures for the Suzuki-Miyaura coupling reaction. Researchers should consider these as a starting point and optimize the conditions for their specific substrates and desired products.

Protocol 1: Synthesis of a Small Molecule Biaryl Compound

This protocol describes a general method for coupling 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid with an aryl bromide.

Materials:

Reagent/MaterialPurpose
4-Fluoro-3-(isopropoxymethyl)phenylboronic acidBoronic acid coupling partner
Aryl bromide (e.g., 4-bromotoluene)Halide coupling partner
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Catalyst for the cross-coupling reaction
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)Activates the boronic acid
Solvent (e.g., Toluene, Dioxane, DMF)Reaction medium
Water (degassed)Co-solvent, dissolves the base
Inert gas supply (Nitrogen or Argon)To prevent catalyst degradation
Standard laboratory glasswareReaction vessel, condenser, etc.

Experimental Workflow:

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine boronic acid, aryl bromide, and catalyst in a flask. B Purge with inert gas. A->B C Add degassed solvent. B->C D Add aqueous base solution. C->D E Heat to reflux (e.g., 80-100 °C) with vigorous stirring. D->E F Monitor reaction by TLC or GC-MS. E->F G Cool to room temperature. F->G H Perform aqueous work-up (e.g., with ethyl acetate and water). G->H I Dry organic layer and concentrate. H->I J Purify by column chromatography. I->J

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

    • Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

    • Add the degassed organic solvent (e.g., toluene) via syringe.

    • In a separate vial, dissolve the base (e.g., K₂CO₃, 2.0 equiv.) in degassed water.

    • Add the aqueous base solution to the reaction mixture via syringe.

  • Reaction:

    • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a Conjugated Polymer

This protocol provides a general method for the polymerization of a dibromo monomer with a diboronic acid ester derivative of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid. The use of a boronic acid ester is often preferred for polymerization to improve stability and stoichiometry control.

Materials:

Reagent/MaterialPurpose
Bis(pinacolato)diboronTo convert the boronic acid to a boronate ester
4-Fluoro-3-(isopropoxymethyl)phenylboronic acidMonomer precursor
Dibromo monomer (e.g., 2,7-dibromo-9,9-dioctylfluorene)Co-monomer
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand)Polymerization catalyst
Base (e.g., K₂CO₃, CsF)Activator
Solvent (e.g., Toluene, THF)Reaction medium
Phase-transfer catalyst (e.g., Aliquat 336)Optional, to improve mixing

Experimental Workflow:

Polymerization_Workflow cluster_monomer_prep Monomer Preparation cluster_polymerization Polymerization cluster_purification Polymer Purification A Convert boronic acid to boronate ester. B Combine boronate ester, dibromo monomer, catalyst, and base in a flask. A->B C Purge with inert gas. B->C D Add degassed solvent. C->D E Heat to reflux (e.g., 90-110 °C). D->E F Monitor by GPC. E->F G Precipitate polymer in methanol. F->G H Filter and re-dissolve. G->H I Reprecipitate and filter. H->I J Dry under vacuum. I->J

Caption: Workflow for Suzuki-Miyaura Polymerization.

Step-by-Step Procedure:

  • Monomer Preparation (Boronate Ester Synthesis):

    • React 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid with bis(pinacolato)diboron in the presence of a suitable catalyst (e.g., potassium acetate in DMSO) to form the corresponding pinacol boronate ester. Purify the ester before use in polymerization.

  • Polymerization:

    • In a Schlenk flask, combine the purified boronate ester monomer (1.0 equiv.), the dibromo co-monomer (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%), and the base (e.g., K₂CO₃, 3-4 equiv.).

    • Thoroughly degas the mixture by several cycles of vacuum and backfilling with an inert gas.

    • Add degassed solvent (e.g., toluene) and a phase-transfer catalyst (if used).

    • Heat the mixture to reflux (typically 90-110 °C) with vigorous stirring for 24-72 hours.

    • The progress of the polymerization can be monitored by taking small aliquots and analyzing the molecular weight by gel permeation chromatography (GPC).

  • Polymer Purification:

    • After cooling to room temperature, pour the viscous polymer solution into a large volume of a non-solvent (e.g., methanol) to precipitate the polymer.

    • Filter the polymer and re-dissolve it in a good solvent (e.g., chloroform or THF).

    • Reprecipitate the polymer into a non-solvent. Repeat this dissolution-precipitation cycle 2-3 times to remove catalyst residues and low molecular weight oligomers.

    • Collect the final polymer by filtration and dry it under vacuum.

Part 3: Concluding Remarks and Future Directions

The lack of specific literature on 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid presents an opportunity for novel research. The protocols provided here are robust starting points for exploring the potential of this molecule in materials science. Researchers are encouraged to systematically investigate its reactivity in Suzuki-Miyaura coupling with various partners and to characterize the properties of the resulting materials. Such studies will be crucial in determining whether the unique combination of fluoro and isopropoxymethyl substituents can lead to the development of new high-performance organic materials.

References

While no direct references for the application of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid in materials science were found, the following are authoritative sources for the Suzuki-Miyaura coupling reaction and the use of similar boronic acids in materials science.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. [Link]

  • Schlütter, A. D. (2001). The Suzuki Polycondensation: A Feasible and Versatile Approach to Structurally Defined Polymers. Journal of Polymer Science Part A: Polymer Chemistry, 39(10), 1533–1556. [Link]

  • James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). Saccharide sensing with molecular receptors based on boronic acid. Angewandte Chemie International Edition in English, 35(17), 1910–1922. [Link]

Method

Application Notes &amp; Protocols: A Guide to Bioconjugation Using Substituted Phenylboronic Acids

Introduction: The Versatility of Phenylboronic Acids in Bioconjugation In the landscape of chemical biology and drug development, the precise and stable linkage of molecules—a process known as bioconjugation—is paramount...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Phenylboronic Acids in Bioconjugation

In the landscape of chemical biology and drug development, the precise and stable linkage of molecules—a process known as bioconjugation—is paramount. Among the diverse chemical tools available, substituted phenylboronic acids (PBAs) have emerged as exceptionally versatile reagents. Their utility stems from the unique ability of the boronic acid moiety to form reversible covalent bonds with a variety of nucleophiles under physiologically compatible conditions.[1][2] This dynamic nature, coupled with the tunability afforded by substituents on the phenyl ring, allows for the creation of sophisticated bioconjugates for applications ranging from targeted drug delivery and diagnostics to protein immobilization and the construction of stimuli-responsive biomaterials.[3][4]

This guide provides an in-depth exploration of the core principles and practical protocols for bioconjugation using substituted phenylboronic acids. We will delve into the causality behind experimental choices, offering not just step-by-step instructions but also the scientific rationale required for successful experimental design, optimization, and troubleshooting.

The Underlying Chemistry: Understanding Phenylboronic Acid Reactivity

The power of PBA in bioconjugation lies in the electrophilic nature of its boron atom, which possesses a vacant p-orbital. This makes it a Lewis acid, readily interacting with electron-rich nucleophiles like oxygen and nitrogen to form stable adducts.[1] The reactivity and stability of these adducts are highly dependent on pH and the specific nucleophile involved.

The Cornerstone Reaction: Reversible Boronate Ester Formation with cis-Diols

The most well-established reaction of PBAs is their condensation with molecules containing cis-1,2 or -1,3 diols to form cyclic boronate esters.[5][6] This reaction is fundamental to targeting glycoproteins, antibodies, and cell surface glycans, which are rich in diol-containing saccharides like sialic acid.[4][7][8]

Mechanism and pH-Dependence: The reaction proceeds through an equilibrium between the trigonal planar boronic acid and the anionic tetrahedral boronate species.[1][9] The formation of the boronate ester is significantly more favorable at neutral or alkaline pH (typically > 7), where the tetrahedral boronate intermediate is stabilized.[10][11] Conversely, under acidic conditions (pH < 5), the equilibrium shifts, leading to the hydrolysis of the ester and the release of the conjugated molecule.[5][12] This pH-responsiveness is a key feature exploited in designing "smart" drug delivery systems that release their payload in the acidic microenvironment of tumors or endosomes.[7][13]

G cluster_reactants Reactants cluster_products Products PBA Phenylboronic Acid R-B(OH)₂ Boronate Tetrahedral Boronate R-B(OH)₃⁻ PBA->Boronate + OH⁻ (Neutral/Alkaline pH) Diol cis-Diol (e.g., on Glycoprotein) OH OH⁻ H H⁺ Boronate->PBA + H⁺ (Acidic pH) Ester Cyclic Boronate Ester Boronate->Ester + cis-Diol - 2 H₂O Ester->Boronate + 2 H₂O (Hydrolysis) Water 2 H₂O G PBA PBA-Biomolecule Complex Stable Boronate Complex PBA->Complex pH 7.4 (High Affinity) SHA SHA-Support SHA->Complex Complex->PBA pH < 5 (Dissociation) G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Conjugation cluster_purification Phase 3: Purification & Analysis A Prepare Biomolecule (e.g., Antibody in PBS) D Combine Reactants (Add PBA to Biomolecule) A->D B Prepare PBA Reagent (e.g., Stock in DMSO) B->D C Prepare Reaction Buffer (e.g., Phosphate, pH 7.4-8.0) C->D E Incubate (e.g., 2-4h at RT) D->E F Purify Conjugate (e.g., Size Exclusion Chromatography) E->F G Characterize Conjugate (SDS-PAGE, Mass Spec) F->G

Sources

Application

Application Notes &amp; Protocols: A Guide to Nickel-Catalyzed Cross-Coupling of Arylboronic Acids with Aryl Fluorides

For Researchers, Scientists, and Drug Development Professionals Introduction: Embracing the Challenge of Carbon-Fluorine Bond Activation The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthe...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing the Challenge of Carbon-Fluorine Bond Activation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. While the activation of aryl chlorides, bromides, and iodides is well-established, the utilization of aryl fluorides as coupling partners has historically presented a formidable challenge due to the high dissociation energy of the C–F bond. However, the unique properties of organofluorine compounds in pharmaceuticals, agrochemicals, and materials science have driven the development of innovative catalytic systems capable of cleaving this robust bond.

This technical guide provides an in-depth exploration of nickel-catalyzed cross-coupling reactions between arylboronic acids and aryl fluorides. Nickel catalysis has emerged as a powerful tool for this transformation, offering distinct advantages in terms of reactivity and cost-effectiveness compared to traditional palladium-based systems. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and offer insights into the strategic choices that lead to successful outcomes.

Mechanistic Insights: The "Why" Behind the "How"

The success of nickel-catalyzed C–F bond activation hinges on the unique electronic properties of nickel and the careful selection of ligands and additives. The generally accepted catalytic cycle, while analogous to other cross-coupling reactions, has specific nuances critical for overcoming the inertness of the C–F bond.

The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl fluoride to a low-valent Ni(0) species. This is often the rate-determining step due to the strength of the C–F bond. The choice of an electron-rich ligand is paramount here, as it increases the electron density on the nickel center, thereby promoting the cleavage of the C–F bond. Ligands such as tricyclohexylphosphine (PCy₃) have proven to be highly effective in this regard.[1]

  • Transmetalation: Following oxidative addition, the resulting arylnickel(II) fluoride complex undergoes transmetalation with the arylboronic acid. A base is typically required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the aryl group to the nickel center.

  • Reductive Elimination: The final step is the reductive elimination from the diarylnickel(II) intermediate, which forms the desired biaryl product and regenerates the active Ni(0) catalyst, allowing the cycle to continue.

Below is a visualization of the proposed catalytic cycle:

Catalytic Cycle Ni(0)L_n Ni(0)L_n Ar-Ni(II)(F)L_n Ar-Ni(II)(F)L_n Ni(0)L_n->Ar-Ni(II)(F)L_n Oxidative Addition (Ar-F) Ar-Ni(II)-Ar'L_n Ar-Ni(II)-Ar'L_n Ar-Ni(II)(F)L_n->Ar-Ni(II)-Ar'L_n Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Ni(II)-Ar'L_n->Ar-Ar' Reductive Elimination Ar-Ar'->Ni(0)L_n Catalyst Regeneration

Caption: Proposed catalytic cycle for the nickel-catalyzed cross-coupling of aryl fluorides with arylboronic acids.

Strategic Approaches to Facilitate C–F Bond Activation

Two primary strategies have emerged to enhance the efficiency of the challenging oxidative addition step: the use of metal fluoride co-catalysts and the incorporation of ortho-directing groups on the aryl fluoride substrate.

The Co-Catalyst Approach: Leveraging Lewis Acidity

For aryl fluorides bearing electron-withdrawing groups or extended π-systems, the addition of Lewis acidic metal fluorides, such as zirconium(IV) fluoride (ZrF₄) and titanium(IV) fluoride (TiF₄), can significantly accelerate the reaction.[2][3][4][5] These co-catalysts are believed to assist in the cleavage of the C–F bond by coordinating to the fluorine atom, thereby increasing its leaving group ability. This approach expands the substrate scope to include a wider range of electronically diverse aryl fluorides.[4][6][7]

The Directing Group Approach: Chelation-Assisted C–F Activation

An alternative and powerful strategy involves the use of aryl fluorides containing an ortho-directing group.[2][3][4] These directing groups, typically N-heterocycles like pyridines, quinolines, pyrazoles, and oxazolines, coordinate to the nickel center, leading to the formation of a stable cyclometalated intermediate.[6][7] This pre-coordination facilitates the subsequent oxidative addition of the ortho C–F bond. This chelation-assisted strategy is particularly effective for less reactive aryl fluorides.[4]

The logical workflow for selecting an appropriate protocol is outlined below:

Experimental Workflow start Start: Aryl Fluoride Substrate check_ewg Electron-withdrawing group or extended π-system present? start->check_ewg check_dg Ortho-directing group present? check_ewg->check_dg No protocol_a Protocol A: Co-catalyst method (e.g., with ZrF4) check_ewg->protocol_a Yes protocol_b Protocol B: Directing group method check_dg->protocol_b Yes consider_alt Consider alternative methods or optimization of conditions check_dg->consider_alt No

Caption: Decision workflow for selecting the appropriate experimental protocol.

Detailed Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use.

Protocol A: Ni/Zr Bimetallic Catalysis for Electron-Deficient Aryl Fluorides

This protocol is adapted from methodologies that utilize metal fluoride co-catalysts.[4][5]

Materials:

  • Nickel(II) chloride bis(tricyclohexylphosphine) [NiCl₂(PCy₃)₂] or Nickel(0) bis(1,5-cyclooctadiene) [Ni(cod)₂] and PCy₃

  • Zirconium(IV) fluoride (ZrF₄)

  • Aryl fluoride

  • Arylboronic acid

  • Cesium fluoride (CsF) or Potassium phosphate (K₃PO₄) as base

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add Ni(cod)₂ (5 mol %), PCy₃ (20 mol %), and ZrF₄ (20 mol %).

  • Add the aryl fluoride (1.0 equiv), arylboronic acid (2.0 equiv), and CsF (2.0 equiv).

  • Evacuate and backfill the tube with nitrogen (repeat three times).

  • Add anhydrous, degassed toluene via syringe.

  • Place the reaction vessel in a preheated oil bath at 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

EntryAryl FluorideArylboronic AcidYield (%)
14-Fluorobiphenyl4-Tolylboronic acid85
22-FluoronaphthalenePhenylboronic acid78
34-Fluorobenzonitrile4-Methoxy-phenylboronic acid92

Table 1: Representative examples for Protocol A. Yields are for isolated products and are illustrative. Actual yields may vary.

Protocol B: Chelation-Assisted Cross-Coupling of Aryl Fluorides with Directing Groups

This protocol is designed for aryl fluorides bearing an ortho-directing group.[4]

Materials:

  • Nickel(II) chloride bis(tricyclohexylphosphine) [NiCl₂(PCy₃)₂]

  • Aryl fluoride with ortho-directing group

  • Arylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add NiCl₂(PCy₃)₂ (5 mol %), the aryl fluoride (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (2.2 equiv) to a screw-capped vial containing a magnetic stir bar.

  • Add anhydrous toluene to the vial.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated heating block or oil bath at 120 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

EntryAryl FluorideArylboronic AcidYield (%)
12-(2-Fluorophenyl)pyridine4-Tolylboronic acid95
21-(2-Fluorophenyl)-1H-pyrazolePhenylboronic acid88
32-(2-Fluorophenyl)-4,5-dihydrooxazole4-Acetylphenyl-boronic acid82

Table 2: Representative examples for Protocol B. Yields are for isolated products and are illustrative. Actual yields may vary.

Conclusion and Future Outlook

The nickel-catalyzed cross-coupling of arylboronic acids with aryl fluorides represents a significant advancement in synthetic methodology, providing access to a wide array of biaryl compounds from readily available starting materials. The development of protocols utilizing co-catalysts and directing groups has substantially broadened the scope and utility of this transformation. As research in this area continues, we can anticipate the emergence of even more efficient and versatile catalytic systems, further solidifying the role of nickel in tackling the challenge of C–F bond activation and enabling the synthesis of complex molecules for various applications.

References

  • Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Formation of ArF from LPdAr(F): catalytic conversion of aryl triflates to aryl fluorides. Science, 325(5948), 1661–1664. [Link][8][9][10][11][12]

  • Tobisu, M., Xu, T., Shimasaki, T., & Chatani, N. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(47), 19505–19511. [Link][2][3][4][5][6][7]

  • Zhu, F., & Wang, Z. X. (2014). Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. The Journal of Organic Chemistry, 79(9), 4285–4292. [Link][1][13]

  • Ho, Y. A., Leiendecker, M., Liu, X., Wang, C., & Alandini, N. (2018). Nickel-Catalyzed Csp2–Csp3 Bond Formation via C–F Bond Activation. Organic Letters, 20(18), 5644–5647. [Link][14][15][16]

  • Li, H. (2022). Nickel-Catalyzed Cross-Coupling Of Aryl Halides With Fluoroalkylating Reagents (Doctoral dissertation). Retrieved from ProQuest Dissertations & Theses Global. [Link][17]

  • MDPI. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Molecules, 27(24), 8898. [Link][18][19]

  • Beilstein Journals. (2022). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 18, 1378–1385. [Link][20]

  • Menberu, W., Chen, H. Y., & Ayele, D. W. (2021). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances, 11(59), 37255-37265. [Link][21][22]

  • Yoshikai, N., Mashima, H., & Nakamura, E. (2005). Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation. Journal of the American Chemical Society, 127(51), 17978–17979. [Link][23][24]

  • American Chemical Society. (2010). 240th ACS National Meeting. Chemical & Engineering News, 88(31), 61-78. [Link][25]

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Method

The Modern Alchemist's Guide to Carbon-Carbon Bond Formation: Advanced Protocols for Suzuki-Miyaura Coupling with Functionalized Boronic Acids

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a testament to the power of palladium catalysis...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a testament to the power of palladium catalysis in forging carbon-carbon bonds with unparalleled efficiency and elegance.[1][2][3] First reported by Akira Suzuki and his colleagues in 1979, this Nobel Prize-winning transformation has become an indispensable tool for chemists across academia and industry, particularly in the realms of pharmaceutical discovery and materials science.[4] Its allure lies in its mild reaction conditions, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[1][5][6]

This guide moves beyond a rudimentary overview, offering a deep dive into the practical nuances of the Suzuki-Miyaura coupling, with a specific focus on navigating the challenges and unlocking the potential of functionalized boronic acids. As a self-validating system, the protocols and insights herein are designed to empower researchers to not only execute these reactions successfully but also to understand the underlying principles that govern their outcome.

The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated dance of palladium between its Pd(0) and Pd(II) oxidation states.[7] A fundamental understanding of this cycle is paramount for rational troubleshooting and optimization. The process is broadly accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][8][9]

  • Oxidative Addition : The cycle commences with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halide (or pseudohalide) bond of the electrophilic partner.[8][9] This step, often the rate-determining one, forms a square-planar Pd(II) complex.[1] The reactivity of the organic halide is a critical factor, with the general trend being I > Br > OTf >> Cl > F.[10][11]

  • Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. It is now widely understood that the base plays a pivotal role here.[4][12][13] The base activates the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then readily undergoes ligand exchange with the halide on the Pd(II) complex.[13][14][15]

  • Reductive Elimination : In the final step, the two organic partners on the Pd(II) complex couple, forming the new carbon-carbon bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7][8]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)Ln OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)L₂-R² OxAdd->Transmetalation Transmetalation (R²-B(OH)₂ + Base) Transmetalation->Pd0 Product R¹-R² Transmetalation->Product Reductive Elimination BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Boronate->Transmetalation Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reagents and Their Strategic Selection

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious choice of catalyst, base, and solvent. These components must be selected in concert, considering the specific properties of the coupling partners.

Palladium Catalyst Systems

The palladium catalyst is the linchpin of the reaction. While Pd(PPh₃)₄ was historically a workhorse, a vast array of more efficient and robust catalyst systems have been developed. Modern catalysts often consist of a palladium precursor and a supporting ligand.

Catalyst/PrecatalystCommon LigandsTypical Applications & Considerations
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)A classic, air-sensitive catalyst. Still useful for simple couplings but often requires higher catalyst loadings and temperatures.
Pd(OAc)₂ / Pd₂(dba)₃Buchwald Ligands (XPhos, SPhos, RuPhos), Trialkylphosphines (PCy₃, P(t-Bu)₃)These are Pd(II) and Pd(0) precursors, respectively, that are activated in situ. Paired with bulky, electron-rich phosphine ligands, they are highly effective for coupling challenging substrates, including sterically hindered partners and aryl chlorides.[16]
PEPPSI™-type CatalystsN-Heterocyclic Carbenes (NHCs)These pre-catalysts are known for their high stability and activity, especially for coupling unreactive aryl chlorides.[12]
PdCl₂(dppf)1,1'-Bis(diphenylphosphino)ferroceneA reliable and versatile catalyst for a broad range of Suzuki couplings.
The Crucial Role of the Base

The base is not merely a spectator; it is an essential activator in the catalytic cycle.[13] Its primary role is to facilitate the transmetalation step by forming a more reactive boronate species.[14][15] The choice of base can significantly influence reaction rates and yields.

BaseStrengthCommon Applications & Considerations
Na₂CO₃, K₂CO₃ModerateWidely used, inexpensive, and effective for many standard couplings. Often used in aqueous solvent mixtures.
Cs₂CO₃StrongMore soluble in organic solvents than other carbonates. Often provides higher yields for challenging couplings.
K₃PO₄StrongA strong, non-nucleophilic base that is particularly effective for couplings involving sterically hindered substrates or sensitive functional groups.
KFWeakUsed when base-labile functional groups (e.g., esters) are present, as it is less likely to cause hydrolysis.[12][17]
Organic Bases (e.g., Et₃N)WeakGenerally less effective for activating boronic acids but can be used in specific cases.
Solvent Systems: More Than Just a Medium

The solvent system must dissolve the reactants and reagents to a sufficient extent and is often a mixture of an organic solvent and water. The presence of water is often beneficial, as it helps to dissolve the inorganic base and can participate in the transmetalation step.[7]

Solvent SystemProperties & Applications
Toluene / H₂OA common biphasic system. Good for a wide range of substrates.
Dioxane / H₂OA miscible system that can improve solubility. Note: Dioxane is a potential peroxide-former and should be handled with care.[18]
THF / H₂OAnother common miscible system.
DMF or DMAcPolar aprotic solvents useful for dissolving highly polar substrates. Can sometimes lead to side reactions at high temperatures.
2-MeTHF / H₂OA greener alternative to THF and dioxane, offering good phase separation.[18]

Standard Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl halide with a functionalized arylboronic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials and Reagents:
  • Aryl halide (1.0 equiv)

  • Functionalized arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 1–5 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, 4:1 v/v), degassed

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), the functionalized arylboronic acid (1.2 equiv), the palladium catalyst (e.g., 2 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add the degassed solvent mixture via syringe. It is crucial to degas the solvent thoroughly (e.g., by sparging with argon for 20-30 minutes or by three freeze-pump-thaw cycles) to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.[11]

  • Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Experimental_Workflow start Start setup 1. Assemble Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) in Flame-Dried Flask start->setup inert 2. Establish Inert Atmosphere (Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (e.g., 80-110 °C) solvent->react monitor 5. Monitor Reaction (TLC, LC-MS, GC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Work-up (Extraction) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify end Pure Product purify->end

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Navigating Challenges with Functionalized Boronic Acids

While boronic acids are generally stable, those bearing certain functional groups can present unique challenges.

Protodeboronation: The Unwanted Side Reaction

One of the most common failure modes is protodeboronation, the cleavage of the C-B bond, which is often accelerated by aqueous basic conditions and elevated temperatures.[19]

  • Mitigation Strategies:

    • Use a less aqueous or anhydrous solvent system.

    • Employ milder bases like KF.

    • Use more stable boronic acid derivatives such as MIDA (N-methyliminodiacetic acid) boronates or potassium organotrifluoroborates, which are crystalline, air-stable solids.[11][19]

Steric Hindrance

Ortho-substituted arylboronic acids can exhibit lower reactivity due to steric hindrance, which can impede both the formation of the boronate and the transmetalation step.[20]

  • Mitigation Strategies:

    • Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) that can accelerate the catalytic cycle.[16]

    • Use stronger bases like K₃PO₄ or Cs₂CO₃.

    • Increase the reaction temperature and/or catalyst loading.

Coordinating Functional Groups

Functional groups such as pyridines, amines, or ortho-hydroxyls on the boronic acid can coordinate to the palladium center, potentially inhibiting the catalyst.

  • Mitigation Strategies:

    • Protect the coordinating functional group prior to the coupling reaction.

    • Screen different catalyst systems, as some may be more tolerant to coordinating groups than others.

Conclusion: A Versatile and Evolving Reaction

The Suzuki-Miyaura cross-coupling is a powerful and versatile transformation that has fundamentally reshaped the art of organic synthesis. By understanding the intricacies of the catalytic cycle and making informed choices regarding catalysts, bases, and solvents, researchers can effectively tackle even challenging couplings involving complex, functionalized boronic acids. As catalyst technology continues to evolve, the scope and utility of this remarkable reaction will undoubtedly continue to expand, enabling the construction of ever more complex and valuable molecules.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Cano, I., et al. (2010). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • DOI: 10.1002/chem.201002921. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Szostak, M., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]

  • Sci-Hub. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]

  • ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]

  • Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • ResearchGate. (PDF) Suzuki Cross Coupling Reaction-A Review. [Link]

  • Zafar, A., et al. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Journal of Xi'an Shiyou University, Natural Science Edition. [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]

  • Wikipedia. Boronic acid. [Link]

  • Maluenda, I., & Navarro, O. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]

  • Sedghi, R., et al. (2017). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry. [Link]

  • SpringerLink. Boronic Acids Preparation and Applications in Organic Synthesis. [Link]

  • Bellina, F., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Molecular Catalysis A: Chemical. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • Wiley Online Library. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Wiley-VCH. 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. [Link]

  • Leonori, D., & Aggarwal, V. K. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • SciSpace. Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

  • Scribd. Application Note - Suzuki-Miyaura Cross-Coupling. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]

  • Li, W., et al. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. [Link]

  • ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]

  • Reddit. Struggling with Suzuki Reaction. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Badone, D., et al. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions with Substituted Phenylboronic Acids

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupli...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling substituted phenylboronic acids. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions (FAQs), providing not just solutions but the underlying chemical principles to empower your experimental design.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry due to its versatility and the stability of its organoboron reagents.[1][2] However, the diverse electronic and steric properties of substituted phenylboronic acids can introduce significant challenges, leading to low yields, side reactions, and inconsistent results. This guide will help you diagnose and resolve these issues.

Common Challenges at a Glance

Before diving into specific troubleshooting scenarios, it's helpful to understand the common hurdles associated with substituted phenylboronic acids:

  • Protodeboronation: The undesired cleavage of the C–B bond and its replacement with a C–H bond, particularly prevalent with electron-deficient or sterically hindered boronic acids.[3]

  • Homocoupling: The self-coupling of boronic acids to form biaryl products, often promoted by the presence of oxygen or Pd(II) species.[4]

  • Slow or Incomplete Conversion: Steric hindrance from ortho-substituents or poor solubility of reactants can impede the catalytic cycle.[5][6]

  • Low Yields with Electron-Deficient or -Rich Systems: The electronic nature of the substituents can significantly impact the transmetalation step.[1][7]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific problems you may be encountering in the lab.

Issue 1: Low to No Yield with Sterically Hindered Boronic Acids

Question: I am attempting a Suzuki coupling with a di-ortho-substituted phenylboronic acid and an aryl halide, but I am observing very low or no product formation. What are the likely causes and how can I improve the yield?

Answer:

This is a classic challenge where steric hindrance impedes key steps of the catalytic cycle, namely transmetalation and reductive elimination. The bulky ortho-substituents can prevent the boronic acid from effectively approaching the palladium center.

Causality and Strategic Solutions:

  • Ligand Choice is Critical: The ligand on the palladium catalyst dictates the steric and electronic environment around the metal center. For sterically demanding couplings, bulky and electron-rich phosphine ligands are essential. These ligands promote the formation of a coordinatively unsaturated Pd(0) species, which is crucial for oxidative addition, and facilitate the subsequent steps.

    • Recommended Ligands: Biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are the industry standard for these challenging couplings.[8] N-heterocyclic carbene (NHC) ligands also offer excellent performance due to their strong σ-donating ability and steric bulk.[9]

  • Increase Catalyst Loading: For particularly stubborn substrates, increasing the catalyst loading from a standard 1 mol% to 2-5 mol% can increase the concentration of the active catalytic species, leading to a better conversion rate.[8]

  • Base Selection: Stronger, non-nucleophilic bases are often required to facilitate the formation of the reactive boronate species without causing unwanted side reactions.

    • Recommended Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (KOtBu) are excellent choices. The choice of base can also be solvent-dependent.[10][11]

  • Solvent and Temperature: Aprotic polar solvents are generally preferred.

    • Recommended Solvents: Dioxane, THF, or toluene, often with a small amount of water, can be effective.[4] Higher reaction temperatures can help overcome the activation energy barrier, but be mindful of potential substrate or product degradation.

Troubleshooting Workflow for Sterically Hindered Couplings

G start Low Yield with Sterically Hindered Boronic Acid ligand Switch to Bulky Ligand (e.g., XPhos, SPhos) start->ligand Initial Step catalyst Increase Catalyst Loading (2-5 mol%) ligand->catalyst If still low yield base Use Stronger Base (K3PO4, Cs2CO3) catalyst->base Further Optimization solvent Optimize Solvent & Temp. (e.g., Toluene, 100 °C) base->solvent success Improved Yield solvent->success

Caption: A decision tree for troubleshooting low yields in sterically hindered Suzuki couplings.

Issue 2: Significant Protodeboronation of Electron-Deficient Phenylboronic Acids

Question: My reaction with an electron-deficient phenylboronic acid (e.g., with -NO₂, -CF₃ groups) is giving me a significant amount of the corresponding arene byproduct instead of the desired coupled product. How can I suppress this protodeboronation?

Answer:

Protodeboronation is a common side reaction where a proton replaces the boronic acid group, and it is particularly prevalent with electron-deficient arylboronic acids.[3] The electron-withdrawing groups make the ipso-carbon more susceptible to protonolysis.

Causality and Strategic Solutions:

  • Minimize Water Content: While Suzuki reactions often benefit from some water, excess water can promote protodeboronation.[12]

    • Actionable Step: Use anhydrous solvents and consider adding a drying agent like molecular sieves. If a biphasic system is necessary, minimize the volume of the aqueous phase.

  • Choice of Base and Boronic Acid Form: The base plays a crucial role. Milder bases are often preferred to avoid creating highly basic conditions that can accelerate protonolysis.

    • Recommended Bases: Potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be effective.[9]

    • Boronic Acid Derivatives: Converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) or a trifluoroborate salt can significantly reduce the rate of protodeboronation.[1][4] These derivatives are more stable and slowly release the active boronic acid under the reaction conditions.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation.

    • Optimization: Aim for the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times.

Comparative Stability of Boron Species

Boron SpeciesStructureRelative Stability to Protodeboronation
Boronic AcidR-B(OH)₂Moderate
Boronate Ester (Pinacol)R-B(O₂C₂Me₄)High
Trifluoroborate Salt[R-BF₃]⁻K⁺Very High
Issue 3: Homocoupling of Boronic Acids Dominates the Reaction

Question: I am observing a significant amount of biaryl product derived from the self-coupling of my phenylboronic acid. What causes this, and how can I prevent it?

Answer:

Homocoupling is typically promoted by the presence of Pd(II) species and oxygen.[4] If the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient, or if oxygen is present in the reaction mixture, the Pd(II) can catalyze the homocoupling of the boronic acid.

Causality and Strategic Solutions:

  • Thorough Degassing: Oxygen is a major culprit in promoting homocoupling.

    • Protocol: Ensure your reaction mixture (solvents and reagents) is thoroughly degassed before adding the catalyst. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging with an inert gas (argon or nitrogen) for 20-30 minutes can be sufficient. Maintain a positive pressure of inert gas throughout the reaction.

  • Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate issues related to incomplete precatalyst reduction. Modern precatalysts, such as the Buchwald G3 precatalysts, are designed for efficient in situ generation of the active Pd(0) species.

  • Control Reaction Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can sometimes favor homocoupling. Start with a 1:1.1 ratio of aryl halide to boronic acid and optimize from there.

The Catalytic Cycle and Off-Cycle Reactions

G cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Trans Transmetalation (Ar-Pd(II)-Ar') OxAdd->Trans Ar'-B(OR)2 Base RedEl Reductive Elimination Trans->RedEl Homo Homocoupling (Ar'-Ar') Trans->Homo O2, Pd(II) Proto Protodeboronation (Ar'-H) Trans->Proto H2O, Heat RedEl->Pd0 Ar-Ar'

Caption: The desired catalytic cycle versus common off-cycle side reactions.

Experimental Protocols

General Protocol for a Challenging Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling a sterically hindered or electronically challenging substituted phenylboronic acid.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (if solid), phenylboronic acid, and base.

  • Reagent Addition: Add the palladium precatalyst.

  • Solvent Addition: Add the anhydrous solvent via syringe. If the aryl halide is a liquid, add it at this stage.

  • Degassing (Optional but Recommended): If not working in a glovebox, perform three freeze-pump-thaw cycles.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 6(7), 4361–4370. [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]

  • Szewczyk, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2246–2253. [Link]

  • Li, J., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 19(8), 11347–11363. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Serebryany, V., et al. (2020). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. Organic Letters, 22(19), 7549–7553. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Carrow, B. P., & Nozaki, K. (2012). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Organic Syntheses, 89, 275–286. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. [Link]

  • Eda, T., et al. (2014). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Organic Letters, 16(18), 4738–4741. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457–2483. [Link]

  • Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • Journal of the American Chemical Society. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. [Link]

  • ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Homocoupling of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid

Welcome to the technical support guide for 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid. This document is designed for researchers, scientists, and drug development professionals to diagnose and mitigate the common si...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid. This document is designed for researchers, scientists, and drug development professionals to diagnose and mitigate the common side reaction of boronic acid homocoupling during cross-coupling procedures like the Suzuki-Miyaura reaction. Our goal is to provide you with the mechanistic insights and practical, field-proven protocols to ensure the success of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing a significant byproduct in my Suzuki-Miyaura reaction that I suspect is a homocoupled dimer. What exactly is homocoupling and how can I confirm its identity?

A1: Definition and Diagnosis

Homocoupling is an undesired side reaction where two molecules of your boronic acid—in this case, 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid—react with each other to form a symmetrical biaryl dimer. This byproduct consumes your starting material, reduces the yield of your desired cross-coupled product, and complicates downstream purification.

Confirmation of the Dimer: To confirm the presence of the homocoupled product, 4,4'-Difluoro-3,3'-bis(isopropoxymethyl)-1,1'-biphenyl, you should use standard analytical techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most direct method. You will be looking for a mass peak corresponding to the dimer's molecular weight.

  • ¹H and ¹⁹F NMR (Nuclear Magnetic Resonance) Spectroscopy: The NMR spectrum of the crude reaction mixture will show a distinct set of signals for the symmetrical dimer, which can be compared to the expected spectra of your starting material and desired product. The presence of a single fluorine resonance in the ¹⁹F NMR for the dimer is a strong indicator.

  • TLC (Thin-Layer Chromatography): The homocoupled product will typically have a different Rf value than your starting materials and the desired product. It is often less polar than the boronic acid.

Q2: What are the primary chemical mechanisms that cause this homocoupling side reaction?

A2: Mechanistic Pathways

Understanding the mechanism is key to prevention. There are two primary pathways for the homocoupling of arylboronic acids in palladium-catalyzed reactions.

  • Oxygen-Mediated Palladium-Catalyzed Homocoupling: This is the most common and critical pathway to control. It is initiated by the presence of dissolved oxygen in your reaction mixture.[1][2][3] The Pd(0) catalyst reacts with O₂ to form a palladium-peroxo complex, (η²-O₂)PdL₂.[4] This complex then reacts with two molecules of the boronic acid to generate the symmetrical biaryl, regenerating a palladium species that can re-enter a catalytic cycle.[2][5] The exclusion of oxygen is therefore paramount to suppressing this reaction pathway.[3][6]

  • Reductive Homocoupling from Pd(II) Precatalysts: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, it must be reduced in situ to the active Pd(0) species. One pathway for this reduction involves the boronic acid itself acting as the reducing agent, where two boronic acid molecules couple to form the dimer, and Pd(II) is reduced to Pd(0).[7] This is why using a Pd(0) source or a precatalyst designed for clean activation is often preferred.[8]

There is also a less common, oxygen-independent pathway that can occur under specific conditions, particularly with electron-deficient arylboronic acids, involving a protonolysis/second transmetalation event.[9][10]

Q3: Which specific parameters in my experimental setup are most likely promoting the homocoupling of my boronic acid?

A3: Critical Factors and Causality

Several factors can inadvertently favor the homocoupling side reaction over the desired Suzuki-Miyaura coupling. Below is a summary of the most critical variables.

Factor Cause of Increased Homocoupling Scientific Rationale
Atmosphere Presence of dissolved oxygen (air).Oxygen reacts with the Pd(0) catalyst to form a palladium-peroxo species, which is a key intermediate in the catalytic cycle for homocoupling.[1][2] Rigorous exclusion of O₂ is the most effective preventative measure.[6]
Palladium Source Use of Pd(II) precatalysts (e.g., Pd(OAc)₂).Pd(II) sources can be reduced to the active Pd(0) by the boronic acid itself, which inherently involves a homocoupling event to produce the symmetrical biaryl.
Base Selection Use of overly strong bases (e.g., hydroxides) or excess base.While a base is necessary for the transmetalation step in Suzuki coupling, strong bases can accelerate the decomposition of the boronic acid and may facilitate side reactions. The choice of base can significantly influence reaction outcomes.[11]
Solvent Choice Excessive amounts of water or certain polar aprotic solvents.While some water is often required to dissolve the base and facilitate the formation of the boronate species, too much can sometimes promote homocoupling. Aprotic solvents like dioxane or toluene are generally preferred.[8]
Reaction Temp. High temperatures.Elevated temperatures can increase the rate of all reactions, including the undesired homocoupling pathway. Running the reaction at the lowest effective temperature is advisable.[8]
Q4: What is the recommended, step-by-step protocol to minimize homocoupling when using 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid?

A4: Optimized Experimental Protocol

This protocol is designed as a robust starting point to suppress homocoupling. Optimization may be required for your specific coupling partner.

Materials & Reagents:

  • 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid

  • Aryl Halide (Ar-X)

  • Palladium Catalyst: Pd(PPh₃)₄ (a Pd(0) source) or a modern precatalyst (e.g., Buchwald G3/G4).

  • Ligand (if using a catalyst source like Pd₂(dba)₃): A bulky, electron-rich phosphine (e.g., SPhos, XPhos).[8]

  • Base: K₂CO₃ or K₃PO₄ (milder inorganic bases are often preferred).

  • Solvent: Anhydrous 1,4-Dioxane and Degassed Water.

Step-by-Step Procedure:

  • Flask Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the palladium catalyst (e.g., 1-2 mol% Pd(PPh₃)₄), and the base (e.g., 2.0 equiv K₂CO₃).

  • Degassing (Crucial Step): Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this "evacuate-backfill" cycle at least three times to rigorously remove all oxygen.[6][8]

  • Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.[3][9]

  • Initiate Stirring and Heating: Begin stirring the mixture under a positive pressure of inert gas. If heating is required, bring the mixture to the desired temperature (start with a moderate temperature, e.g., 80-90 °C).

  • Boronic Acid Addition: In a separate vial, dissolve the 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid (1.1-1.3 equiv) in a small amount of the degassed solvent. Add this solution slowly via syringe pump over 30-60 minutes to the reaction mixture. Rationale: Slow addition keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[8]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Visualizing the Competing Pathways

To better understand the chemistry at play, the following diagram illustrates the desired Suzuki-Miyaura catalytic cycle in competition with the oxygen-mediated homocoupling side reaction.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA Pd0_homo Pd(0)L₂ PdII_ArX Ar-Pd(II)-X OA->PdII_ArX Ar-X Transmetalation Transmetalation (Ar'B(OH)₂) PdII_ArX->Transmetalation Base PdII_ArAr Ar-Pd(II)-Ar' Transmetalation->PdII_ArAr Ar'B(OH)₂ RE Reductive Elimination PdII_ArAr->RE RE->Pd0 Cycle Regeneration Product Ar-Ar' (Desired Product) RE->Product O2_reaction Reaction with O₂ Pd0_homo->O2_reaction Peroxo (η²-O₂)PdL₂ O2_reaction->Peroxo O₂ (Air) Adduct1 Reaction with 1st Ar'B(OH)₂ Peroxo->Adduct1 Adduct2 Reaction with 2nd Ar'B(OH)₂ Adduct1->Adduct2 Biaryl_Release Biaryl Release Adduct2->Biaryl_Release Biaryl_Release->Pd0_homo Catalyst Regeneration Byproduct Ar'-Ar' (Homocoupling Byproduct) Biaryl_Release->Byproduct

Caption: Competing catalytic cycles in a Suzuki-Miyaura reaction.

References

  • Amatore, C., Le Duc, G., & Jutand, A. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]

  • Amatore, C., Le Duc, G., & Jutand, A. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829-6836. [Link]

  • Le Duc, G., et al. (2010). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 114(4), 1849-1856. [Link]

  • Amatore, C., Le Duc, G., & Jutand, A. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. ResearchGate. [Link]

  • Miller, S. J., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 73(14), 5589–5591. [Link]

  • Multiple Authors. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]

  • Jana, S., & Dutta, J. (2020). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega, 5(32), 20351-20359. [Link]

  • Le Duc, G., et al. (2010). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. [Link]

  • Miller, S. J., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • Singh, R. P., et al. (2013). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. ResearchGate. [Link]

  • L-H. Liu, et al. (2019). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 9(1), 564-572. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Bernardim, B., et al. (2015). Development of optimized conditions for Glaser-Hay bioconjugations. PMC. [Link]

  • Ohtaka, A., et al. (2019). Oxygen‐Accelerated Suzuki–Miyaura Coupling Reaction Without Stoichiometric Base Addition. Chemistry – An Asian Journal. [Link]

  • Reddit user question. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp on Reddit. [Link]

  • Bernardim, B., et al. (2019). Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjugation. PMC. [Link]

  • Wikipedia. (n.d.). Glaser coupling. Wikipedia. [Link]

  • Le, T. A., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7551. [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Organic Chemistry Portal. [Link]

  • Bhaskar, G., & Arun, V. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 4(56), 29681-29703. [Link]

  • Fu, G. C., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]

  • Thomas, A. A., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

Sources

Troubleshooting

Suzuki-Miyaura Cross-Coupling Reactions: A Technical Troubleshooting Guide

From the desk of a Senior Application Scientist: The Suzuki-Miyaura reaction stands as a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds.[1][2] However, its complexity...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist: The Suzuki-Miyaura reaction stands as a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds.[1][2] However, its complexity, arising from the interplay of catalysts, reagents, and conditions, can present significant challenges. This guide is designed to move beyond simple procedural lists, offering a deeper, mechanistically-grounded approach to troubleshooting. Here, we dissect common experimental failures, explain the underlying chemical principles, and provide robust, field-proven solutions to guide you toward a successful coupling.

Section 1: Frequently Asked Questions (FAQs) - The Basics

Q: What are the essential components of a Suzuki-Miyaura reaction?

A: A successful Suzuki-Miyaura coupling requires the careful orchestration of five key components:

  • Electrophile: An organic halide (e.g., Aryl-X where X = I, Br, Cl) or pseudohalide (e.g., triflate, OTf).[1][3] The reactivity of the C-X bond is critical, following the general trend: I > OTf > Br >> Cl.[3][4]

  • Nucleophile: An organoboron species, most commonly a boronic acid (RB(OH)₂) or a boronic ester (e.g., pinacol ester, R-Bpin).[1][5]

  • Palladium Catalyst: A source of palladium, which is the engine of the catalytic cycle. This can be a Pd(0) complex like Pd(PPh₃)₄ or a Pd(II) salt like Pd(OAc)₂ that is reduced in situ to the active Pd(0) state.[1]

  • Ligand: Typically a phosphine or N-heterocyclic carbene (NHC) that coordinates to the palladium center. The ligand stabilizes the catalyst, modulates its reactivity, and influences the efficiency of key steps in the catalytic cycle.[1]

  • Base: An inorganic or organic base is crucial for activating the organoboron reagent to facilitate the key transmetalation step.[2][5]

Q: How do I choose the right palladium catalyst and ligand?

A: This choice is dictated by the reactivity of your coupling partners.

  • For simple, activated substrates (e.g., aryl iodides/bromides): Standard, air-stable catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of Palladium(II) acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) are often sufficient.

  • For challenging substrates (e.g., electron-rich or sterically hindered aryl halides, aryl chlorides): More sophisticated systems are required. Electron-rich, bulky phosphine ligands (e.g., Buchwald or Fu ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are necessary.[5] These ligands promote the difficult oxidative addition step with less reactive halides and accelerate the final reductive elimination step.[1] Modern "precatalysts" (e.g., Buchwald G3/G4 precatalysts) are often the most reliable choice, as they are designed to generate the active, monoligated Pd(0) species cleanly and efficiently.[1]

Q: What is the role of the base, and how do I select the appropriate one?

A: The base is not merely a spectator; it is a critical activator. Its primary role is to react with the boronic acid to form a more nucleophilic "ate" complex (e.g., [RB(OH)₃]⁻), which is essential for the transmetalation step of the catalytic cycle.[2][3] The choice of base depends on the solvent and the sensitivity of your substrates.

Base TypeExamplesCommon SolventsNotes
Carbonates K₂CO₃, Cs₂CO₃, Na₂CO₃Toluene/H₂O, Dioxane/H₂O, DMFMost common choice. Cesium carbonate is stronger and more soluble, often used for difficult couplings.
Phosphates K₃PO₄Toluene, Dioxane, THFA strong, non-nucleophilic base, often effective when carbonates fail.
Hydroxides NaOH, KOHAqueous mixturesStrong bases, but can promote side reactions if substrates are base-sensitive.
Fluorides KF, CsFAnhydrous THF, DioxaneUsed for base-sensitive substrates, as they can activate the boronic acid without harsh basicity.[5]
Alkoxides NaOtBu, KOtBuAnhydrous THF, TolueneVery strong bases, typically reserved for coupling unactivated alkylboron reagents.
Q: Which solvent is best for my reaction?

A: Solvent choice is crucial for ensuring all components remain in solution and for managing reaction temperature. Many Suzuki reactions are run in biphasic mixtures, often containing water, which helps dissolve the inorganic base and facilitates the formation of the key hydroxy-bridged intermediate in the transmetalation step.[1]

  • Ethers (Dioxane, THF, 2-MeTHF): Very common, good for a wide range of substrates. Often used with an aqueous base.

  • Aromatic Hydrocarbons (Toluene, Xylenes): Allow for higher reaction temperatures, which can be necessary for unreactive coupling partners.

  • Amides (DMF, DMAc): Polar aprotic solvents that can aid in dissolving polar substrates or salts, but can be difficult to remove.

Section 2: Troubleshooting Common Problems

Problem 1: Low or No Product Yield
Q: My reaction is not working at all, or the yield is very low. What are the first things I should check?

A: When a reaction fails, systematically verify the fundamentals before altering the core catalytic system.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Incomplete degassing of solvents and the reaction vessel is a primary cause of failure. Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) or oxidize phosphine ligands, halting the catalytic cycle. Ensure you have thoroughly degassed your solvent (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintained a positive pressure of inert gas throughout the setup and reaction.

  • Reagent Quality:

    • Boronic Acid: Boronic acids can slowly decompose on the shelf, especially if they are heteroaromatic or contain electron-withdrawing groups. A common decomposition pathway is trimerization to form boroxines (with loss of water) or protodeboronation.[1] Check the purity by NMR. If it's impure, consider recrystallizing it or converting it to a more stable pinacol ester or trifluoroborate salt for storage and use.[1]

    • Organic Halide: Verify its purity. Hidden impurities can act as catalyst poisons.

    • Base & Solvent: Ensure the base is not old and clumped (indicating hydration) and that solvents are anhydrous (if required) and peroxide-free (especially for ethers like THF and dioxane).

  • Reaction Temperature: Is the reaction being heated sufficiently? Some sluggish oxidative additions, particularly with aryl chlorides, require higher temperatures (e.g., >100 °C).

Q: I suspect my catalyst is inactive. How can I troubleshoot palladium catalyst issues?

A: Catalyst inactivity often traces back to improper activation or decomposition.

  • Using a Pd(II) Source (e.g., Pd(OAc)₂): The reduction of Pd(II) to the active Pd(0) is a critical initiation step. This reduction is typically performed by a phosphine ligand or by the homocoupling of two boronic acid molecules.[1] If this initiation fails, the cycle never starts.

    • Solution: Switch to a dedicated Pd(0) source like Pd(PPh₃)₄ or, even better, a modern precatalyst (e.g., Buchwald G2, G3, G4) that is designed for clean and efficient generation of the active catalyst.[1]

  • Formation of Palladium Black: The precipitation of a fine black solid is a clear sign of catalyst decomposition.[1] This occurs when the Pd(0) atoms agglomerate into inactive nanoparticles.

    • Causality: This is usually caused by an insufficient ligand-to-palladium ratio or the use of a ligand that cannot adequately stabilize the Pd(0) center throughout the catalytic cycle.

    • Solution: Increase the ligand-to-palladium ratio (a 1.1-1.5:1 ratio of ligand:Pd is common when using separate sources). Alternatively, switch to a more sterically bulky and electron-rich ligand that provides a more stable complex.

Q: Could the problem be my boronic acid/ester? How do I diagnose and solve issues with the organoboron reagent?

A: Yes, the instability of the organoboron reagent is a frequent source of low yields.[1]

  • Protodeboronation: This is a side reaction where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.[1] It is particularly problematic for electron-rich or heteroaryl boronic acids.

    • Diagnosis: Check your crude reaction mixture by LC-MS or NMR for the presence of the arene byproduct (Ar-H) corresponding to your boronic acid.

    • Solution:

      • Use Milder Conditions: Lower the reaction temperature or use a weaker base (e.g., KF instead of K₃PO₄).

      • Use a More Stable Boron Species: Boronic esters (especially pinacol esters, Bpin) or potassium trifluoroborate salts (R-BF₃K) are significantly more stable to protodeboronation than boronic acids.[1][3] They slowly hydrolyze under the reaction conditions to release the boronic acid in situ, keeping its instantaneous concentration low.[1]

Q: My aryl halide is unreactive. What strategies can I use for challenging substrates?

A: The oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step.[4] For unreactive halides (aryl chlorides, or electron-rich/sterically hindered systems), this step is particularly slow.

  • Causality: A C-Cl bond is much stronger than a C-Br or C-I bond, making it harder for the palladium to insert itself. Electron-donating groups on the aryl ring and steric hindrance near the halide also slow this step.

  • Solutions:

    • Switch to a Better Ligand: This is the most effective solution. Use a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) or an NHC ligand.[5] These ligands create a more electron-rich palladium center, which is more nucleophilic and accelerates the oxidative addition.

    • Increase Temperature: Running the reaction in a higher-boiling solvent like toluene, xylenes, or DMAc can provide the necessary energy to overcome the activation barrier.

    • Change the Leaving Group: If synthetically feasible, converting the aryl chloride or bromide to an iodide or triflate will dramatically increase its reactivity.

Problem 2: Formation of Side Products
Q: I'm observing significant amounts of homocoupling of my boronic acid (Ar-B(OH)₂ → Ar-Ar). How can I minimize this?

A: Homocoupling of the boronic acid is typically caused by the presence of an oxidant, most commonly oxygen.[6]

  • Mechanism: Pd(II) species can catalyze the coupling of two boronic acid molecules, during which the Pd(II) is reduced to Pd(0).[1] If your reaction mixture is not rigorously deoxygenated, ambient oxygen can re-oxidize the active Pd(0) back to Pd(II), creating a catalytic cycle for this unwanted side reaction.

  • Solutions:

    • Rigorous Degassing: This is the most critical step. Ensure your solvent and the reaction headspace are completely free of oxygen by sparging with an inert gas.

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can minimize the initial amount of Pd(II) present, although oxidation can still occur if degassing is inadequate.

Q: I'm seeing protodeboronation (loss of the boronic acid group). What causes this and how can I prevent it?

A: As discussed in Problem 1, this is the hydrolytic cleavage of the C-B bond.

  • Recap of Solutions:

    • Use milder bases (e.g., K₂CO₃, KF) and the lowest effective temperature.

    • Protect the boronic acid as a more stable derivative like a pinacol ester (Bpin), MIDA ester, or trifluoroborate salt (BF₃K).[1][3][6] These derivatives release the active boronic acid slowly, minimizing its decomposition.

Q: My product is decomposing or forming other byproducts. What reaction parameters should I adjust?

A: If your desired product is sensitive to the reaction conditions, you may observe decomposition.

  • Base-Sensitive Functional Groups: If your product contains sensitive groups like esters, they can be hydrolyzed by strong bases (e.g., NaOH, K₃PO₄).

    • Solution: Switch to a milder base like potassium fluoride (KF) or a carbonate (K₂CO₃).[5]

  • Thermal Decomposition: Extended reaction times at high temperatures can degrade sensitive products.

    • Solution: Use a more active catalyst/ligand system that allows the reaction to proceed at a lower temperature or for a shorter duration. Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.

Section 3: Advanced Protocols & Methodologies

Protocol: Setting Up a Robust Suzuki-Miyaura Reaction Under Inert Conditions

This protocol is designed to minimize common failure modes like catalyst oxidation.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), boronic acid or ester (1.1–1.5 eq), base (2.0–3.0 eq), and ligand (if using a separate Pd source, 1.1–1.5 mol% relative to Pd).

  • Degassing (Solid Reagents): Seal the flask with a septum. Evacuate the flask under high vacuum for 5-10 minutes, then backfill with argon or nitrogen. Repeat this cycle 3-5 times to thoroughly remove oxygen from the solid reagents and the vessel.

  • Solvent Addition: Add the previously degassed solvent(s) via cannula or a gas-tight syringe. If using a biphasic system, add the degassed organic solvent first, followed by the degassed aqueous solution.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium catalyst or precatalyst.

  • Reaction: Place the sealed flask in a preheated oil bath and stir vigorously for the intended duration. Vigorous stirring is essential, especially for heterogeneous mixtures, to ensure good mixing between phases.

  • Monitoring: Follow the reaction progress by TLC or LC-MS to determine the point of completion and avoid unnecessary heating that could lead to byproduct formation.

Section 4: Visual Guides & Summaries

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_A Ar-Pd(II)-X(L)₂ OxAdd->PdII_A Transmetal Transmetalation (Base, R-B(OH)₂) PdII_A->Transmetal PdII_B Ar-Pd(II)-R(L)₂ Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product Troubleshooting_Flowchart Start Low / No Yield Check_Inert Was the reaction rigorously degassed? Start->Check_Inert Check_Reagents Are reagents pure? (Boronic acid, halide) Check_Inert->Check_Reagents Yes Fix_Inert Improve degassing procedure (3x vacuum/backfill cycles) Check_Inert->Fix_Inert No Check_Conditions Is Temp/Base/Solvent appropriate for substrate? Check_Reagents->Check_Conditions Yes Fix_Reagents Purify reagents. Use stable boronic ester (Bpin) or trifluoroborate (BF₃K). Check_Reagents->Fix_Reagents No Decomposition Is starting material decomposing? (e.g., protodeboronation) Check_Conditions->Decomposition Yes Fix_Conditions Screen more active ligand (e.g., Buchwald type). Increase temperature. Check_Conditions->Fix_Conditions No Fix_Decomposition Use milder base (KF). Use stable boronic ester. Lower temperature. Decomposition->Fix_Decomposition Yes Success Reaction Successful Decomposition->Success No, SM remains Fix_Inert->Start Re-run Fix_Reagents->Start Re-run Fix_Conditions->Start Re-run Fix_Decomposition->Start Re-run

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

Table: Common Palladium Catalysts, Ligands, and Their Applications
Catalyst / PrecatalystLigandTypical SubstratesNotes
Pd(PPh₃)₄TriphenylphosphineAryl iodides, aryl bromides, activated aryl chloridesThe "classic" catalyst. Air-sensitive but effective for reactive partners.
Pd(OAc)₂ / Pd₂(dba)₃Triphenylphosphine, P(t-Bu)₃, PCy₃Aryl iodides, bromides, triflatesRequires in situ reduction to Pd(0). P(t-Bu)₃ is a more active ligand than PPh₃. [5]
Pd(dppf)Cl₂dppfGeneral purpose, good for heteroaryl substratesAn air-stable Pd(II) complex that is a reliable starting point.
Buchwald Precatalysts (G2, G3, G4)XPhos, SPhos, RuPhos, etc.Aryl chlorides, sterically hindered substrates, electron-rich systemsHighly active and reliable for difficult couplings. Designed for clean catalyst activation.
PEPPSI™-Type PrecatalystsN-Heterocyclic Carbenes (NHCs)Aryl chlorides, sterically hindered substratesOffers high thermal stability and activity, particularly for challenging aryl chlorides. [5]
References

Sources

Troubleshooting

Technical Support Center: Navigating Suzuki-Miyaura Couplings with Fluorinated Boronic Acids

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered when using fluorinated boronic acids in Suzuki-Miyaura cross-coupling reactions. Our focus is to empower you with the knowledge to select the optimal catalyst system and reaction conditions to minimize side reactions and maximize the yield of your target molecules.

The Challenge of Fluorinated Boronic Acids

Fluorinated aryl and heteroaryl motifs are crucial in modern drug discovery and materials science. However, the electron-withdrawing nature of fluorine substituents significantly impacts the reactivity of the boronic acid moiety. This increased acidity makes them more susceptible to undesirable side reactions, primarily protodeboronation and homocoupling, which can diminish yields and complicate purification. This guide will walk you through strategies to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are my yields consistently low when using polyfluorinated aryl boronic acids?

Low yields in Suzuki-Miyaura reactions with fluorinated boronic acids are often a direct consequence of the high rate of protodeboronation, a reaction where the boronic acid group is replaced by a hydrogen atom.[1] The electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center, making the C-B bond more susceptible to cleavage, especially under the basic conditions required for the Suzuki-Miyaura coupling.[2][3]

Key Factors Contributing to Low Yields:

  • Protodeboronation: This is the most common side reaction. The rate of protodeboronation for highly electron-deficient arylboronic acids can be very fast, consuming the starting material before it can participate in the catalytic cycle.[4][5]

  • Catalyst Inactivity/Slow Activation: If the active Pd(0) catalyst is not generated quickly and efficiently, the unstable boronic acid has more time to decompose.[6][7]

  • Homocoupling: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid, forming a symmetrical biaryl byproduct.[8][9]

To address these issues, a multi-faceted approach focusing on catalyst selection, reaction conditions, and the form of the boronic acid is necessary.

Troubleshooting Guide: Catalyst and Condition Selection

Issue 1: Significant Protodeboronation Observed

You notice a significant amount of the corresponding fluoroarene byproduct in your reaction mixture, indicating substantial protodeboronation.

The combination of a strong base and the presence of a proton source (often water) accelerates the cleavage of the C-B bond in electron-deficient boronic acids.[1][8] The mechanism often involves the formation of a boronate species, which then undergoes protonolysis.[4]

  • Catalyst and Ligand Selection: The goal is to choose a catalyst system that promotes a rapid cross-coupling, outcompeting the rate of protodeboronation.

    • Use Bulky, Electron-Rich Ligands: Biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are highly effective.[10] Their steric bulk and electron-donating properties facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, leading to faster product formation.[10][11] N-heterocyclic carbene (NHC) ligands are also excellent choices due to their strong σ-donating character.[10]

    • Employ Palladium Precatalysts: Precatalysts like XPhos Pd G3 are designed for the controlled and rapid generation of the active Pd(0) species.[6][10] This is crucial because it ensures that a high concentration of the active catalyst is available to engage the boronic acid before it decomposes.[7]

  • Modify the Boronic Acid Reagent:

    • Switch to a Boronic Ester: Pinacol esters of fluorinated boronic acids are generally more stable towards protodeboronation than the corresponding free acids.[12][13] They can often be used directly, and some studies suggest they can participate in the transmetalation step without prior hydrolysis.[14]

    • Use Trifluoroborate Salts or MIDA Boronates: These act as "slow-release" sources of the boronic acid, maintaining a low steady-state concentration of the reactive species in solution, which minimizes decomposition.[6][15]

  • Optimize Reaction Conditions:

    • Base Selection: Use a milder base. While strong bases are often used in Suzuki couplings, they can accelerate protodeboronation. Consider switching from strong bases like NaOH or Cs₂CO₃ to weaker inorganic bases like K₃PO₄ or K₂CO₃.[8][10] In some cases, fluoride sources like CsF can be effective.[16][17]

    • Solvent System: Employ anhydrous or aprotic solvents to minimize the presence of water, the primary proton source for protodeboronation.[8][13] Toluene and dioxane are commonly used.[10] If a co-solvent is needed, using a minimal amount of water is advisable.

    • Reaction Temperature and Time: Aim for the lowest possible temperature and shortest reaction time that allows for efficient coupling.[6] Rapidly forming the active catalyst at room temperature or slightly elevated temperatures can be highly beneficial.[7]

  • Setup: In an array of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 equiv) and the fluorinated boronic acid or ester (1.2-1.5 equiv).

  • Inert Atmosphere: Seal the vials and thoroughly degas by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.[13]

  • Reagent Addition: Under the inert atmosphere, add the selected base (2.0-3.0 equiv) and the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the vials in a pre-heated aluminum block and stir vigorously at the desired temperature.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals.

  • Analysis: Compare the product-to-byproduct ratio across the different conditions to identify the optimal system.

Decision Workflow for Minimizing Protodeboronation

G start High Protodeboronation Observed cat_lig Catalyst/Ligand Optimization start->cat_lig reagent Modify Boronic Acid Reagent start->reagent conditions Adjust Reaction Conditions start->conditions sub_cat1 Use Bulky, Electron-Rich Ligands (XPhos, SPhos) cat_lig->sub_cat1 sub_cat2 Employ Fast-Activating Precatalysts (e.g., G3) cat_lig->sub_cat2 sub_reagent1 Switch to Boronic Ester (e.g., Pinacol) reagent->sub_reagent1 sub_reagent2 Use 'Slow-Release' Source (MIDA, Trifluoroborate) reagent->sub_reagent2 sub_cond1 Use Milder Base (K3PO4, K2CO3) conditions->sub_cond1 sub_cond2 Use Anhydrous/Aprotic Solvent (Toluene, Dioxane) conditions->sub_cond2 sub_cond3 Lower Temperature & Shorten Reaction Time conditions->sub_cond3 success Protodeboronation Minimized sub_cat1->success sub_cat2->success sub_reagent1->success sub_reagent2->success sub_cond1->success sub_cond2->success sub_cond3->success

Caption: A workflow for troubleshooting protodeboronation.

Issue 2: Formation of Homocoupled Products

You observe the formation of a symmetrical biaryl derived from your fluorinated boronic acid, which complicates purification and reduces the yield of the desired cross-coupled product.

Homocoupling of boronic acids is primarily an oxidative process often mediated by palladium(II) species and exacerbated by the presence of oxygen.[8][9] If the reduction of the Pd(II) precatalyst to the active Pd(0) is inefficient, or if oxygen is present in the reaction mixture, the Pd(II) can promote the unwanted coupling of two boronic acid molecules.[18]

  • Rigorous Exclusion of Oxygen: This is the most critical factor in preventing homocoupling.

    • Degassing Solvents: Thoroughly degas all solvents before use. Common methods include sparging with an inert gas (argon or nitrogen) for 30-60 minutes, or using the freeze-pump-thaw technique (at least three cycles).

    • Inert Atmosphere: Ensure the reaction is set up and maintained under a strictly inert atmosphere.[13]

  • Catalyst Choice and Stoichiometry:

    • Use a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate homocoupling, although these can be less stable.

    • Efficient Precatalysts: Modern precatalysts that rapidly and cleanly generate Pd(0) are often the best choice.[10]

    • Adjust Stoichiometry: Using a slight excess of the aryl halide (e.g., 1.05-1.1 equivalents) relative to the boronic acid can sometimes suppress homocoupling by favoring the cross-coupling pathway.

  • Reaction Parameters:

    • Base Selection: While the base has a more direct role in protodeboronation, an appropriate choice is still important. Weaker bases like K₂CO₃ or K₃PO₄ are generally preferred.[9]

    • Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling.

G start High Homocoupling Observed atmosphere Check Reaction Atmosphere start->atmosphere reagents Evaluate Reagents & Stoichiometry atmosphere->reagents Atmosphere is Inert sub_atm1 Degas Solvents Thoroughly (sparging, freeze-pump-thaw) atmosphere->sub_atm1 Oxygen Contamination? sub_atm2 Ensure Airtight Seal & Positive Inert Gas Pressure atmosphere->sub_atm2 Oxygen Contamination? conditions Optimize Reaction Conditions reagents->conditions Reagents are Pure sub_reag1 Use Efficient Pd Precatalyst reagents->sub_reag1 sub_reag2 Use Slight Excess of Aryl Halide reagents->sub_reag2 success Homocoupling Minimized conditions->success sub_cond1 Try Weaker Base (K2CO3, K3PO4) conditions->sub_cond1 sub_cond2 Lower Reaction Temperature conditions->sub_cond2

Caption: A workflow for minimizing boronic acid homocoupling.

Data Summary: Recommended Catalyst Systems

The following table summarizes recommended catalyst systems for Suzuki-Miyaura couplings involving electron-deficient, fluorinated boronic acids, based on literature precedents.

Substrate TypeRecommended Ligand(s)Recommended Base(s)Recommended Solvent(s)Key Considerations
Polyfluorophenyl Boronic Acids XPhos, SPhos[10]K₃PO₄[6]THF/H₂O, Dioxane[6][10]Highly prone to protodeboronation; rapid catalyst activation is critical. Consider using boronic esters.[12]
Fluoropyridine Boronic Acids Bulky phosphine ligands[13]K₂CO₃, Cs₂CO₃, KF[13]Anhydrous solvents[13]Catalyst inhibition by pyridine nitrogen can be an issue; bulky ligands help shield the palladium center.[13][19]
Electron-Deficient Heteroaryl Boronic Acids Monodentate biarylphosphines[6]K₃PO₄[20]n-Butanol, THF[6][20]Often unstable; reactions at room temperature or 40°C with a fast-activating precatalyst are ideal.[6]

Conclusion

Successfully employing fluorinated boronic acids in Suzuki-Miyaura cross-coupling reactions requires a strategic approach that directly counters their inherent instability. By selecting highly active catalyst systems with bulky, electron-rich ligands and fast-activating precatalysts, you can ensure that the rate of cross-coupling significantly outpaces the rates of protodeboronation and other side reactions. Furthermore, careful optimization of the base, solvent, and temperature, along with the potential use of more stable boronic esters or trifluoroborates, will provide a robust toolkit for the synthesis of valuable fluorinated molecules.

References

  • BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • Sporzyński, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
  • Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.
  • Various Authors. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme Chemistry.
  • Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Gozdalik, J. T., et al. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry.
  • Buchwald, S. L., et al. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • C. A. G. N. Montalbetti, J. Falck-Pedersen, (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Wikipedia. (n.d.).
  • Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed.
  • Gozdalik, J. T., et al. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. De Gruyter.
  • Buchwald, S. L., et al. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • Buchwald, S. L., et al. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
  • Braun, T., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal.
  • BenchChem. (n.d.). A Comparative Guide to the Kinetics of Suzuki Reactions: The Case of 2-Fluoropyridine-3-boronic Acid.
  • Sigman, M. S., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Braun, T., et al. (2017).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Optimization

Effect of base and solvent choice on Suzuki reaction yield and purity

Miyaura Reactions – The Critical Role of Base and Solvent Selection Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: January 2026

Miyaura Reactions – The Critical Role of Base and Solvent Selection

Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their reactions by strategically selecting the base and solvent. Here, we move beyond simple protocols to explain the underlying principles that govern these choices, empowering you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your Suzuki-Miyaura coupling reactions, with a focus on how base and solvent selection can be the key to resolving them.

Question 1: My reaction has a low yield. What are the likely causes related to the base and solvent?

Answer:

Low yield in a Suzuki reaction is a frequent issue that can often be traced back to suboptimal base and solvent conditions. Here’s a breakdown of potential causes and how to address them:

  • Inefficient Transmetalation: The base is crucial for activating the boronic acid to facilitate transmetalation, a key step in the catalytic cycle.[1][2] If the base is too weak or poorly soluble in the reaction medium, this step will be slow, leading to low conversion.

    • Solution: Consider switching to a stronger base or a different solvent system. For instance, strong bases like sodium hydroxide (NaOH) and sodium methoxide (NaOMe) are effective in solvent systems like tetrahydrofuran (THF) or water.[3] Weaker bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) often perform better in dimethylformamide (DMF).[3]

  • Poor Solubility of Reagents: If your starting materials, catalyst, or base are not well-dissolved, the reaction will be slow and incomplete. This is particularly relevant in biphasic reactions where efficient mixing is critical.[4]

    • Solution: Screen different solvents to improve solubility.[4] Ethers (dioxane, THF), aromatic solvents (toluene), and amides (DMF) are common choices.[5] Sometimes, a co-solvent system, often with water, is necessary to dissolve an inorganic base and facilitate the reaction.[5][6] The ratio of organic solvent to water can be optimized, typically ranging from 2:1 to 10:1.[5]

  • Catalyst Deactivation: The choice of base and solvent can impact the stability and activity of the palladium catalyst. For example, some palladium complexes can decompose into inactive palladium black, a process that can be influenced by the reaction environment.[5]

    • Solution: Ensure your solvent is properly degassed to remove oxygen, which can contribute to catalyst degradation.[4] If you suspect catalyst deactivation, consider using a more robust pre-catalyst or a different ligand system that is more stable under your reaction conditions.

Question 2: I'm observing significant amounts of side products, particularly homocoupling and protodeboronation. How can I minimize these?

Answer:

The formation of side products is a common purity issue in Suzuki couplings. Base and solvent choice plays a significant role in controlling these unwanted reactions.

  • Homocoupling: This occurs when two molecules of the boronic acid couple together. It can be promoted by the presence of oxygen and certain palladium(II) species.[4][5]

    • Solution:

      • Degas your solvents thoroughly: Removing oxygen is critical to suppress homocoupling.[4]

      • Use a Pd(0) source: Starting with a Pd(0) catalyst or a pre-catalyst that efficiently generates the active Pd(0) species can minimize side reactions involving Pd(II).[4]

      • Ligand choice: Bulky electron-rich phosphine ligands can disfavor the formation of the intermediates that lead to homocoupling.[4]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct and boric acid.[4] This is often exacerbated by harsh basic conditions and the presence of water.

    • Solution:

      • Use a milder base: If you are using a strong hydroxide base, consider switching to a weaker carbonate or phosphate base.[4] For substrates with base-sensitive functional groups, powdered potassium fluoride (KF) can be a good alternative.[1]

      • Anhydrous conditions: In cases of severe protodeboronation, running the reaction under anhydrous conditions with a base like potassium phosphate (K₃PO₄) can be beneficial.[4] Recent studies have also explored anhydrous conditions using trimethylsilanolate (TMSOK) as a base.[5]

      • Use a more stable boronic acid derivative: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[5]

Question 3: My reaction is very slow, even with heating. How can I accelerate it by modifying the base and solvent?

Answer:

A sluggish reaction can often be accelerated by optimizing the reaction conditions to favor the rate-determining step, which is typically oxidative addition.[3]

  • Enhancing Oxidative Addition: The polarity of the solvent can influence the rate of oxidative addition.[7]

    • Solution: For less reactive aryl chlorides, using more polar aprotic solvents like DMF or acetonitrile (MeCN) can sometimes improve the reaction rate.[8] Additionally, employing stronger bases can be beneficial when using less reactive electrophiles like aryl chlorides.[3]

  • Improving Solubility and Mass Transfer: As mentioned earlier, poor solubility can significantly slow down a reaction.

    • Solution: Increasing the reaction temperature can improve solubility and reaction rates. However, be mindful of potential side reactions at higher temperatures. Screening for a solvent that better dissolves all components at a moderate temperature is often a more effective strategy.[4] For biphasic systems, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[4]

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding base and solvent selection for the Suzuki-Miyaura reaction.

What is the primary role of the base in the Suzuki reaction?

The base has several crucial roles in the Suzuki reaction.[6] Its main function is to activate the organoboron species, making it more nucleophilic and facilitating the transmetalation step.[1][6] It is believed to form a boronate species (R-B(OR)₃⁻) which then transfers its organic group to the palladium center.[6]

How do I choose the right base for my reaction?

The choice of base depends on the reactivity of your substrates and the presence of any base-sensitive functional groups.

  • For robust substrates: Strong inorganic bases like NaOH, K₂CO₃, or Cs₂CO₃ are often effective.

  • For substrates with base-labile groups (e.g., esters): Milder bases like potassium fluoride (KF) or sodium bicarbonate (NaHCO₃) are recommended.[1][4]

  • For challenging couplings (e.g., with alkylboranes): Stronger bases may be required.[3]

When should I use a biphasic (organic/water) solvent system versus an anhydrous one?

  • Biphasic systems are very common and offer several advantages. The aqueous phase helps to dissolve the inorganic base, and water can participate in the catalytic cycle.[5][8] This often leads to efficient reactions.

  • Anhydrous conditions are typically employed when protodeboronation is a significant side reaction.[4] The absence of water can help to preserve the boronic acid.

What are the most common solvents used for Suzuki reactions?

A wide range of solvents can be used, and the optimal choice is substrate-dependent.[2] Common solvents include:

  • Ethers: Dioxane, Tetrahydrofuran (THF)[5]

  • Aromatic hydrocarbons: Toluene[5]

  • Polar aprotic solvents: Dimethylformamide (DMF), Acetonitrile (MeCN)[5]

  • Alcohols: Can be used, but may also act as a reducing agent for the palladium catalyst in some cases.[5]

Can the choice of solvent affect the chemoselectivity of the reaction?

Yes, in certain cases, the solvent can influence which functional group reacts in a molecule containing multiple reactive sites. For example, in the coupling of chloroaryl triflates, polar solvents like acetonitrile have been shown to favor reaction at the triflate group, while nonpolar solvents favor reaction at the chloride.[8]

Data Presentation and Experimental Protocols

Table 1: General Guidance on Base and Solvent Combinations
Base ClassCommon ExamplesTypical SolventsKey Considerations
Carbonates K₂CO₃, Cs₂CO₃, Na₂CO₃Toluene/Water, Dioxane/Water, DMFGood general-purpose bases, widely used. Cesium carbonate is more soluble and basic.
Phosphates K₃PO₄Toluene, Dioxane (often anhydrous)Effective for preventing protodeboronation.[4]
Hydroxides NaOH, Ba(OH)₂THF/Water, Dioxane/WaterStrong bases, can be very effective but may promote side reactions with sensitive substrates.
Fluorides KF, CsFTHF, DioxaneMild bases, suitable for substrates with base-labile functional groups.[1]
Alkoxides NaOtBu, KOtBuTHF, TolueneVery strong bases, used for less reactive substrates but can cause side reactions.
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for optimizing your reaction. The specific amounts and conditions should be adjusted based on your substrates.

  • Preparation: To a flame-dried reaction vessel, add the aryl halide (1.0 equiv), boronic acid or ester (1.1-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the chosen base (2-3 equiv).

  • Degassing: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Process

Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle cluster_base Base Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Base_input Base (e.g., OH-) Boronic_acid Ar'B(OH)_2 Boronate [Ar'B(OH)_3]^- Boronic_acid->Boronate Boronic_acid->Boronate + Base Boronate->Transmetalation Aryl_halide Ar-X Aryl_halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Diagram 2: Decision-Making Workflow for Base and Solvent Selection

Troubleshooting_Workflow Start Start: Low Yield or Purity Issue CheckSubstrate Are substrates base-sensitive? Start->CheckSubstrate YesSensitive Use mild base (e.g., KF, NaHCO_3) CheckSubstrate->YesSensitive Yes NoSensitive Use standard base (e.g., K_2CO_3, K_3PO_4) CheckSubstrate->NoSensitive No CheckSideProducts Dominant side product? YesSensitive->CheckSideProducts NoSensitive->CheckSideProducts Protodeboronation Protodeboronation CheckSideProducts->Protodeboronation Yes Homocoupling Homocoupling CheckSideProducts->Homocoupling Yes LowConversion Low Conversion CheckSideProducts->LowConversion No obvious side product Anhydrous Consider anhydrous solvent (e.g., Toluene, Dioxane) with K_3PO_4 Protodeboronation->Anhydrous Degas Thoroughly degas solvent and use Pd(0) source Homocoupling->Degas ScreenSolvent Screen solvents for better solubility (e.g., DMF, Toluene, 2-MeTHF) LowConversion->ScreenSolvent Optimize Optimize reaction conditions (Temperature, Concentration) Anhydrous->Optimize Degas->Optimize ScreenSolvent->Optimize

Caption: A workflow for troubleshooting Suzuki reactions based on base and solvent choice.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki?[Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • National Institutes of Health. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]

Sources

Troubleshooting

How to avoid deboronation of phenylboronic acids during reaction workup

Technical Support Center: Phenylboronic Acids Welcome to the technical support hub for researchers working with phenylboronic acids. This guide is designed to provide you with in-depth, field-tested strategies to address...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Phenylboronic Acids

Welcome to the technical support hub for researchers working with phenylboronic acids. This guide is designed to provide you with in-depth, field-tested strategies to address a common yet often frustrating challenge: the unwanted deboronation of phenylboronic acids during reaction workup. As specialists in synthetic chemistry, we understand that maintaining the integrity of your C-B bond is critical for successful outcomes, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.

This resource is structured to move from foundational understanding to actionable protocols. We will explore the mechanisms behind deboronation, provide diagnostic methods, and offer a suite of solutions that can be implemented at various stages of your experimental workflow.

Part 1: The Root Cause Analysis — Why Does Deboronation Occur?

Understanding the underlying mechanisms of deboronation is the first step toward preventing it. Phenylboronic acids are susceptible to cleavage of the C–B bond, primarily through two pathways: protodeboronation and oxidative deboronation.

Protodeboronation: The Proton Menace

Protodeboronation is the acid- or base-catalyzed cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This is often the primary culprit during aqueous workups.

  • Acid-Catalyzed Protodeboronation: This pathway is particularly relevant for electron-rich phenylboronic acids or when strong acids are used during workup. The reaction is initiated by the protonation of the boronic acid, making the boron atom more electrophilic and susceptible to nucleophilic attack by water, which ultimately leads to the cleavage of the C-B bond.

  • Base-Catalyzed Protodeboronation: While less common, certain conditions can promote base-catalyzed deboronation, especially with electron-deficient phenylboronic acids.

Oxidative Deboronation: The Unwanted Side Reaction

The presence of oxidants can lead to the replacement of the boronic acid group with a hydroxyl group, forming a phenol. This is a common issue when reactions are exposed to air for extended periods, or if oxidizing agents are present. Transition metals, such as copper and palladium, can catalyze this process. For instance, residual palladium from a Suzuki coupling can promote oxidative deboronation in the presence of an oxidant.

Below is a diagram illustrating the two primary deboronation pathways.

DeboronationPathways cluster_main Phenylboronic Acid Stability cluster_proto Protodeboronation cluster_oxido Oxidative Deboronation PBA Ar-B(OH)₂ Proton H⁺ / H₂O (Acidic/Basic Workup) PBA->Proton Unstable pH Oxidant [O] (e.g., Air, Peroxides, Metal Catalysts) PBA->Oxidant Oxidizing Conditions Arene Ar-H Proton->Arene C-B Cleavage Phenol Ar-OH Oxidant->Phenol C-B Cleavage & Oxidation

Caption: Primary pathways for phenylboronic acid degradation during workup.

Part 2: Troubleshooting Guide — Diagnosis and Prevention

Effectively preventing deboronation requires a two-pronged approach: accurately diagnosing the issue and implementing preventative measures during the reaction and workup phases.

FAQ 1: How can I confirm that deboronation is occurring in my reaction?

Answer: The most direct method is to monitor your reaction mixture and workup fractions by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography-mass spectrometry (GC-MS).

  • TLC Analysis: Spot your crude reaction mixture against the starting phenylboronic acid and a sample of the corresponding arene (the deboronated product). A new spot co-eluting with the arene standard is a strong indicator of deboronation.

  • LC-MS/GC-MS Analysis: This is the gold standard. Look for the molecular ion corresponding to the mass of your desired product, the starting boronic acid, and the deboronated arene side product. Quantification of these species will give you the extent of deboronation.

FAQ 2: My Suzuki reaction works, but the yield is low, and I see the deboronated starting material. What is the first thing I should check?

Answer: The most common cause is the pH of your aqueous workup. Both strongly acidic and strongly basic conditions can accelerate protodeboronation.

Troubleshooting Protocol: Optimizing Workup pH

  • Initial State: After your reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent like ethyl acetate or toluene.

  • Buffered Wash: Instead of using plain deionized water, perform the first wash with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is mildly acidic (pH ~4.5-5.5), or a phosphate buffer (pH 7). This helps to neutralize any strong base from the reaction while avoiding excessively acidic conditions.

  • Extraction: Proceed with your standard extraction protocol.

  • Analysis: Analyze the organic layer for the presence of the deboronated product and compare it to your previous, unbuffered workup.

FAQ 3: I suspect oxidative deboronation is the problem. How can I minimize it?

Answer: Oxidative deboronation is often catalyzed by residual metals and exposure to air. The solution is to work under an inert atmosphere and quench the catalyst.

Preventative Workflow: Inert Atmosphere Workup

InertWorkup start Reaction Complete cool Cool to RT under N₂/Ar start->cool degas Use Degassed Solvents (for dilution & extraction) cool->degas quench Optional: Add Thiol-based Scavenger for Pd/Cu degas->quench extract Perform Extraction (Minimize air exposure) quench->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate end Purified Product concentrate->end

Optimization

Technical Support Center: Purification Strategies for Products from 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid Reactions

Welcome to the technical support center for purification strategies related to reactions involving 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for purification strategies related to reactions involving 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your final compounds.

Introduction: Navigating the Purification Landscape

4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is a valuable building block in medicinal chemistry, frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. While these reactions are powerful tools for carbon-carbon bond formation, the subsequent purification of the desired biaryl products can be a significant bottleneck. The presence of unreacted starting materials, catalyst residues, and various byproducts necessitates a well-designed purification strategy. This guide will equip you with the knowledge to tackle these challenges head-on.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the purification of products from reactions involving 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid.

Q1: What are the most common impurities I can expect in my reaction mixture?

A1: Besides your desired product, a typical crude reaction mixture from a Suzuki-Miyaura coupling may contain several impurities:

  • Unreacted Starting Materials: This includes unreacted 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid and the corresponding aryl halide.

  • Homocoupling Products: These are dimers of the boronic acid or the aryl halide. Homocoupling of the boronic acid is often promoted by the presence of oxygen in the reaction mixture.[1][2][3]

  • Protodeboronation Byproducts: The carbon-boron bond of the boronic acid can be cleaved, leading to the formation of 1-fluoro-2-(isopropoxymethyl)benzene.[4] This is a common side reaction for boronic acids.[5]

  • Palladium Catalyst Residues: Residual palladium from the catalyst is a critical impurity to remove, especially for pharmaceutical applications.[6][7]

  • Boronic Acid-Related Impurities: Boronic acids can form cyclic anhydrides known as boroxines, especially in the presence of moisture.[8]

Q2: How can I effectively remove unreacted 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid?

A2: Several methods can be employed to remove residual boronic acid:

  • Aqueous Basic Wash: Boronic acids are weakly acidic and can be converted to their water-soluble boronate salts by washing the reaction mixture with a basic aqueous solution (e.g., NaOH, K₂CO₃).[8][9] This is often the simplest and most cost-effective method.

  • Scavenger Resins: Resins functionalized with diols or amines can selectively bind to boronic acids. The crude product solution is passed through a cartridge containing the resin, which captures the boronic acid impurity.[8][9]

  • Chromatography: While sometimes challenging due to similar polarities, column chromatography on silica gel or neutral alumina can separate the product from the boronic acid.[10] Modifying the eluent with a small amount of acid or base can sometimes improve separation.[10]

  • Crystallization: If your product is a solid, recrystallization can be a highly effective purification method, leaving the more soluble boronic acid in the mother liquor.[9]

Q3: What are the best practices for removing residual palladium catalyst?

A3: The removal of palladium to acceptable levels (often below 10 ppm for active pharmaceutical ingredients) is crucial.[6] Here are some effective strategies:

  • Adsorption: Activated carbon is a common and effective adsorbent for palladium.[6] Stirring the crude product solution with activated carbon followed by filtration can significantly reduce palladium levels.

  • Palladium Scavengers: Specialized scavengers, such as thiol-functionalized silica or trimercaptotriazine (TMT), have a high affinity for palladium and can efficiently remove it from the reaction mixture.[6][11] The scavenger-palladium complex is then removed by filtration.[6]

  • Filtration through Celite®: Passing the reaction mixture through a pad of Celite® can help remove insoluble palladium species.[7][11]

  • Chromatography: In some cases, the palladium catalyst can be removed during column chromatography, as it often has a much lower Rf value than the desired product.[7]

Troubleshooting Guides

This section provides systematic approaches to common purification problems you might encounter.

Issue 1: Co-elution of my product and a byproduct during column chromatography.

Possible Cause: The product and byproduct have very similar polarities.

Troubleshooting Strategy:

  • Modify the Mobile Phase:

    • Solvent System: Experiment with different solvent systems. For example, if you are using a hexane/ethyl acetate gradient, try switching to a dichloromethane/methanol system.

    • Additives: Adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the mobile phase can alter the retention times of acidic or basic compounds, potentially improving separation.[10]

  • Change the Stationary Phase:

    • Silica vs. Alumina: If you are using silica gel, consider trying neutral or basic alumina, as the different surface chemistry can lead to different selectivities.[10]

    • Reverse-Phase Chromatography: If the co-eluting compounds have different hydrophobicities, reverse-phase chromatography (e.g., C18) may provide the necessary separation.

  • Chemical Derivatization:

    • If your product has a reactive functional group, you could temporarily protect or derivatize it to alter its polarity for chromatography. The protecting group can then be removed after purification. For example, if your product is an acid, you could form a methyl ester for easier purification.[12]

Issue 2: My purified product is still contaminated with a homocoupled dimer.

Possible Cause: The homocoupling byproduct has a very similar structure and polarity to your desired product, making separation difficult.

Troubleshooting Strategy:

  • Optimize Reaction Conditions to Minimize Formation:

    • Degassing: Homocoupling of boronic acids is often caused by the presence of oxygen.[1][2] Ensure your reaction solvent and setup are rigorously degassed using methods like the freeze-pump-thaw technique or by sparging with an inert gas (e.g., argon or nitrogen).[1]

    • Reducing Agents: The addition of a mild reducing agent can sometimes suppress homocoupling.[13]

  • Advanced Purification Techniques:

    • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution than standard column chromatography.

    • Recrystallization: Carefully screen different solvent systems for recrystallization. A solvent system that provides a significant solubility difference between your product and the dimer at different temperatures will be most effective.

Workflow for Purification Strategy Selection

The following diagram outlines a decision-making process for selecting an appropriate purification strategy.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., Basic Wash) start->workup Remove water-soluble impurities filtration Filtration through Celite® (Remove solids) workup->filtration Remove insoluble Pd scavenging Palladium/Boronic Acid Scavenging filtration->scavenging Remove residual Pd and boronic acid chromatography Column Chromatography scavenging->chromatography If impurities remain pure_product Pure Product scavenging->pure_product If pure crystallization Crystallization/ Recrystallization chromatography->crystallization For solid products chromatography->pure_product If pure crystallization->pure_product

Caption: A general workflow for the purification of products from Suzuki-Miyaura coupling reactions.

Data Presentation

The following table summarizes the effectiveness of different purification techniques for common impurities.

Purification TechniqueTarget ImpuritiesPrinciple of SeparationAdvantagesPotential Disadvantages
Aqueous Basic Wash Unreacted Boronic AcidConversion to a water-soluble saltSimple, cost-effective, and scalable[8][9]Not suitable for base-sensitive products; may form emulsions[8]
Activated Carbon Residual PalladiumAdsorptionInexpensive and effective for many palladium species[6]Can sometimes adsorb the product, reducing yield
Palladium Scavengers Residual PalladiumHigh-affinity bindingHigh selectivity and efficiency[6]Higher cost compared to activated carbon
Column Chromatography Multiple ImpuritiesDifferential adsorptionWidely applicable and can separate multiple components[9]Can be time-consuming and may have co-elution issues[9]
Crystallization Various ImpuritiesDifferential solubilityCan provide very high purity for solid products[9]Not applicable for oils or amorphous solids; yield can be variable

Experimental Protocols

Protocol 1: General Aqueous Workup and Palladium Removal with Activated Carbon
  • Reaction Quench: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate and water.

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ or 1M NaOH to remove unreacted boronic acid.

  • Brine Wash: Wash the organic layer with brine to remove residual water.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Palladium Removal: Dissolve the crude product in a suitable solvent. Add activated carbon (approximately 10% by weight of the crude product).

  • Stirring: Stir the mixture at room temperature for 1-2 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Concentration: Concentrate the filtrate to obtain the product with reduced palladium content.

Protocol 2: Purification using a Thiol-Based Palladium Scavenger
  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., toluene, ethyl acetate).

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the amount of palladium catalyst used).

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 2-12 hours. Monitor the removal of palladium by a suitable analytical technique if possible.

  • Filtration: Once scavenging is complete, filter off the solid scavenger.

  • Washing: Wash the scavenger with a small amount of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.[6]

Conclusion

The successful purification of products from reactions involving 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is a critical step in the synthesis of many important compounds. By understanding the nature of potential impurities and the principles behind various purification techniques, researchers can develop robust and efficient strategies to obtain their target molecules with high purity. This guide provides a foundation for troubleshooting common issues and selecting the most appropriate purification methods for your specific application.

References

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture ?. Retrieved from [Link]

  • The ScienceMadness Discussion Board. (2013). Removal of leached Palladium from reaction product. Retrieved from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Reddit. (2017). Purification of boronic acids?. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2017). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in Cross-Coupling with Isopropoxymethyl (IPM) Substituted Compounds

Welcome to the technical support center dedicated to addressing the unique challenges posed by isopropoxymethyl (IPM) substituted compounds in cross-coupling reactions. The IPM group, while a valuable protecting group, i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique challenges posed by isopropoxymethyl (IPM) substituted compounds in cross-coupling reactions. The IPM group, while a valuable protecting group, introduces significant steric bulk that can often impede or halt catalytic cycles, leading to frustratingly low yields and complex product mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshooting strategies to overcome these steric challenges.

The core of the issue lies in the disruption of the delicate balance of the catalytic cycle.[1][2] Steric hindrance from the IPM group can negatively impact three key stages: oxidative addition, transmetalation, and reductive elimination.[1][3] This guide will dissect these issues and provide actionable solutions in a user-friendly question-and-answer format.

Troubleshooting Guide

This section is structured to address specific experimental outcomes, providing a logical workflow to diagnose and resolve common problems.

Issue 1: Low to No Product Formation

Q1: My cross-coupling reaction with an IPM-substituted aryl halide is failing to yield any significant amount of product. What are the primary suspects?

A1: When faced with a stalled reaction, the most likely culprits are related to the initial steps of the catalytic cycle, which are highly sensitive to steric hindrance.

  • Inefficient Oxidative Addition: The bulky IPM group can physically block the palladium catalyst from inserting into the carbon-halogen bond.[1][3] This is especially true for ortho-substituted IPM-aryl halides.

  • Catalyst Deactivation: The chosen ligand may not be robust enough to stabilize the palladium center throughout the catalytic cycle, leading to the formation of inactive palladium black.

  • Incorrect Ligand Choice: The ligand is arguably the most critical component in overcoming steric hindrance.[4] A ligand that is too small will not create the necessary pocket for the substrates to interact, while one that is excessively bulky can itself hinder the reaction.

Solutions:

  • Switch to a Bulkier, More Electron-Rich Ligand: The seminal work by Buchwald and others has shown that sterically demanding, electron-rich phosphine ligands are highly effective for coupling hindered substrates.[5][6] These ligands promote the formation of a monoligated, highly reactive Pd(0) species. Consider ligands such as SPhos, XPhos, or RuPhos. For particularly challenging couplings, N-heterocyclic carbene (NHC) ligands like IPr or IMes can also be highly effective due to their strong σ-donating properties.[4][5]

  • Employ a Palladium Pre-catalyst: Using a well-defined palladium pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst, can ensure the efficient generation of the active Pd(0) species.[5][7] This is often more reliable than generating the catalyst in situ from a palladium salt like Pd(OAc)₂.[7]

  • Increase Reaction Temperature: While not always the most elegant solution, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition. Monitor for potential decomposition of starting materials or products.

  • Consider a Different Coupling Partner: If using an aryl chloride, switching to the corresponding bromide or iodide will facilitate oxidative addition, as the C-Br and C-I bonds are weaker.

Issue 2: Significant Formation of Side Products (e.g., Protodehalogenation, Homocoupling)

Q2: My reaction is producing a complex mixture, with significant amounts of protodehalogenated starting material and homocoupling of my coupling partner. What is causing this?

A2: The formation of these side products is often indicative of a mismatch in the rates of the catalytic cycle steps.

  • Slow Transmetalation/Fast β-Hydride Elimination: If the transmetalation step is slow due to steric hindrance, competing side reactions like β-hydride elimination (if applicable to your substrate) can become significant.[8]

  • Inefficient Reductive Elimination: When the final reductive elimination step is sterically hindered, the organopalladium intermediate has a longer lifetime, increasing the likelihood of side reactions.[3]

Solutions:

  • Optimize the Base and Solvent System: The choice of base can significantly influence the rate of transmetalation. For Suzuki-Miyaura couplings, a stronger base like Cs₂CO₃ or K₃PO₄ is often more effective than weaker bases. The solvent also plays a crucial role; polar aprotic solvents like dioxane, THF, or toluene are common choices.[9]

  • Ligand Tuning for Reductive Elimination: Ligands with a larger "bite angle" can promote reductive elimination.[4] Experimenting with different classes of ligands, such as the Josiphos or Xantphos families, may be beneficial.

  • Use a Stoichiometric Excess of the Coupling Partner: A slight excess (1.1-1.5 equivalents) of the nucleophilic coupling partner can help to drive the transmetalation step forward.[10]

Frequently Asked Questions (FAQs)

Q1: Why is the isopropoxymethyl (IPM) group so challenging for cross-coupling reactions?

A1: The IPM group presents a significant steric footprint due to its branched isopropyl moiety. This bulk is in close proximity to the reaction center, creating a sterically congested environment that can hinder the approach of the palladium catalyst and the coupling partner.

Q2: What is the general strategy for selecting a catalyst system for a cross-coupling reaction involving an IPM-substituted substrate?

A2: The key is to employ a highly active and sterically accommodating catalyst system. This typically involves a combination of a palladium precursor and a bulky, electron-rich ligand.[1]

  • Palladium Precursor: Pre-formed palladium-ligand complexes (pre-catalysts) are often preferred for their stability and reproducibility.[5][7]

  • Ligand Selection: This is the most critical parameter. Sterically demanding and electron-donating ligands are essential to promote the formation of highly reactive, low-coordinate palladium species that can effectively engage sterically hindered substrates.[1][11]

Q3: Are there any alternatives to phosphine ligands for these challenging couplings?

A3: Yes, N-heterocyclic carbene (NHC) ligands have emerged as a powerful class of ligands for cross-coupling reactions, particularly with sterically demanding substrates.[4][5] NHCs are strong σ-donors and can form very stable complexes with palladium, often leading to highly active and robust catalysts.[5][9]

Q4: Can computational chemistry aid in catalyst selection for my specific IPM-substituted compound?

A4: Absolutely. Computational tools are increasingly being used to predict the efficacy of different ligand-metal combinations for specific substrates.[11][12] These methods can model the transition states of the key steps in the catalytic cycle and help identify ligands with the optimal steric and electronic properties for a given transformation, potentially reducing the amount of empirical screening required.[11]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with a Sterically Hindered IPM-Aryl Bromide

This is a starting point and may require optimization.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add the IPM-aryl bromide (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

    • In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv) and the ligand (e.g., XPhos, 0.04 equiv).

  • Reaction Setup:

    • Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the palladium pre-catalyst and ligand to the flask under a positive flow of inert gas.

    • Add the degassed solvent (e.g., dioxane, to a concentration of 0.1 M) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation

Table 1: Recommended Ligand Classes for Sterically Hindered Cross-Coupling

Ligand ClassKey FeaturesExample LigandsPrimary Application
Buchwald-type Biaryl Phosphines Bulky, electron-rich, promotes monoligation.SPhos, XPhos, RuPhosGeneral purpose for hindered substrates.
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form robust catalysts.IPr, IMes, PEPPSI-IPrHighly active for challenging couplings, including aryl chlorides.[12]
Josiphos-type Ligands Ferrocene backbone, large bite angle.SL-J009-1Can promote difficult reductive eliminations.
AntPhos Rigid anthracenyl backbone.AntPhosShown to inhibit β-hydride elimination in aryl-alkyl couplings.[8]

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L(X) OxAdd->PdII R¹-X Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L(R²) Transmetalation->PdII_R2 R²-B(OR)₂ RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Impact of Steric Hindrance from IPM Group

Steric_Hindrance Figure 2: Impact of IPM Steric Hindrance IPM Isopropoxymethyl (IPM) Group (Bulky Substituent) OxAdd Oxidative Addition IPM->OxAdd Impedes Transmetalation Transmetalation IPM->Transmetalation Hinders RedElim Reductive Elimination IPM->RedElim Slows LowYield Low Yield / No Reaction OxAdd->LowYield Transmetalation->LowYield RedElim->LowYield

Caption: How the IPM group's steric bulk can negatively affect the catalytic cycle.

References

  • Hartwig, J. F. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Blakemore, D. C., Castro, L., Churcher, I., Rees, D. C., & Watson, A. J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Medicinal Chemistry Letters. [Link]

  • Okuno, Y., & Mashima, K. (2021). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2007). A User-Friendly, All-Purpose, Inexpensive, and Robust Palladium-N-Heterocyclic Carbene Catalyst for the Cross-Coupling of Aryl and Vinyl Chlorides. Chemistry – A European Journal. [Link]

  • Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions. Angewandte Chemie International Edition. [Link]

  • Zhang, Y., & Buchwald, S. L. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Organic & Biomolecular Chemistry. [Link]

  • Yin, J., & Buchwald, S. L. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science. [Link]

  • Kwong, F. Y., & Chan, K. S. (2012). A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]

  • Baudoin, O., Cesario, M., Guenard, D., & Guéritte, F. (2002). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Tetrahedron. [Link]

  • Sharma, A., & Kumar, V. (2023). Heteroaryl Cross-Coupling Reactions: Synthetic Methods and Medicinal Applications. Synthetic Communications. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Fluorinated Boronic Acids in Suzuki-Miyaura Cross-Coupling

As a Senior Application Scientist, this guide provides a comparative analysis of fluorinated boronic acids in Suzuki-Miyaura cross-coupling reactions. It is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comparative analysis of fluorinated boronic acids in Suzuki-Miyaura cross-coupling reactions. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and practical, field-proven advice.

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds.[1][2] This reaction is indispensable in the creation of complex molecules, particularly in the development of pharmaceuticals and advanced materials.[1][3] The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, with approximately 25% of known drugs containing at least one fluorine atom.[4] This is because fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability. Consequently, fluorinated boronic acids have emerged as critical building blocks.

However, the unique electronic properties imparted by fluorine present both opportunities and challenges in reaction optimization. This guide provides a comparative analysis of various fluorinated boronic acids, offering insights into their reactivity, stability, and optimal reaction conditions, supported by experimental data and established protocols.

The Dual Role of Fluorine: Impact on Boronic Acid Reactivity and Stability

The performance of a fluorinated boronic acid in a Suzuki coupling is fundamentally governed by the strong electron-withdrawing nature of the fluorine atom. This property influences the key steps of the catalytic cycle and the overall stability of the reagent.

1. Enhanced Lewis Acidity: The introduction of fluorine substituents onto an arylboronic acid increases its Lewis acidity.[4][5] This effect is dependent on the number and position of the fluorine atoms.[4][5] An increase in Lewis acidity can facilitate the transmetalation step of the Suzuki coupling—often the rate-determining step—where the organic group is transferred from boron to the palladium catalyst.[1][6] The general trend for the reactivity of the boron species is ArBF₃⁻ > RB(OH)₂ > RB(OR)₂.[6]

2. The Challenge of Instability: Protodeboronation While electronically activated, fluorinated arylboronic acids, particularly polyfluorinated derivatives, are often susceptible to a major side reaction: protodeboronation.[7][8] This is the cleavage of the C–B bond by a proton source (like water in the reaction mixture), leading to the formation of a simple fluoroarene and reducing the yield of the desired cross-coupled product. This instability is often exacerbated under basic conditions and at elevated temperatures.[8]

To mitigate protodeboronation, more stable derivatives such as boronate esters (e.g., pinacol esters) or potassium organotrifluoroborates are frequently employed.[7][9][10] These "protected" forms of boronic acids often exhibit enhanced stability towards hydrolysis and oxidation while still participating effectively in the catalytic cycle.[9][10]

Comparative Performance and Reactivity Trends

Directly comparing yields across different studies can be challenging due to variations in substrates, catalysts, and conditions.[1][2] However, by analyzing reactivity principles and representative data, we can establish key performance trends.

Electronic Effects on Coupling Efficiency: The presence of electron-withdrawing groups, such as fluorine, on the boronic acid can have a nuanced effect. While increased Lewis acidity is beneficial, the overall electron-deficient nature of the aryl ring can sometimes slow down the transmetalation step.

A general reactivity trend can be inferred:

  • Non-fluorinated Analogs: Often exhibit robust reactivity.

  • Monofluorinated Boronic Acids: Generally good coupling partners, with the position of the fluorine atom influencing reactivity. For example, in pyridine-based systems, a fluorine atom at the 2-position can reduce the Lewis basicity of the pyridine nitrogen, thereby preventing catalyst inhibition—a common issue known as the "2-pyridyl problem."[2][11] This can lead to significantly improved yields compared to the non-fluorinated parent compound.[11]

  • Polyfluorinated Boronic Acids: These are considered challenging substrates. They are prone to protodeboronation and often require carefully selected catalyst systems with bulky, electron-rich ligands (e.g., XPhos, SPhos) and milder bases to achieve good yields.[7]

Data Presentation: Representative Yields in Suzuki Coupling

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions involving various fluorinated boronic acids. This data is compiled from multiple sources and serves to illustrate general performance rather than a direct, side-by-side comparison under identical conditions.

Boronic Acid/EsterCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference Insight
4-Fluorophenylboronic AcidAryl BromidePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O~90%Standard, generally high-yielding coupling.
2,4-Difluorophenylboronic AcidAryl BromidePd(dppf)Cl₂K₂CO₃Dioxane/H₂O~85%Good yields are achievable with appropriate catalysts.
Pentafluorophenylboronic AcidAryl BromideXPhos Pd G3K₃PO₄THF/H₂O~70-80%Requires specialized, bulky ligands like XPhos for efficient coupling due to electronic deactivation and instability.[7]
2-Fluoropyridine-3-boronic AcidAryl BromidePd(dppf)Cl₂K₂CO₃Dioxane/H₂O>90%Fluorine mitigates catalyst inhibition by the pyridine nitrogen, leading to higher efficiency than the non-fluorinated analog.[11]
3-Fluorophenylboronic AcidAryl ChlorideRuPhos Pd G3K₃PO₄2-MeTHF~80%Coupling with less reactive aryl chlorides requires more active catalyst systems.
Visualizing the Suzuki-Miyaura Catalytic Cycle

The mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is crucial for troubleshooting and optimization.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X (Oxidative Adduct) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdArF Ar-Pd(II)-Ar' (Di-organo Complex) Transmetalation->ArPdArF RedElim Reductive Elimination ArPdArF->RedElim RedElim->Pd0 ArArF Ar-Ar' (Product) RedElim->ArArF ArX Ar-X (Aryl Halide) ArX->OxAdd ArFBOH2 Ar'-B(OH)₂ (Fluorinated Boronic Acid) + Base ArFBOH2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic aryl bromide with a fluorinated phenylboronic acid.

Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Fluorinated Phenylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, 5 mL)

  • Degassed Water (1 mL)

  • Reaction Vessel (e.g., Schlenk tube or sealed vial)

  • Inert Gas (Argon or Nitrogen)

Methodology:

  • Vessel Preparation: Add the aryl bromide, fluorinated phenylboronic acid, and base to the reaction vessel equipped with a magnetic stir bar.

    • Causality: Using a slight excess of the boronic acid (1.2 equiv) helps drive the reaction to completion, compensating for any potential homocoupling or protodeboronation. The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[12]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times. This process is critical to remove oxygen.

    • Causality: Oxygen can lead to the oxidative homocoupling of the boronic acid, a significant side reaction that forms a biaryl byproduct from two boronic acid molecules and deactivates the Pd(0) catalyst.[7][10] Rigorous degassing is a hallmark of a reproducible protocol.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous dioxane and degassed water via syringe. Sparge the resulting suspension with inert gas for 10-15 minutes. Finally, add the palladium catalyst.

    • Causality: A mixed solvent system like Dioxane/H₂O is common. Dioxane solubilizes the organic components, while water helps dissolve the inorganic base and facilitates the formation of the active boronate. Adding the catalyst last ensures it is introduced into an oxygen-free environment, preserving its activity.

  • Reaction Execution: Seal the vessel tightly and heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, or GC-MS).

    • Causality: Elevated temperatures are often required to overcome the activation energy for the oxidative addition and reductive elimination steps.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove the base and other inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Experimental Workflow Diagram

Workflow A 1. Reagent Setup (Aryl Halide, Boronic Acid, Base in Vessel) B 2. Inerting (Evacuate & Backfill with Argon 3x) A->B C 3. Solvent & Catalyst Addition (Degassed Solvents, then Pd Catalyst) B->C D 4. Reaction (Heat at 80-100 °C, Monitor Progress) C->D E 5. Work-up (Cool, Dilute, Wash with H₂O & Brine) D->E F 6. Purification (Dry, Concentrate, Column Chromatography) E->F G Final Product F->G

Caption: A general experimental workflow for Suzuki-Miyaura cross-coupling.

References

  • BenchChem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • Ting, R., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters.
  • BenchChem. (n.d.). A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling.
  • Jin, S., et al. (2009). Fluoride protects boronic acids in the copper(i)-mediated click reaction. Chemical Communications.
  • Jin, S., et al. (2009). Fluoride protects boronic acids in the copper(I)-mediated click reaction. Chemical Communications, (35), 5251-3.
  • Jin, S., et al. (2009). Fluoride protects boronic acids in the copper(I)-mediated click reaction. PubMed.
  • Ting, R., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. PMC.
  • Zarzeczańska, D., et al. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Semantic Scholar.
  • Vints, I., et al. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Organic Chemistry Portal.
  • K. Szutkowski, et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health.
  • (2021). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. ResearchGate.
  • Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Sci-Hub.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Vints, I., et al. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. PubMed.
  • BenchChem. (n.d.). Validating 2-Fluoropyridine-3-boronic Acid in Catalytic Cross-Coupling Reactions.
  • (n.d.). The Role of 4-Fluorobenzeneboronic Acid in Advanced Materials.
  • Zarzeczańska, D., & Adamczyk-Woźniak, A. (n.d.). Fluorinated Boronic Acids: Acidity and Hydrolytic. Amanote Research.
  • (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions?.
  • Kohlmann, J., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed.
  • Le, C. M., et al. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Liu, Z., et al. (n.d.). Fluorophilic boronic acid copolymer surfactant for stabilization of complex emulsion droplets with fluorinated oil. Lab on a Chip (RSC Publishing).
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • Dennis, J. D., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
  • (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • The Journal of Organic Chemistry. (n.d.). Fluoride-Mediated Boronic Acid Coupling Reactions.
  • Moran, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

Sources

Comparative

Performance Benchmark of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid in Catalysis: A Comparative Guide

For researchers, scientists, and professionals in drug development, the judicious selection of building blocks in cross-coupling reactions is a critical determinant of synthetic efficiency and success. Among the vast ars...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the judicious selection of building blocks in cross-coupling reactions is a critical determinant of synthetic efficiency and success. Among the vast arsenal of reagents for the construction of carbon-carbon bonds, substituted phenylboronic acids have established themselves as indispensable tools, particularly in the palladium-catalyzed Suzuki-Miyaura coupling. This guide provides an in-depth performance benchmark of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid, a versatile reagent in modern organic synthesis. Through a comparative analysis with other relevant boronic acids, supported by mechanistic insights and standardized experimental protocols, this document aims to equip the reader with the necessary knowledge to effectively utilize this compound in their catalytic endeavors.

Introduction to 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid

4-Fluoro-3-(isopropoxymethyl)phenylboronic acid (CAS No: 1704063-98-8) is a polysubstituted arylboronic acid that offers a unique combination of electronic and steric properties. The presence of a fluorine atom at the 4-position and an isopropoxymethyl group at the 3-position of the phenyl ring imparts distinct reactivity to this molecule, making it a valuable asset in the synthesis of complex organic molecules, particularly in the construction of biaryl scaffolds found in many pharmaceutical agents.

The strategic placement of these substituents allows for a nuanced control over the boronic acid's reactivity. The fluorine atom, being an electron-withdrawing group, can influence the acidity of the boronic acid and the electronic properties of the resulting biaryl product. The ortho-isopropoxymethyl group introduces steric bulk and potential for intramolecular coordination, which can significantly impact the efficiency and selectivity of cross-coupling reactions.

Mechanistic Overview of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has revolutionized the formation of C-C bonds.[1] The catalytic cycle, as illustrated below, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of boronic acid is critical as it directly influences the transmetalation step, which is often the rate-determining step of the reaction. The electronic and steric nature of the substituents on the phenylboronic acid can either accelerate or hinder this process.

Comparative Performance Analysis

The performance of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid in Suzuki-Miyaura coupling can be best understood by comparing its inherent properties to those of other commonly used boronic acids. The key factors to consider are the electronic effects and steric hindrance imparted by the substituents.

Electronic Effects

The electronic nature of the substituents on the phenylboronic acid ring plays a significant role in the transmetalation step. Electron-donating groups (EDGs) generally increase the nucleophilicity of the organic group being transferred, which can accelerate the reaction. Conversely, electron-withdrawing groups (EWGs) can decrease the rate of transmetalation.

The isopropoxymethyl group (-CH₂OCH(CH₃)₂) is generally considered to be weakly electron-donating due to the inductive effect of the alkyl groups and the ether oxygen. The fluorine atom at the para-position, however, is a moderately electron-withdrawing group. The interplay of these opposing electronic effects in 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid results in a nuanced reactivity profile.

Steric Effects

Steric hindrance, particularly from substituents ortho to the boronic acid group, can significantly impact the rate of Suzuki-Miyaura coupling.[2][3] The bulky isopropoxymethyl group in the 3-position (ortho to the boronic acid) introduces considerable steric bulk. This can be both a challenge and an advantage. While it may slow down the reaction rate with sterically demanding coupling partners, it can also lead to increased selectivity in certain cases.

Furthermore, the oxygen atom in the isopropoxymethyl group has the potential to coordinate to the palladium center during the catalytic cycle. This intramolecular chelation can influence the geometry of the transition state and, consequently, the reaction's outcome and selectivity.

Performance Comparison Table

The following table provides a qualitative comparison of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid with other representative substituted phenylboronic acids.

Boronic AcidKey SubstituentsElectronic Effect of SubstituentsSteric HindranceExpected Reactivity in Suzuki Coupling
4-Fluoro-3-(isopropoxymethyl)phenylboronic acid 4-Fluoro, 3-IsopropoxymethylFluoro (EWG), Isopropoxymethyl (weak EDG)HighModerate to good; steric hindrance may require optimized conditions. Potential for high selectivity due to the ortho-alkoxy group.
4-Methoxyphenylboronic acid4-MethoxyMethoxy (strong EDG)LowHigh reactivity, especially with electron-poor aryl halides.
4-Fluorophenylboronic acid4-FluoroFluoro (EWG)LowModerate reactivity; generally good coupling partner.
2-Methylphenylboronic acid2-MethylMethyl (weak EDG)ModerateReactivity can be lower due to steric hindrance from the ortho-methyl group.
2,4,6-Triisopropylphenylboronic acid2,4,6-TriisopropylIsopropyl (weak EDG)Very HighLow reactivity; requires specialized catalysts and forcing conditions due to extreme steric bulk.[4]

Experimental Protocol: A Standardized Approach for Comparison

To objectively evaluate the performance of different boronic acids, a standardized experimental protocol is essential. The following procedure for a Suzuki-Miyaura cross-coupling reaction can be adapted for comparative studies.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Vessel Oven-dried vial with stir bar Reagents Add Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), Base (e.g., K2CO3, 2.0 eq) Vessel->Reagents Inert Purge with Argon/Nitrogen Solvent Add degassed solvent (e.g., Toluene/Water) Inert->Solvent Catalyst Add Pd catalyst/ligand (e.g., Pd(PPh3)4) Solvent->Catalyst Heat Heat to desired temperature (e.g., 80-100 °C) Catalyst->Heat Cool Cool to room temperature Extract Dilute with organic solvent, wash with water and brine Cool->Extract Dry Dry organic layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Sources

Validation

The Modern Chemist's Guide to Biaryl Synthesis: A Comparative Analysis of Alternatives to 4-Fluoro-3-(isopropoxymethyl)phenylboronic Acid

In the landscape of modern medicinal chemistry and materials science, the biaryl motif remains a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction is a preeminent tool for the construction of th...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the biaryl motif remains a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction is a preeminent tool for the construction of these vital carbon-carbon bonds, offering a broad functional group tolerance and generally mild reaction conditions.[1][2][3] Central to this transformation is the choice of the organoboron reagent. While substituted phenylboronic acids, such as 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid, are workhorse reagents, their practical application can be fraught with challenges related to stability, purification, and batch-to-batch consistency.

This guide provides a comprehensive comparison of viable alternative reagents to 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid for the synthesis of complex biaryls. We will delve into the practical and mechanistic advantages of N-methyliminodiacetic acid (MIDA) boronates, potassium organotrifluoroborates, and organosilanes (for Hiyama coupling), supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.

The Subject of Comparison: 4-Fluoro-3-(isopropoxymethyl)phenylboronic Acid

4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is a valuable building block, incorporating a fluorine atom and an isopropoxymethyl group. The fluorine atom can modulate the electronic properties of the resulting biaryl, influencing its biological activity and pharmacokinetic profile. The isopropoxymethyl group can serve as a steric director or a point for further functionalization. However, like many boronic acids, it can be susceptible to protodeboronation and the formation of boroxine anhydrides, which can complicate stoichiometry and impact reaction reproducibility.[4]

The Contenders: A New Generation of Cross-Coupling Partners

To address the inherent limitations of boronic acids, a new generation of organoboron reagents has emerged, offering enhanced stability and handling characteristics without compromising reactivity. This guide will focus on three principal alternatives:

  • N-Methyliminodiacetic Acid (MIDA) Boronates: These air-stable, crystalline solids are protected forms of boronic acids that exhibit remarkable stability to chromatography and a wide range of synthetic conditions.[5][6][7]

  • Potassium Organotrifluoroborates (ArBF₃K): These salts are also highly stable, crystalline solids that are resistant to air and moisture, making them excellent, user-friendly alternatives to boronic acids.[8][9][10]

  • Organosilanes (for Hiyama Coupling): As an alternative to the Suzuki-Miyaura reaction altogether, the Hiyama coupling utilizes organosilanes as the nucleophilic partner, offering a distinct reactivity profile and advantages in specific contexts.[11][12]

I. N-Methyliminodiacetic Acid (MIDA) Boronates: The Power of Slow Release

MIDA boronates have revolutionized the field of iterative cross-coupling due to their exceptional stability. The MIDA ligand forms a dative bond with the boron atom, rendering it tetracoordinate and thus unreactive under anhydrous Suzuki-Miyaura conditions.[6] Deprotection to the active boronic acid is achieved in situ under mild aqueous basic conditions, a process often referred to as "slow release."[13] This controlled generation of the reactive species minimizes decomposition pathways that plague many unstable boronic acids, often leading to significantly improved yields.[14]

Mechanistic Rationale: A Tale of Two Hydrolysis Pathways

The utility of MIDA boronates hinges on two distinct hydrolysis mechanisms: a fast, base-mediated pathway and a slower, neutral pathway.[13] The slow-release strategy, typically employing a mild base like potassium phosphate (K₃PO₄), ensures that the concentration of the free boronic acid remains low throughout the reaction, thereby suppressing side reactions such as protodeboronation.[14]

MIDA_Activation MIDA_Boronate MIDA Boronate (Stable, Unreactive) Boronic_Acid Boronic Acid (Reactive) MIDA_Boronate->Boronic_Acid Slow Hydrolysis (Rate-Controlled) Aqueous_Base Aqueous Base (e.g., K₃PO₄, H₂O) Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Boronic_Acid->Suzuki_Cycle Biaryl_Product Biaryl Product Suzuki_Cycle->Biaryl_Product

Caption: Slow-release activation of MIDA boronates for Suzuki-Miyaura coupling.

Comparative Performance
Reagent ClassCoupling PartnerProductYield (%)Reference
Boronic Acid 4-Chloroanisole4-Methoxy-4'-methylbiphenyl73[15]
MIDA Boronate 4-Chloroanisole4-Methoxy-4'-methylbiphenyl89[15]
Boronic Acid 2-Chlorobenzofuran2-(p-Tolyl)benzofuran50[3]
MIDA Boronate 2-Chlorobenzofuran2-(p-Tolyl)benzofuran92[3]
Experimental Protocol: Biaryl Synthesis using a MIDA Boronate

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl MIDA boronate with an aryl halide.

Materials:

  • Aryl MIDA boronate (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk tube, add the aryl MIDA boronate, aryl halide, palladium catalyst, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically in a 5:1 to 10:1 ratio).

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by flash column chromatography.

II. Potassium Organotrifluoroborates: Stability Meets Versatility

Potassium organotrifluoroborates (ArBF₃K) are another class of exceptionally stable and easy-to-handle boronic acid surrogates.[8][9] These crystalline solids are generally unreactive in their native state and require activation, typically through hydrolysis, to participate in the Suzuki-Miyaura catalytic cycle. This "slow release" of the boronic acid is analogous to that of MIDA boronates and serves to minimize unwanted side reactions.[16]

Mechanistic Rationale: The Role of Hydrolysis

The hydrolysis of organotrifluoroborates to the corresponding boronic acids is a key step for their participation in cross-coupling reactions. The rate of this hydrolysis can be influenced by factors such as the electronic nature of the organic substituent and the reaction conditions, allowing for a degree of control over the release of the active boronic acid.[16]

Trifluoroborate_Activation Trifluoroborate Potassium Organotrifluoroborate (Stable) Boronic_Acid Boronic Acid (Reactive) Trifluoroborate->Boronic_Acid Hydrolysis Base_H2O Base / H₂O Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Boronic_Acid->Suzuki_Cycle Biaryl_Product Biaryl Product Suzuki_Cycle->Biaryl_Product

Caption: Activation of potassium organotrifluoroborates for Suzuki-Miyaura coupling.

Comparative Performance
Reagent ClassCoupling PartnerProductYield (%)Reference
K-Aryl-BF₃K 4-Bromoacetophenone4-Acetyl-4'-fluorobiphenyl95[8]
K-Aryl-BF₃K 1-Bromo-4-nitrobenzene4-Fluoro-4'-nitrobiphenyl98[8]
Experimental Protocol: Biaryl Synthesis using a Potassium Organotrifluoroborate

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a potassium aryltrifluoroborate with an aryl halide.

Materials:

  • Potassium aryltrifluoroborate (1.1 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 3.0 equiv)

  • Solvent (e.g., Toluene/Water or THF/Water)

Procedure:

  • In a Schlenk tube, combine the potassium aryltrifluoroborate, aryl halide, palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent system.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.

III. Organosilanes and the Hiyama Coupling: A Fluoride-Activated Alternative

The Hiyama coupling offers a distinct approach to biaryl synthesis, employing organosilanes as the nucleophilic partner.[12] A key advantage of this method is the low toxicity and stability of organosilanes. The reaction is typically activated by a fluoride source, such as tetrabutylammonium fluoride (TBAF), which generates a hypervalent silicate species that is active in the transmetalation step.[12]

Mechanistic Rationale: Formation of a Hypervalent Silicate

The crucial step in the Hiyama coupling is the activation of the organosilane by a fluoride source to form a pentacoordinate silicate. This species is significantly more nucleophilic than the parent silane and readily undergoes transmetalation with the palladium(II) center.

Hiyama_Coupling cluster_activation Activation cluster_catalytic_cycle Catalytic Cycle Organosilane Organosilane (R-SiR'₃) Silicate Hypervalent Silicate ([R-SiF(R'₃)]⁻) Organosilane->Silicate Fluoride Fluoride Source (e.g., TBAF) Transmetalation Transmetalation Silicate->Transmetalation Pd0 Pd(0)L₂ Ox_Add Oxidative Addition Pd0->Ox_Add Aryl_Halide Ar-X PdII_Complex Ar-Pd(II)-X(L₂) Ox_Add->PdII_Complex PdII_Complex->Transmetalation PdII_Aryl_Complex Ar-Pd(II)-R(L₂) Transmetalation->PdII_Aryl_Complex Red_Elim Reductive Elimination PdII_Aryl_Complex->Red_Elim Red_Elim->Pd0 Biaryl Ar-R Red_Elim->Biaryl

Caption: General workflow of the Hiyama cross-coupling reaction.

Comparative Performance

The Hiyama coupling is a powerful alternative to the Suzuki-Miyaura reaction, particularly for substrates that may be sensitive to the basic conditions often employed in Suzuki couplings. The synthesis of fluorinated biaryls has been successfully achieved using this methodology.[11][15]

Reagent ClassCoupling PartnerProductYield (%)Reference
Aryltrifluorosilane 4-Chloroanisole4-Methoxybiphenyl71[11]
Aryltrifluorosilane 4-Chlorotoluene4-Methylbiphenyl95[11]
Experimental Protocol: Biaryl Synthesis via Hiyama Coupling

This protocol outlines a general procedure for the Hiyama coupling of an aryltrifluorosilane with an aryl chloride.

Materials:

  • Aryltrifluorosilane (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2.5 mol%)

  • Ligand (e.g., XPhos, 5 mol%)

  • Fluoride source (e.g., TBAF, 2.0 equiv)

  • Solvent (e.g., THF or t-BuOH)

Procedure:

  • To a dry reaction vessel, add the aryl chloride, palladium catalyst, and ligand.

  • Evacuate and backfill with an inert gas.

  • Add the solvent, followed by the aryltrifluorosilane and the fluoride source.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by GC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion: Choosing the Right Tool for the Job

The synthesis of biaryls is a critical endeavor in modern chemistry, and while traditional boronic acids like 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid are valuable, their limitations necessitate the exploration of more robust alternatives.

  • MIDA boronates offer unparalleled stability, enabling iterative cross-coupling and providing high yields for otherwise challenging substrates.

  • Potassium organotrifluoroborates are exceptionally user-friendly, stable, and versatile reagents that serve as excellent direct replacements for boronic acids.

  • Organosilanes in the Hiyama coupling provide a mechanistically distinct and powerful alternative, particularly when avoiding strongly basic conditions is desirable.

Ultimately, the choice of reagent will depend on the specific synthetic challenge at hand, including the stability of the substrates, the desired scale of the reaction, and the need for iterative functionalization. By understanding the unique advantages and mechanistic underpinnings of each of these alternatives, researchers can make more informed decisions, leading to more efficient, reliable, and successful biaryl syntheses.

References

  • Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

  • BenchChem. (2025). A Comparative Guide: Trifluoroborate Salts Versus Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.
  • Molander, G. A., & Iannazzo, L. (2011). Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 76(21), 9102–9108. [Link]

  • Organic Chemistry Portal. (n.d.). Hiyama Coupling. Retrieved from [Link]

  • Lipshutz, B. H., Ghorai, S., & Moser, R. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(47), 17334–17337. [Link]

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Approach to Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(22), 6716–6717. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1073. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In Cross-Coupling and Heck-Type Reactions 1 (pp. 203-242). Georg Thieme Verlag.
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3879–3881. [Link]

  • Matos, K., & Soderquist, J. A. (1998). The Mechanism of Transmetalation in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 63(3), 461–470. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura reaction in the pharmaceutical industry. Tetrahedron, 67(40), 7439-7459.
  • A General Protocol for the Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. (2014). Organic Letters, 16(19), 5084–5087.
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides with Boronic Acids.
  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

  • Molander, G. A., & Colombel, V. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. Organic Letters, 14(7), 1680–1683. [Link]

  • Miao, T., & Wang, J. (2011). A Highly Efficient and Recyclable Ligand-Free Protocol for the Suzuki Coupling Reaction of Potassium Aryltrifluoroborates in Water. European Journal of Organic Chemistry, 2011(21), 3942–3947.
  • Molander, G. A., & Ham, J. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(22), 8851–8856. [Link]

  • Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. Chemical Communications, 58(90), 12531-12546. [Link]

  • Lee, J. C. H., McDonald, R., & Hall, D. G. (2011). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis.
  • Molander, G. A., & Fumagalli, T. (2006). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3879–3881. [Link]

  • Molander, G. A., & Ito, Y. (2001). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 66(10), 3509–3514. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

  • Denmark, S. E., & Wu, Z. (1999).
  • Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441.
  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
  • Shang, R., Ji, D., Chu, L., Fu, Y., & Liu, L. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(4), 955–961. [Link]

  • Nolan, S. P. (2011).

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Comparative

A Senior Application Scientist's Guide to Validating Product Structure from Reactions Involving 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid

For researchers, scientists, and drug development professionals, the precise construction of molecular architecture is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic che...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise construction of molecular architecture is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This guide provides an in-depth technical analysis of validating the product structure from reactions involving a specialized building block: 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid .

We will delve into a representative Suzuki-Miyaura reaction, offering a detailed experimental protocol and the underlying scientific rationale. Furthermore, this guide will equip you with a multi-faceted analytical workflow to rigorously validate the structure of the resulting biaryl product, comparing its expected performance with plausible alternatives.

The Strategic Advantage of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid in Synthesis

The unique substitution pattern of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid offers several strategic advantages in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and modulate the electronic properties of the target molecule, while the isopropoxymethyl group can serve as a lipophilic handle or a surrogate for other functional groups. Understanding its reactivity is key to harnessing its full potential.

A Case Study: Suzuki-Miyaura Coupling with 4-Bromotoluene

To illustrate the validation process, we will consider the Suzuki-Miyaura coupling of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid with 4-bromotoluene. This reaction serves as an excellent model system due to the commercial availability of the starting materials and the straightforward nature of the expected product.

Reaction Scheme:

Experimental Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, with each step chosen to maximize yield and purity while minimizing side reactions.

Materials:

  • 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid (1.0 equiv)

  • 4-Bromotoluene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene (5 mL/mmol of boronic acid)

  • Water (0.5 mL/mmol of boronic acid)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid, 4-bromotoluene, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Rationale: The use of a Schlenk flask allows for the maintenance of an inert atmosphere, which is crucial as the active Pd(0) catalyst is sensitive to oxygen.[1]

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

    • Rationale: This process removes oxygen, which can oxidize the phosphine ligand and the Pd(0) catalyst, leading to catalyst deactivation and reduced yields.

  • Solvent Addition: Add degassed toluene and water to the flask.

    • Rationale: Toluene is a common solvent for Suzuki reactions. The addition of a small amount of water can aid in the dissolution of the inorganic base and facilitate the transmetalation step.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

    • Rationale: Elevated temperatures are typically required to drive the catalytic cycle forward. Reaction progress should be monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Rationale: This removes the inorganic salts and water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

    • Rationale: Column chromatography is a standard method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts.

Validating the Product Structure: A Multi-Pronged Approach

Unambiguous characterization of the synthesized product, 4'-methyl-4-fluoro-3-(isopropoxymethyl)biphenyl , is critical. A combination of spectroscopic techniques provides a comprehensive validation of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[2]

Expected ¹H NMR (400 MHz, CDCl₃) Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.52dd, J = 7.2, 2.4 Hz1HAr-H
7.45ddd, J = 8.4, 4.4, 2.4 Hz1HAr-H
7.27d, J = 8.0 Hz2HAr-H
7.18t, J = 8.8 Hz1HAr-H
7.12d, J = 8.0 Hz2HAr-H
4.62s2H-OCH₂-
3.75sept, J = 6.0 Hz1H-CH(CH₃)₂
2.40s3H-CH₃
1.25d, J = 6.0 Hz6H-CH(CH₃)₂

Expected ¹³C NMR (101 MHz, CDCl₃) Data:

Chemical Shift (δ, ppm)Assignment
158.4 (d, J = 248.5 Hz)C-F
138.2C-CH₃
137.5Ar-C
134.9Ar-C
130.0Ar-CH
129.5Ar-CH
128.8Ar-CH
125.0 (d, J = 7.6 Hz)Ar-CH
115.8 (d, J = 21.2 Hz)Ar-CH
72.5-OCH₂-
71.8-CH(CH₃)₂
22.2-CH(CH₃)₂
21.2-CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.[3]

Expected High-Resolution Mass Spectrometry (HRMS) Data:

  • Calculated for C₁₇H₁₉FO [M+H]⁺: 259.1493

  • Found: 259.1498

This close agreement between the calculated and found mass provides strong evidence for the molecular formula of the product.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for determining the purity of the synthesized compound.[4] A properly developed HPLC method can separate the product from any residual starting materials or byproducts.

Representative HPLC Method:

  • Column: C18 reverse-phase column

  • Mobile Phase: Gradient of acetonitrile and water

  • Detection: UV at 254 nm

  • Expected Result: A single major peak corresponding to the product, with purity typically >95% after chromatography.

Performance Comparison with Alternative Boronic Acids

The choice of boronic acid is critical for the success of a Suzuki-Miyaura coupling. The electronic and steric properties of the substituents on the phenylboronic acid can significantly impact the reaction outcome.

Boronic AcidKey FeaturesExpected Performance in Suzuki Coupling
4-Fluoro-3-(isopropoxymethyl)phenylboronic acid Electron-withdrawing fluorine and a moderately bulky isopropoxymethyl group.Good to excellent yields are expected. The fluorine may slightly decrease the rate of transmetalation compared to non-fluorinated analogs.[5]
3-(Isopropoxymethyl)phenylboronic acid Lacks the electron-withdrawing fluorine.Likely to exhibit slightly faster reaction kinetics and potentially higher yields under identical conditions due to the more electron-rich nature of the aryl ring.
4-Fluoro-3-methylphenylboronic acid The isopropoxymethyl group is replaced by a less bulky and weakly electron-donating methyl group.Reactivity will be influenced by the interplay of the electron-withdrawing fluorine and electron-donating methyl group. Steric hindrance is reduced, which could be beneficial.

Visualizing the Workflow

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X (4-Bromotoluene) Ar-X->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Boronic_Acid R-B(OH)2 (4-Fluoro-3-(isopropoxymethyl)phenylboronic acid) + Base Boronic_Acid->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Analytical Workflow for Product Validation

Analytical_Workflow Crude_Product Crude Reaction Product Purification Flash Column Chromatography Crude_Product->Purification Pure_Product Purified Product Purification->Pure_Product NMR 1H and 13C NMR Spectroscopy Pure_Product->NMR MS High-Resolution Mass Spectrometry Pure_Product->MS HPLC HPLC Purity Analysis Pure_Product->HPLC Structure_Confirmed Structure and Purity Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed HPLC->Structure_Confirmed

Caption: A comprehensive analytical workflow for product structure validation.

Conclusion

The successful synthesis and validation of novel chemical entities are fundamental to advancing scientific discovery. This guide has provided a comprehensive framework for utilizing 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. By following a robust experimental protocol and employing a multi-technique analytical approach, researchers can confidently verify the structure and purity of their target molecules. The principles outlined herein are broadly applicable and can be adapted to a wide range of cross-coupling reactions, empowering scientists to build complex molecular architectures with precision and certainty.

References

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. [Link]

  • Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • EP2797933B1 - Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same.
  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. [Link]

  • PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES. Patent 2231678. EPO. [Link]

  • US5780454A - Boronic ester and acid compounds.
  • US8796195B2 - Tetrafluoroborate compounds, compositions and related methods of use.

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Comparative

A Senior Application Scientist’s Guide to Boronic Acids vs. Organotrifluoroborates in Suzuki-Miyaura Cross-Coupling: A Yield-Centric Comparison

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The choice of the organoboron nucleophile is...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The choice of the organoboron nucleophile is a critical parameter that dictates the success, efficiency, and yield of this transformation. While boronic acids have long been the workhorse of this reaction, potassium organotrifluoroborates have emerged as exceptionally stable and highly effective alternatives. This guide provides an in-depth comparison of these two classes of reagents, focusing on the chemical principles that govern their reactivity and the resulting impact on reaction yields, supported by experimental evidence.

The Foundation: Structural Stability and Its Consequences

The fundamental difference between boronic acids (R-B(OH)₂) and potassium organotrifluoroborates (R-BF₃K) lies in the coordination state of the boron atom. This structural distinction is the primary determinant of their stability and handling characteristics.

  • Boronic Acids: These feature a trigonal planar, tricoordinate boron center. This electron-deficient nature makes them susceptible to dehydration, leading to the formation of cyclic trimeric anhydrides known as boroxines.[1][2][3] This equilibrium between the monomeric acid and the boroxine can complicate accurate stoichiometry in reactions, potentially impacting reproducibility and yield.[3][4] Furthermore, their susceptibility to protodeboronation—the cleavage of the C-B bond—is a significant drawback, particularly with sensitive substrates like heteroaryl boronic acids.[1][2][5]

  • Potassium Organotrifluoroborates: In contrast, the boron atom in an organotrifluoroborate salt is tetracoordinate, forming a stable anionic complex with three fluorine atoms.[1][5] This tetracoordinate nature shields the boron center, rendering these reagents remarkably stable to air and moisture.[1][4] They are typically free-flowing, crystalline solids that can be stored indefinitely at room temperature without special precautions.[1][5] This inherent stability minimizes decomposition pathways like protodeboronation, ensuring the integrity of the reagent until it is required in the catalytic cycle.[2][5][6]

G cluster_boronic_acid Boronic Acid & Boroxine Equilibrium cluster_trifluoroborate Organotrifluoroborate Structure boronic_acid R-B(OH)₂ (Monomer) boroxine (RBO)₃ (Boroxine Trimer) boronic_acid->boroxine - 3 H₂O boroxine->boronic_acid + 3 H₂O water 3 H₂O trifluoroborate [R-BF₃]⁻ K⁺ (Tetracoordinate, Stable)

Caption: Structural comparison of a boronic acid monomer, its trimeric boroxine, and the stable tetracoordinate organotrifluoroborate salt.

Mechanistic Implications: The "Slow-Release" Hypothesis

To appreciate the impact on yield, one must understand how each reagent enters the Suzuki-Miyaura catalytic cycle. A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates the crucial transmetalation step with the palladium center.[7]

Organotrifluoroborates are, in essence, protected or "pro-drug" forms of boronic acids.[8][9][10][11] They do not directly participate in the catalytic cycle. Instead, under the basic aqueous conditions of the reaction, they undergo slow hydrolysis to release the corresponding boronic acid in situ.[12][13][14]

This "slow-release" mechanism is a key advantage.[12][13][14] By maintaining a low, steady-state concentration of the active boronic acid, side reactions that plague many Suzuki-Miyaura couplings are minimized. These side reactions, such as oxidative homocoupling of the boronic acid and protodeboronation, are often concentration-dependent. The slow, controlled release from the stable trifluoroborate reservoir ensures that the rate of boronic acid formation is geared to the rate of the catalytic turnover, preventing its accumulation and subsequent degradation.[12][13][14]

G cluster_boron Organoboron Activation Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X Pd0->OxAdd Oxidative Addition ArX Ar-X Transmetalation Ar-Pd(II)-R OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination RedElim Ar-R RBF3K R-BF₃K (Stable Reservoir) RBOH2 R-B(OH)₂ (Active Species) RBF3K->RBOH2 Hydrolysis (Slow Release) Boronate [R-B(OH)₃]⁻ (Activated 'ate' complex) RBOH2->Boronate + OH⁻ Boronate->OxAdd Base Base (OH⁻)

Caption: The Suzuki-Miyaura cycle showing the "slow-release" of boronic acid from its trifluoroborate precursor before activation and transmetalation.

Comparative Yield Data: Experimental Evidence

The theoretical advantages of organotrifluoroborates in stability and reactivity often translate into tangible improvements in isolated yields, particularly with substrates that are prone to decomposition or side reactions.

In heteroaryl cross-coupling, for instance, the benefits are stark. Sekine and co-workers found that while the coupling of an indoloboronic acid with a heteroaryl iodide gave a modest 37% yield, simply switching to the corresponding indolyltrifluoroborate salt increased the yield to 60% under similar conditions.[2] This demonstrates the practical advantage of using the more stable boron reagent to avoid degradation.[2]

The following table summarizes comparative data from the literature, highlighting scenarios where organotrifluoroborates provide a distinct yield advantage.

Aryl/Heteroaryl HalideOrganoboron ReagentCatalyst/Base/SolventYield (Boronic Acid)Yield (Organotrifluoroborate)Key ObservationReference
2-Iodo-N,N-dimethylanilineIndole-3-boronic acid / Indole-3-trifluoroboratePd₂(dba)₃ / P(o-tol)₃ / K₃PO₄ / Dioxane/H₂O37%60%Significant yield increase for the unstable indolylboronic acid derivative.[2]
4-Bromobenzonitrile2-Furylboronic acid / 2-FuryltrifluoroboratePdCl₂(dppf) / Na₂CO₃ / EtOH/H₂OOften low/variable due to protodeboronation93%High yield and reproducibility with the stable trifluoroborate salt.[15]
4-ChloroanisolePhenylboronic acid / PhenyltrifluoroboratePd(OAc)₂ / RuPhos / K₂CO₃ / t-AmylOHGoodExcellent (95%)Demonstrates high efficiency even with less reactive aryl chlorides.[2]
2-BromopyridineThiophene-2-boronic acid / Thiophene-2-trifluoroboratePdCl₂(dppf) / Na₂CO₃ / EtOH/H₂OProne to degradation89%Superior performance for coupling two heteroaromatic rings.[15]

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for researchers. Note that optimal conditions, particularly the choice of catalyst, ligand, and base, can vary depending on the specific substrates.

G start Start setup Combine aryl halide (1.0 eq), organoboron (1.1-1.5 eq), and base (2-3 eq) in a flask. start->setup degas Degas the solvent (e.g., Dioxane/H₂O) and add to the flask. setup->degas purge Purge the reaction mixture with Argon or Nitrogen. degas->purge catalyst Add Pd catalyst (1-5 mol%) and ligand (if needed). purge->catalyst heat Heat the reaction to the desired temperature (e.g., 80-100 °C). catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor monitor->heat Incomplete workup Cool to RT, dilute with water, and extract with an organic solvent. monitor->workup Complete purify Dry, concentrate, and purify the crude product via column chromatography. workup->purify end End purify->end

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv.), the organoboron reagent (1.1–1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0–3.0 equiv.).

    • Note for Boronic Acids: Use fresh, high-purity boronic acid. If it has been stored for a long time, its purity may be compromised due to boroxine formation.

    • Note for Organotrifluoroborates: These salts are highly stable and can be weighed in the open air without special precautions, ensuring accurate stoichiometry.[1][5]

  • Solvent Addition: Add the chosen solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, EtOH/H₂O) via syringe. The solvent should be degassed prior to use by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Inerting: Seal the vessel and purge the headspace with an inert gas for 5-10 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and, if necessary, an additional ligand under a positive pressure of inert gas.

  • Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

Conclusion: Selecting the Right Reagent for Optimal Yield

The choice between a boronic acid and an organotrifluoroborate is a strategic one that should be guided by the specific demands of the synthesis.

  • Choose Boronic Acids for:

    • Simple, robust, and well-established couplings.

    • Cost-sensitive, large-scale syntheses where the stability of the specific boronic acid is not a concern.

    • Initial screening experiments where commercial availability and cost are prioritized.

  • Choose Organotrifluoroborates for:

    • Couplings involving unstable boronic acids (especially N-containing heteroaryls).[2][15]

    • Late-stage functionalization in complex molecule synthesis where reliability and high yield are paramount.

    • Reactions prone to side-products like protodeboronation or homocoupling.[12][13]

    • Situations requiring precise stoichiometry and long-term reagent stability.[1][4][5]

While boronic acids remain foundational reagents in organic synthesis, potassium organotrifluoroborates are not merely alternatives; they are superior surrogates in many challenging contexts. Their exceptional stability, ease of handling, and ability to mitigate side reactions via a slow-release mechanism frequently translate to higher, more reproducible yields. For researchers in drug discovery and complex chemical synthesis, embracing organotrifluoroborates can be the key to overcoming long-standing cross-coupling challenges.

References

  • Vedejs, E., & Cammers-Goodwin, A. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Molander, G. A., & Ellis, N. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. [Link]

  • Lloyd-Jones, G. C., & Norman, S. E. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • Molander, G. A., & Dehmel, F. J. (2008). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. NIH Public Access. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research. [Link]

  • Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. PubMed. [Link]

  • Frontier Specialty Chemicals. Organoborons. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]

  • Douglas, J. J., & Rovis, T. (2022). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. NIH Public Access. [Link]

  • Molander, G. A., & Ham, J. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. NIH Public Access. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Sci-Hub. [Link]

  • Gravel, M., & Hall, D. G. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. NIH Public Access. [Link]

  • Dreher, S. D., & Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH Public Access. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]

  • Molander, G. A., & Figueroa, R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. NIH Public Access. [Link]

  • Naveen, T., & Maiti, D. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules. [Link]

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Validation

A Researcher's Guide to Kinetic Analysis of Palladium-Catalyzed Reactions with Substituted Boronic Acids

For researchers, scientists, and drug development professionals, the optimization of palladium-catalyzed cross-coupling reactions is a critical endeavor. The Suzuki-Miyaura coupling, a powerful tool for forging carbon-ca...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the optimization of palladium-catalyzed cross-coupling reactions is a critical endeavor. The Suzuki-Miyaura coupling, a powerful tool for forging carbon-carbon bonds, is central to the synthesis of numerous pharmaceuticals and functional materials.[1][2][3][4] Understanding the kinetics of these reactions is paramount to enhancing efficiency, controlling impurity profiles, and scaling up processes. This guide provides an in-depth comparison of the kinetic behavior of substituted boronic acids in palladium-catalyzed reactions, supported by experimental data and mechanistic insights.

The "Why" Behind Kinetic Analysis: Unveiling the Reaction's Secrets

Kinetic analysis is more than just measuring reaction rates; it's about dissecting the reaction mechanism to understand how each component influences the overall transformation. By systematically varying the concentration of reactants, catalysts, and ligands, and monitoring the reaction progress over time, we can identify the rate-determining step and understand the role of each species in the catalytic cycle.[5] This knowledge is instrumental in making informed decisions for reaction optimization, such as choosing the appropriate solvent, base, or ligand to achieve the desired outcome. Temporal profiling of chemical reactions provides the gold standard for increasing mechanistic understanding.[1]

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6] Kinetic studies help to elucidate which of these steps is the bottleneck of the reaction under specific conditions. For instance, the oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step.[6] However, altering the reaction components, such as the base, can shift the rate-determining step and open up different mechanistic pathways.[5]

Experimental Design for Robust Kinetic Analysis

A well-designed kinetic experiment is a self-validating system. This means that the data collected should be reproducible and internally consistent, allowing for confident interpretation of the results. The integration of in-situ analytical methods with automated sampling techniques offers a robust solution for acquiring high-density, reliable data.[1]

Key Methodologies for Kinetic Monitoring:
  • Initial Rate Analysis: This classic method involves measuring the initial rate of the reaction at different starting concentrations of the reactants. By plotting the logarithm of the initial rate against the logarithm of the concentration of a specific reactant, the order of the reaction with respect to that reactant can be determined. This provides valuable information about the species involved in the rate-determining step.

  • Reaction Progress Monitoring: Tracking the concentration of reactants and products over the entire course of the reaction provides a more complete picture of the reaction kinetics. This can be achieved using various in-situ techniques:

    • Spectroscopic Methods: Techniques like UV-Vis, NMR, and Raman spectroscopy can be used to monitor the concentration of key species in real-time without disturbing the reaction mixture.[7][8]

    • Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for separating and quantifying the components of a reaction mixture at different time points. Automated sampling systems can be employed to collect and analyze samples throughout the reaction.[9]

A General Protocol for Kinetic Analysis of a Suzuki-Miyaura Coupling Reaction:
  • Reaction Setup: In a temperature-controlled reaction vessel, combine the aryl halide, the palladium precatalyst, and the ligand in a degassed solvent.

  • Initiation: Initiate the reaction by adding the substituted boronic acid and the base.

  • Monitoring: Monitor the reaction progress using an appropriate in-situ or ex-situ analytical technique at regular intervals.

  • Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile. From this, the initial rate and the rate constant can be determined.

  • Varying Concentrations: Repeat the experiment with varying concentrations of each reactant (aryl halide, boronic acid, catalyst, and base) to determine the reaction order with respect to each component.

Below is a visual representation of a typical experimental workflow for kinetic analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis A Select and Weigh Reactants, Catalyst, Ligand, and Base C Prepare Stock Solutions A->C B Degas Solvent D Assemble Reaction Vessel under Inert Atmosphere C->D E Add Reactants (except one) D->E F Equilibrate to Desired Temperature E->F G Initiate Reaction by Adding Final Reactant F->G H Monitor Reaction Progress (e.g., HPLC, GC, NMR) G->H I Collect Time-Course Data H->I J Plot Concentration vs. Time I->J K Determine Reaction Rates and Orders J->K

Experimental workflow for kinetic analysis.

The Impact of Boronic Acid Substituents on Reaction Kinetics

The electronic nature of the substituents on the boronic acid can significantly influence the rate of the Suzuki-Miyaura coupling. This is primarily due to their effect on the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The nucleophilicity of the ipso-carbon atom attached to boron is a critical factor in this process.[3][4]

Substituent on Arylboronic AcidElectronic EffectExpected Impact on Transmetalation RateRationale
-OCH₃ (Methoxy)Electron-donatingIncreaseIncreases the electron density on the aryl ring, making the ipso-carbon more nucleophilic and facilitating its transfer to the electron-deficient palladium center.
-CH₃ (Methyl)Electron-donatingModerate IncreaseSimilar to the methoxy group, but with a weaker electron-donating effect.
-H (Hydrogen)NeutralBaselineThe unsubstituted phenylboronic acid serves as a reference point for comparison.
-Cl (Chloro)Electron-withdrawingDecreaseDecreases the electron density on the aryl ring, making the ipso-carbon less nucleophilic and slowing down the transmetalation step.
-NO₂ (Nitro)Strongly Electron-withdrawingSignificant DecreaseThe strong electron-withdrawing nature of the nitro group significantly reduces the nucleophilicity of the ipso-carbon, hindering its transfer to the palladium.

It is important to note that while the electronic effects on the boronic acid are a key factor, the overall reaction rate is a complex interplay of various factors, including the nature of the aryl halide, the ligand, the base, and the solvent.[10][11] For instance, the choice of base can dramatically alter both the rate and the yield of the reaction.[10]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established concept in organometallic chemistry.[6][12] The diagram below illustrates the key steps involved.

G Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOR Ar-Pd(II)-OR L₂ ArPdX->ArPdOR Ligand Exchange (Base) ArPdArB [Ar-Pd(II)-Ar'] L₂ ArPdOR->ArPdArB Transmetalation (Ar'-B(OR)₂) ArAr Ar-Ar' ArPdArB->ArAr Reductive Elimination ArAr->Pd0 Catalyst Regeneration

Sources

Safety & Regulatory Compliance

Safety

Mastering Chemical Lifecycle Management: A Guide to the Safe Disposal of 4-Fluoro-3-(isopropoxymethyl)phenylboronic Acid

Immediate Safety and Handling: The Foundation of Responsible Disposal Before any disposal procedures are initiated, it is imperative to handle 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid and its associated waste stre...

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety and Handling: The Foundation of Responsible Disposal

Before any disposal procedures are initiated, it is imperative to handle 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid and its associated waste streams within a certified chemical fume hood. Adherence to appropriate Personal Protective Equipment (PPE) protocols is mandatory to minimize any risk of exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of solutions or airborne solid particles.
Hand Protection Nitrile or neoprene gloves. Double gloving is advised.Provides a barrier against skin contact. Double gloving offers additional protection in case of a tear or puncture in the outer glove.
Body Protection A fully fastened lab coat that covers the arms.Prevents contamination of personal clothing.
Footwear Closed-toe shoes.Protects feet from potential spills.

This information is based on established safety guidelines for the handling of boronic acid derivatives[1].

Understanding the Compound: Physicochemical Properties and Hazard Profile

While specific data for 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is limited, the properties of similar fluorinated and substituted phenylboronic acids provide a strong basis for a conservative risk assessment. Phenylboronic acids are generally stable, non-volatile solids, but can be harmful if swallowed or inhaled. The presence of a fluorine atom may increase its biological activity and potential for environmental persistence.

Thermal Decomposition Considerations: Studies on the thermal decomposition of phenylboronic acids indicate that at elevated temperatures, they can decompose to form various organic compounds and boron oxides[2][3]. In the case of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid, thermal decomposition could potentially release hazardous substances such as hydrogen fluoride[4][5]. Therefore, incineration should only be performed in a licensed hazardous waste facility equipped with appropriate scrubbers.

Step-by-Step Disposal Procedures: A Systematic Approach

The cardinal rule for the disposal of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is to treat it as hazardous waste[1][6]. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.

Waste Segregation and Collection

Proper segregation at the point of generation is critical for safe and compliant disposal.

  • Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid[1]. High-density polyethylene (HDPE) or glass containers are generally suitable, but always check for chemical compatibility[7].

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "4-Fluoro-3-(isopropoxymethyl)phenylboronic acid". The label should also indicate that it is a boronic acid derivative[1].

Solid Waste Disposal
  • Contaminated Materials: Items such as gloves, weighing paper, pipette tips, and absorbent pads that are contaminated with 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid must be placed in a designated, sealed container for solid hazardous waste[1].

  • Bulk Solid: Unused or expired solid 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid should be disposed of in its original container, if possible, or a securely sealed and labeled waste container.

Liquid Waste Disposal
  • Reaction Mixtures and Solutions: All solutions containing 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid must be collected in a designated container for liquid hazardous waste[1].

  • Solvent Rinses: Rinses of glassware with organic solvents (e.g., acetone, ethanol) should be collected as hazardous liquid waste.

Decontamination of Glassware
  • Initial Rinse: Rinse contaminated glassware with a suitable organic solvent to remove the bulk of the residual compound. This rinsate must be collected as liquid hazardous waste.

  • Secondary Wash: Wash the glassware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

Spill Management
  • Small Spills (within a chemical fume hood):

    • Wearing appropriate PPE, contain the spill using a chemical absorbent pad or an inert material like sand or vermiculite.

    • Carefully collect the absorbed material into a sealable bag or container.

    • Label the container as "Hazardous Waste" containing 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid.

    • Decontaminate the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste[1].

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) office and follow their emergency procedures for chemical spills.

Storage and Pickup

Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area. Follow your institution's specific procedures for the pickup and disposal of hazardous waste by a licensed contractor[1].

Visualizing the Disposal Workflow

To ensure clarity and adherence to the procedural steps, the following workflow diagram illustrates the decision-making process for the disposal of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid.

DisposalWorkflow Disposal Workflow for 4-Fluoro-3-(isopropoxymethyl)phenylboronic Acid cluster_generation Waste Generation cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_spill Spill Management cluster_final Final Disposal Start Generation of Waste (Solid or Liquid) Segregation Segregate Waste at Source Start->Segregation Solid_Container Place in Labeled Solid Hazardous Waste Container Segregation->Solid_Container Solid Liquid_Container Place in Labeled Liquid Hazardous Waste Container Segregation->Liquid_Container Liquid Storage Store in Satellite Accumulation Area Solid_Container->Storage Liquid_Container->Storage Spill Chemical Spill Occurs Spill_Size Assess Spill Size Spill->Spill_Size Small_Spill Small Spill (in fume hood) Contain and Collect Spill_Size->Small_Spill Small Large_Spill Large Spill (or outside hood) Evacuate and Notify EHS Spill_Size->Large_Spill Large Spill_Waste Collect as Hazardous Waste Small_Spill->Spill_Waste Spill_Waste->Storage Pickup Arrange for Pickup by Licensed Waste Contractor Storage->Pickup

Caption: Disposal workflow for 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is a critical responsibility for all laboratory personnel. By adhering to the principles of immediate safety, thorough understanding of the compound's potential hazards, and systematic disposal procedures, researchers can ensure a safe working environment and minimize their environmental impact. This guide serves as a comprehensive resource to support these efforts, fostering a culture of safety and sustainability within the scientific community. Always consult your institution's specific guidelines and your local regulations for hazardous waste management.

References

  • Pyrolysis mechanism of phenylboronic acid modified phenolic resin. ScienceDirect. Available at: [Link]

  • Environmental Health and Safety Office Waste Container Compatibility. Ball State University. Available at: [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid

This document provides essential safety protocols and operational guidance for the handling and disposal of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid. As a member of the arylboronic acid class, this compound is a v...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid. As a member of the arylboronic acid class, this compound is a valuable reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. However, its utility is matched by a need for rigorous safety practices. This guide is designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations, protect personnel, and maintain environmental compliance. The protocols herein are based on the known hazard profile of structurally analogous boronic acids and established best practices in chemical safety.

Hazard Assessment and Toxicological Profile

While a specific Safety Data Sheet (SDS) for 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is not always readily available, a comprehensive hazard assessment can be constructed from data on analogous substituted phenylboronic acids. The primary hazards associated with this class of compounds are summarized below. It is imperative to treat this reagent with the caution afforded to all novel or sparsely documented chemicals.

Arylboronic acids, as a class, are recognized as potential genotoxic impurities (PGIs), with some demonstrating weak mutagenicity in microbial assays.[1][2] The underlying mechanism may involve the generation of organic radicals through oxygen-mediated oxidation.[1] Therefore, minimizing exposure is a critical safety objective.

Hazard ClassificationGHS Hazard StatementRationale and Key Considerations
Acute Oral Toxicity H302: Harmful if swallowedPhenylboronic acid and its derivatives have demonstrated moderate oral toxicity.[3][4] Ingestion can lead to adverse health effects, necessitating immediate medical attention.
Skin Irritation H315: Causes skin irritationDirect contact with the solid or solutions can cause localized redness, inflammation, and irritation.[5][6][7] Repeated or prolonged contact should be avoided.
Eye Irritation H319: Causes serious eye irritationThis is a significant risk. Contact with the eyes can cause severe irritation and potential damage.[4][5][6][7] The use of appropriate eye protection is non-negotiable.
Respiratory Irritation H335: May cause respiratory irritationInhalation of the dust can irritate the nose, throat, and respiratory tract.[5][6][7] All handling of the solid compound must be performed in a well-ventilated area, preferably a chemical fume hood.

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE is the final and most personal line of defense against chemical exposure. The foundation of safety, however, begins with engineering controls.

Primary Engineering Control: All operations involving the handling of solid 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid or its concentrated solutions must be conducted within a certified chemical fume hood.[5][8] This is the most effective measure to prevent the inhalation of dusts or vapors.

Step-by-Step PPE Selection and Use
  • Eye and Face Protection:

    • Minimum Requirement: CSA- or ANSI-approved safety goggles with side shields are mandatory for all work with this compound.[5]

    • Best Practice/High-Risk Operations: A full face shield worn over safety goggles is required when handling quantities greater than a few grams, preparing solutions, or performing any operation with a heightened risk of splashing.[9] This combination protects the entire face from splashes that could cause severe eye damage or skin irritation.[9]

  • Skin and Body Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are recommended for their broad resistance profile.[9][10] Avoid latex gloves, which offer poor protection against many organic chemicals. Always inspect gloves for tears or pinholes before use. Contaminated gloves should be removed using the proper technique (without touching the outer surface) and disposed of as hazardous waste.

    • Lab Coat: A flame-resistant lab coat, fully buttoned, must be worn at all times.

    • Additional Protection: For large-scale operations (>1 L), a chemical-resistant apron should be worn over the lab coat to provide an additional barrier against spills and splashes.

  • Respiratory Protection:

    • Under Normal Conditions: When working within a certified chemical fume hood, respiratory protection is typically not required for small-scale laboratory use.[6]

    • Emergency or High-Exposure Scenarios: In the event of a large spill or if engineering controls fail or are unavailable, respiratory protection is critical. An air-purifying respirator (APR) equipped with combination cartridges for organic vapors and particulates (e.g., P100 rating) should be used.[9][11][12] All personnel requiring the use of a respirator must be fit-tested and properly trained.

PPE Selection Workflow

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection Start Assess Task Task What is the scale and nature of the task? Start->Task Weighing Weighing Solid (<10g) Task->Weighing Small Scale Solution Preparing Solution or Transfer Task->Solution Liquid Handling / Splash Risk Spill Spill Cleanup / No Fume Hood Task->Spill Emergency / High Exposure Goggles Safety Goggles Weighing->Goggles FaceShield Goggles + Face Shield Solution->FaceShield Respirator Goggles + Face Shield + Respirator Spill->Respirator LabCoat Lab Coat + Nitrile Gloves Goggles->LabCoat Always Required FaceShield->LabCoat Respirator->LabCoat

Caption: PPE selection workflow based on the handling task.

Safe Handling and Operational Plan

Adherence to a standardized operational plan minimizes risks during routine handling.

Storage

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

  • Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight.[6][13]

  • Container: Keep the container tightly closed to prevent moisture absorption and potential degradation.[13] Boronic acids can undergo dehydration to form cyclic trimers known as boroxines, which can complicate stoichiometry.[14][15]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[3]

Spill Management Protocol

In the event of a spill, a swift and organized response is critical.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.

  • Don PPE: Before cleanup, don the appropriate PPE as described in Section 2, including respiratory protection if necessary.

  • Contain & Clean:

    • For solid spills , carefully sweep or scoop the material to avoid raising dust.[11] Do not use a standard vacuum cleaner.

    • For liquid spills , cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect Waste: Carefully place all contaminated materials (absorbent, gloves, etc.) into a clearly labeled, sealable hazardous waste container.[8]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

Waste Disposal Protocol

Chemical waste disposal is a highly regulated process. All waste containing 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid must be treated as hazardous chemical waste.[5][6]

  • Waste Segregation: Collect all waste (solid, solutions, and contaminated materials) in a dedicated, properly labeled hazardous waste container.[8] The container must be made of a compatible material, be in good condition, and have a tightly sealing lid. Do not mix boronic acid waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[8]

  • Aqueous Waste: Do not dispose of boronic acid solutions down the drain.[16] While neutralization with a mild base is chemically possible, it does not negate the potential for environmental toxicity or regulatory non-compliance. All aqueous waste must be collected for hazardous waste disposal.

  • Empty Container Decontamination: Empty containers must be decontaminated before disposal or recycling.[8]

    • Rinse the container three times with a suitable organic solvent (e.g., acetone or ethanol).

    • Crucially, collect the first rinseate and any subsequent rinses as hazardous waste. [8]

    • After rinsing, allow the container to air dry in a fume hood. Deface the original label. The decontaminated container can then be disposed of according to institutional guidelines for glass or plastic recycling.

Waste Disposal Decision Flow

Disposal_Workflow cluster_streams Waste Streams & Actions Start Waste Generated WasteType Identify Waste Type Start->WasteType Solid Solid Reagent / Contaminated PPE WasteType->Solid Liquid Solutions / Rinsates WasteType->Liquid Container Empty Reagent Container WasteType->Container CollectSolid Collect in Labeled Hazardous Waste Container Solid->CollectSolid CollectLiquid Collect in Labeled Hazardous Waste Container Liquid->CollectLiquid Decon Triple Rinse with Solvent Container->Decon Decon->CollectLiquid Collect All Rinsate DisposeContainer Dispose of Clean Container per EHS Policy Decon->DisposeContainer After Decontamination

Caption: Decision workflow for the disposal of different waste types.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

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Sources

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-(isopropoxymethyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-(isopropoxymethyl)phenylboronic acid
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